molecular formula C17H17N3O3S B15577983 CdnP-IN-1

CdnP-IN-1

货号: B15577983
分子量: 343.4 g/mol
InChI 键: JHEASKMQXRYFDN-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

CdnP-IN-1 is a useful research compound. Its molecular formula is C17H17N3O3S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name

2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O3S/c1-3-11-8-12-16(24-11)18-10-20(17(12)22)9-15(21)19-13-6-4-5-7-14(13)23-2/h4-8,10H,3,9H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHEASKMQXRYFDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=CN(C2=O)CC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of CdnP Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Cyclic dinucleotide phosphodiesterases (CdnPs) are emerging as critical targets in host-directed therapies, particularly in the context of infectious diseases such as tuberculosis. CdnP, a key enzyme in Mycobacterium tuberculosis, plays a crucial role in dampening the host immune response by hydrolyzing cyclic dinucleotides, which are potent signaling molecules that activate the stimulator of interferon genes (STING) pathway. This guide provides a comprehensive overview of the mechanism of action of CdnP inhibitors, detailing how these molecules can potentiate the host's innate immune system. It includes a summary of quantitative data for known inhibitors, detailed experimental protocols for their characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to CdnP and its Role in Immune Evasion

Mycobacterium tuberculosis, the causative agent of tuberculosis, has evolved sophisticated mechanisms to evade the host immune system. One such mechanism involves the secretion of the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c). This enzyme hydrolyzes both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cyclic GMP-AMP (2',3'-cGAMP)[1]. Both of these cyclic dinucleotides are powerful agonists of the STING pathway, a central component of the innate immune system's cytosolic surveillance machinery.

The cGAS-STING pathway is activated upon the detection of cytosolic DNA, a hallmark of viral and some bacterial infections. The enzyme cyclic GMP-AMP synthase (cGAS) synthesizes 2',3'-cGAMP, which then binds to and activates STING[2][3][4]. Activated STING relocates from the endoplasmic reticulum to the Golgi apparatus, where it recruits and activates TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the transcription factor interferon regulatory factor 3 (IRF3). Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the expression of type I interferons (IFN-I) and other pro-inflammatory cytokines, mounting a potent antimicrobial response[2][3][4][5][6].

By hydrolyzing c-di-AMP and 2',3'-cGAMP, M. tuberculosis CdnP effectively short-circuits this critical immune signaling cascade, thereby blunting the host's ability to clear the infection. This makes CdnP an attractive target for the development of novel host-directed therapies.

Mechanism of Action of CdnP Inhibitors

CdnP inhibitors are small molecules designed to block the catalytic activity of the CdnP enzyme. By binding to the active site of CdnP, these inhibitors prevent the hydrolysis of cyclic dinucleotides. The primary mechanism of action of CdnP inhibitors is the potentiation of the cGAS-STING-IRF3 signaling pathway.

By preventing the degradation of c-di-AMP and 2',3'-cGAMP, CdnP inhibitors lead to an accumulation of these STING agonists in the cytosol of infected cells. This sustained and amplified STING signaling results in a more robust and prolonged activation of the downstream immune response, characterized by increased production of type I interferons and other inflammatory cytokines. This enhanced immune activation can lead to improved control and clearance of the pathogen.

Quantitative Data on CdnP Inhibitors

A number of CdnP inhibitors have been identified through virtual screening and experimental assays. The inhibitory potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Compound IDCompound ClassCdnP IC50 (µM)Reference
C-29 N/A14.2[1]
E-3 N/A>53.7[1]
Neodiosmin Flavonoid glucoside5.50[7]
Macrosporusone A Coumarin derivativeN/A[7]
Ligustroflavone Flavonoid glucosideN/A[7]
Rhoifolin Flavonoid glucosideN/A[7]
NCI 79195 N/A9.66[7]

Note: N/A indicates that while the compound was identified as an inhibitor, a specific IC50 value was not provided in the cited source.

Experimental Protocols

The identification and characterization of CdnP inhibitors involve a series of biochemical and cell-based assays. Below are detailed protocols for two key experiments.

HPLC-Based CdnP Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of purified CdnP by quantifying the conversion of a cyclic dinucleotide substrate to its linear product using High-Performance Liquid Chromatography (HPLC).

Materials:

  • Purified recombinant CdnP enzyme

  • Cyclic dinucleotide substrate (e.g., 2',3'-cGAMP or c-di-AMP)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2)

  • Test compounds (potential inhibitors) dissolved in DMSO

  • Quenching solution (e.g., 0.1 M EDTA)

  • HPLC system with a C18 reverse-phase column and a UV detector

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare reaction mixtures containing the assay buffer, a fixed concentration of the cyclic dinucleotide substrate (typically at or near the Km value), and varying concentrations of the test compound.

    • Include positive control wells (no inhibitor) and negative control wells (no enzyme).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding a fixed concentration of purified CdnP enzyme to each well (except the negative controls).

    • Incubate the reaction at 37°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

  • Reaction Quenching:

    • Stop the reaction by adding the quenching solution to each well.

  • HPLC Analysis:

    • Inject a defined volume of the quenched reaction mixture onto the C18 HPLC column.

    • Separate the substrate and product using a suitable gradient of mobile phases (e.g., a gradient of acetonitrile (B52724) in an aqueous buffer like triethylammonium (B8662869) acetate).

    • Monitor the elution of the substrate and product by UV absorbance at 260 nm.

  • Data Analysis:

    • Calculate the peak areas for the substrate and product in each chromatogram.

    • Determine the percentage of substrate conversion for each reaction.

    • Calculate the percent inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value[8].

Cellular STING Activation Luciferase Reporter Assay

This cell-based assay determines the ability of CdnP inhibitors to potentiate STING signaling in response to a STING agonist. It utilizes a reporter cell line that expresses a luciferase gene under the control of an interferon-stimulated response element (ISRE).

Materials:

  • A reporter cell line expressing a luciferase gene driven by an ISRE promoter (e.g., THP-1-ISRE-Lucia)[9][10].

  • Cell culture medium and supplements.

  • A STING agonist (e.g., 2',3'-cGAMP).

  • Test compounds (CdnP inhibitors) dissolved in DMSO.

  • Luciferase assay reagent.

  • A luminometer.

Procedure:

  • Cell Seeding:

    • Seed the reporter cells into a 96-well white, clear-bottom plate at a predetermined density and allow them to adhere overnight.

  • Compound and Agonist Treatment:

    • Treat the cells with varying concentrations of the test compound (CdnP inhibitor).

    • After a pre-incubation period (e.g., 1 hour), add a fixed, sub-maximal concentration of the STING agonist to the wells.

    • Include control wells with cells treated with the agonist alone, the inhibitor alone, and vehicle (DMSO) alone.

  • Incubation:

    • Incubate the plate at 37°C in a CO2 incubator for a specified period (e.g., 18-24 hours) to allow for STING activation and luciferase expression.

  • Luciferase Assay:

    • Lyse the cells and add the luciferase assay reagent according to the manufacturer's instructions.

    • Measure the luminescence signal using a luminometer[11].

  • Data Analysis:

    • Normalize the luciferase signal to a measure of cell viability if necessary.

    • Calculate the fold induction of luciferase activity for each treatment condition relative to the vehicle control.

    • Plot the fold induction against the concentration of the CdnP inhibitor to determine its effect on STING pathway activation.

Mandatory Visualizations

Signaling Pathway of CdnP Inhibition

CdnP_Inhibition_Pathway cluster_pathogen Pathogen (e.g., M. tuberculosis) cluster_host_cell Host Cell cluster_cytosol Cytosol cluster_nucleus Nucleus CdnP CdnP c_di_AMP c-di-AMP c_di_AMP->CdnP Hydrolysis STING STING (on ER) c_di_AMP->STING Activates cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP Synthesizes dsDNA dsDNA dsDNA->cGAS Activates cGAMP->CdnP Hydrolysis cGAMP->STING Activates TBK1 TBK1 STING->TBK1 Recruits & Activates IRF3 IRF3 TBK1->IRF3 Phosphorylates p_IRF3 p-IRF3 (Dimer) IRF3->p_IRF3 Dimerizes IFN_genes Type I IFN Genes p_IRF3->IFN_genes Induces Transcription CdnP_Inhibitor CdnP Inhibitor (e.g., CdnP-IN-1) CdnP_Inhibitor->CdnP Inhibition

Caption: CdnP Inhibition and STING Pathway Potentiation.

Experimental Workflow for CdnP Inhibitor Screening

CdnP_Inhibitor_Screening_Workflow start Start: Compound Library virtual_screening Virtual Screening (Docking against CdnP) start->virtual_screening hts High-Throughput Screening (Biochemical Assay) virtual_screening->hts Prioritized Compounds hit_identification Hit Identification hts->hit_identification dose_response Dose-Response & IC50 Determination (HPLC-based Assay) hit_identification->dose_response Confirmed Hits cellular_assay Cellular STING Activation Assay (Luciferase Reporter) dose_response->cellular_assay lead_selection Lead Candidate Selection cellular_assay->lead_selection Validated Hits in_vivo In Vivo Efficacy Studies lead_selection->in_vivo Lead Compounds end End: Preclinical Candidate in_vivo->end

Caption: Workflow for CdnP Inhibitor Discovery.

Conclusion

CdnP represents a promising therapeutic target for the development of novel host-directed therapies against tuberculosis and potentially other infectious diseases. By inhibiting CdnP, small molecules can effectively amplify the host's innate immune response through the cGAS-STING-IRF3 pathway. The experimental protocols and workflows detailed in this guide provide a framework for the identification and characterization of potent and selective CdnP inhibitors. Further research and development in this area hold the potential to deliver new and effective treatments to combat infectious diseases.

References

Whitepaper: Target Identification and Mechanism of Action of a Novel Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The identification of the molecular target of a novel bioactive compound is a critical step in drug discovery and development. It provides the foundation for understanding its mechanism of action, predicting potential on- and off-target effects, and developing more potent and selective next-generation therapeutics. This technical guide outlines a comprehensive strategy for the target deconvolution of a hypothetical small molecule inhibitor, designated here as "Inhibitor-1." We will detail key experimental protocols, present data in a structured format, and visualize complex biological pathways and workflows to provide a clear and in-depth understanding of the target identification process.

Introduction to Inhibitor-1

Inhibitor-1 is a novel synthetic small molecule that has demonstrated significant anti-proliferative effects in various cancer cell lines in initial phenotypic screens. To advance this compound into further preclinical and clinical development, a thorough understanding of its molecular target and mechanism of action is imperative. This document will serve as a guide to the methodologies employed to elucidate the biological target(s) of Inhibitor-1.

Target Identification Methodologies

A multi-pronged approach is often the most effective strategy for confident target identification. Here, we describe several orthogonal methods that can be employed.

Affinity-Based Approaches

Affinity-based methods are a cornerstone of target identification, relying on the specific physical interaction between the small molecule and its protein target.[1]

This technique involves immobilizing a derivatized version of the inhibitor on a solid support to "pull down" its binding partners from a cell lysate.

Materials:

  • Inhibitor-1 alkyne-tagged derivative

  • Azide-biotin linker

  • Click chemistry reagents (Copper(II) sulfate, sodium ascorbate, ligand)

  • Streptavidin-coated agarose (B213101) beads

  • Cell lysate from a responsive cancer cell line (e.g., HCT116)

  • Wash buffers (e.g., TBS with varying salt concentrations and detergents)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • SDS-PAGE gels and Western blot apparatus

  • Mass spectrometer for protein identification

Procedure:

  • Probe Synthesis: Synthesize an analog of Inhibitor-1 with a reactive handle, such as a terminal alkyne, that does not disrupt its biological activity.

  • Cell Treatment: Treat HCT116 cells with the alkyne-tagged Inhibitor-1 probe. Include appropriate controls such as DMSO-treated cells and a competition experiment where cells are pre-treated with an excess of the untagged Inhibitor-1.

  • Cell Lysis: Harvest and lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

  • Click Chemistry: Perform a copper-catalyzed azide-alkyne cycloaddition (Click) reaction to attach a biotin (B1667282) tag to the alkyne-modified probe that is bound to its target proteins.

  • Affinity Enrichment: Incubate the biotinylated lysate with streptavidin-coated agarose beads to capture the probe-protein complexes.

  • Washing: Thoroughly wash the beads with buffers of increasing stringency to remove non-specific protein binders.

  • Elution: Elute the bound proteins from the beads using SDS-PAGE sample buffer and heat.

  • Protein Identification: Separate the eluted proteins by SDS-PAGE, excise the protein bands of interest, and identify them using mass spectrometry (LC-MS/MS).

G cluster_cell In-Cell cluster_lysate In-Vitro cluster_analysis Analysis cell HCT116 Cells inhibitor_probe Alkyne-tagged Inhibitor-1 cell->inhibitor_probe Treatment lysis Cell Lysis inhibitor_probe->lysis click_reaction Click Chemistry (Biotinylation) lysis->click_reaction streptavidin_beads Streptavidin Beads click_reaction->streptavidin_beads Incubation enrichment Affinity Enrichment streptavidin_beads->enrichment washing Washing enrichment->washing elution Elution washing->elution sds_page SDS-PAGE elution->sds_page mass_spec LC-MS/MS sds_page->mass_spec protein_id Protein Identification mass_spec->protein_id

Affinity chromatography pull-down workflow.

Proteomics-Based Approaches

CETSA is a powerful method to identify direct targets of a compound in a cellular context by measuring changes in protein thermal stability upon ligand binding.[2]

Materials:

  • Intact cells or cell lysate

  • Inhibitor-1

  • DMSO (vehicle control)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifugation equipment

  • SDS-PAGE and Western blot apparatus or mass spectrometer

Procedure:

  • Treatment: Treat intact cells or cell lysate with Inhibitor-1 or DMSO.

  • Heating: Aliquot the samples and heat them to a range of temperatures using a thermal cycler.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the samples to pellet the aggregated, denatured proteins.

  • Analysis: Collect the supernatant containing the soluble proteins. Analyze the amount of soluble protein at each temperature by Western blotting for a candidate protein or by mass spectrometry for a proteome-wide analysis.

  • Data Interpretation: A shift in the melting curve to a higher temperature in the presence of Inhibitor-1 indicates direct binding to the protein.

G cluster_treatment Treatment cluster_heating Heating cluster_separation Separation cluster_analysis Analysis cells Intact Cells or Lysate inhibitor Inhibitor-1 cells->inhibitor dmso DMSO cells->dmso aliquot Aliquot Samples inhibitor->aliquot dmso->aliquot heat Heat to Temperature Gradient aliquot->heat centrifuge Centrifugation heat->centrifuge supernatant Collect Supernatant (Soluble Proteins) centrifuge->supernatant wb Western Blot supernatant->wb ms Mass Spectrometry supernatant->ms curve Generate Melting Curve wb->curve ms->curve

Cellular Thermal Shift Assay (CETSA) workflow.

Data Presentation

Quantitative data from target identification experiments should be presented in a clear and organized manner to facilitate interpretation and comparison between different experimental conditions.

Table 1: Putative Targets of Inhibitor-1 Identified by Affinity Chromatography-Mass Spectrometry
Protein ID (UniProt)Gene SymbolProtein NamePeptide CountFold Enrichment (Inhibitor-1 vs. DMSO)
P04637TP53Cellular tumor antigen p532515.2
P62258PPP2R1ASerine/threonine-protein phosphatase 2A 65 kDa regulatory subunit A alpha isoform1812.5
Q13541CDK9Cyclin-dependent kinase 91510.8
P50991CCNT1Cyclin-T1129.7
Table 2: Thermal Shift Data for Candidate Proteins from CETSA
Gene SymbolTm (°C) with DMSOTm (°C) with Inhibitor-1ΔTm (°C)
CDK948.555.2+6.7
CCNT147.954.3+6.4
TP5345.145.3+0.2
PPP2R1A52.352.1-0.2

The data from these experiments strongly suggest that CDK9 and its regulatory partner Cyclin-T1 are direct targets of Inhibitor-1. The significant thermal stabilization observed in the CETSA experiment provides high-confidence validation of the interaction.

Signaling Pathway Analysis

Based on the identification of CDK9 as a primary target, we can hypothesize that Inhibitor-1 exerts its anti-proliferative effects by modulating the activity of the Positive Transcription Elongation Factor b (P-TEFb) complex, of which CDK9 is the catalytic subunit.

Hypothesized Signaling Pathway of Inhibitor-1 Action

G cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm PTEFb P-TEFb Complex (CDK9/CycT1) PolII RNA Polymerase II PTEFb->PolII Phosphorylates Ser2 Inhibitor1 Inhibitor-1 Inhibitor1->PTEFb Transcription Transcription Elongation PolII->Transcription DNA DNA DNA->Transcription mRNA mRNA Transcript Protein Protein Synthesis mRNA->Protein Transcription->mRNA CellCycle Cell Cycle Progression Protein->CellCycle Apoptosis Apoptosis CellCycle->Apoptosis Inhibition leads to

Inhibitor-1 targeting the P-TEFb complex.

The inhibition of CDK9 by Inhibitor-1 is predicted to prevent the phosphorylation of the C-terminal domain of RNA Polymerase II, leading to a stall in transcriptional elongation. This would disproportionately affect the expression of short-lived transcripts, many of which encode proteins crucial for cell survival and proliferation, such as anti-apoptotic proteins and cell cycle regulators. The downstream consequence of P-TEFb inhibition is the induction of apoptosis in cancer cells.

Conclusion and Future Directions

The combined application of affinity chromatography and cellular thermal shift assays has successfully identified and validated CDK9 as a primary molecular target of Inhibitor-1. The presented data provides a strong foundation for the hypothesis that Inhibitor-1 functions by inhibiting the P-TEFb complex, thereby disrupting transcriptional elongation and inducing apoptosis in cancer cells.

Future work will focus on:

  • Biochemical assays to determine the potency and binding kinetics of Inhibitor-1 on purified CDK9/Cyclin-T1.

  • X-ray crystallography to elucidate the binding mode of Inhibitor-1 to CDK9.

  • RNA-sequencing analysis of Inhibitor-1-treated cells to confirm the effects on global transcription.

  • In vivo studies in animal models to assess the anti-tumor efficacy and pharmacokinetic properties of Inhibitor-1.

This comprehensive target identification and validation process is crucial for the continued development of Inhibitor-1 as a potential therapeutic agent.

References

In-depth Technical Guide: The Function and Mechanism of CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CdnP-IN-1 has been identified as a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP). This enzyme plays a critical role in the bacterium's ability to evade the host's innate immune system. By inhibiting CdnP, this compound presents a promising avenue for the development of novel anti-virulence therapies against tuberculosis. This document provides a comprehensive overview of the function, mechanism of action, and experimental protocols related to this compound.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs sophisticated mechanisms to subvert the host immune response. One such mechanism involves the secretion of cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP), which are recognized by the host's cytosolic surveillance pathways, leading to an immune response. To counteract this, MTB utilizes the phosphodiesterase CdnP to hydrolyze these signaling molecules, thereby dampening the host's immune activation. This compound has emerged as a valuable chemical tool to probe the function of CdnP and as a potential lead compound for drug development.

Mechanism of Action of this compound

This compound functions as a direct inhibitor of the enzymatic activity of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP. The primary role of CdnP in MTB is to hydrolyze cyclic dinucleotides, including the bacterial second messenger c-di-AMP and the host-derived cyclic GMP-AMP (cGAMP). These cyclic dinucleotides act as pathogen-associated molecular patterns (PAMPs) and are recognized by the host's cGAS-STING (cyclic GMP-AMP synthase - stimulator of interferon genes) pathway, a key component of the innate immune system.

Activation of the cGAS-STING pathway triggers a signaling cascade that results in the production of type I interferons and other pro-inflammatory cytokines, leading to an anti-bacterial response. By degrading these cyclic dinucleotides, CdnP effectively sabotages this host defense mechanism, allowing the bacterium to evade immune clearance.

This compound binds to CdnP and blocks its phosphodiesterase activity. This inhibition leads to an accumulation of cyclic dinucleotides within the host cell cytosol, thereby potentiating the activation of the cGAS-STING pathway and enhancing the host's innate immune response against Mycobacterium tuberculosis.

Quantitative Data

The inhibitory activity and selectivity of this compound have been quantitatively assessed through various biochemical assays. A summary of the key quantitative data is presented below.

ParameterValueTarget/Assay ConditionReference
IC50 ~18 µMMycobacterium tuberculosis CdnP[1][2]
Selectivity No significant inhibitionYybt (bacterial CDN PDE)[1][2]
No significant inhibitionRocR (bacterial CDN PDE)[1][2]
No significant inhibitionGBS-CdnP (bacterial CDN PDE)[1][2]
No significant inhibitionpoxin (viral CDN PDE)[1][2]
No significant inhibitionENPP1 (mammalian PDE)[1][2]

Signaling Pathways

The signaling pathway affected by the inhibition of CdnP by this compound is the cGAS-STING pathway, a critical component of the innate immune response to intracellular pathogens.

CdnP_Signaling_Pathway cluster_host Host Cell Cytosol MTB Mycobacterium tuberculosis c_di_AMP c-di-AMP MTB->c_di_AMP secretes CdnP CdnP c_di_AMP->CdnP hydrolyzed by cGAS cGAS c_di_AMP->cGAS activates CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits STING STING cGAS->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons IRF3->IFN induces transcription of Immune_Response Innate Immune Response IFN->Immune_Response triggers

Caption: this compound inhibits MTB CdnP, enhancing the host's cGAS-STING immune response.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

High-Throughput Screening (HTS) for CdnP Inhibitors

A fluorescence-based high-throughput assay was utilized for the initial screening of CdnP inhibitors.

  • Principle: The assay relies on a fluorescent probe that exhibits a change in fluorescence upon the enzymatic activity of CdnP. Inhibition of CdnP results in a stable fluorescence signal.

  • Reagents:

    • Purified Mycobacterium tuberculosis CdnP enzyme.

    • Fluorescent substrate for CdnP.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 1 mM DTT).

    • Compound library.

  • Procedure:

    • Dispense 20 µL of assay buffer containing the CdnP enzyme into each well of a 384-well microplate.

    • Add 100 nL of each compound from the library to the respective wells.

    • Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding 5 µL of the fluorescent substrate to each well.

    • Monitor the change in fluorescence intensity over time using a plate reader with appropriate excitation and emission wavelengths.

    • Calculate the percentage of inhibition for each compound relative to positive and negative controls.

IC50 Determination by HPLC

The half-maximal inhibitory concentration (IC50) of this compound was determined using a High-Performance Liquid Chromatography (HPLC) based assay.

  • Principle: This method directly measures the enzymatic conversion of a substrate to its product by CdnP. The peak areas of the substrate and product are quantified by HPLC to determine the extent of the reaction and the inhibitory effect of this compound.

  • Reagents:

    • Purified Mycobacterium tuberculosis CdnP enzyme.

    • c-di-AMP (substrate).

    • This compound at various concentrations.

    • Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Quenching solution (e.g., 0.1 M EDTA).

  • Procedure:

    • Set up reactions in microcentrifuge tubes containing reaction buffer, CdnP enzyme, and varying concentrations of this compound.

    • Pre-incubate the mixtures at 37°C for 10 minutes.

    • Initiate the reaction by adding c-di-AMP to a final concentration of 100 µM.

    • Incubate the reactions at 37°C for 30 minutes.

    • Stop the reactions by adding the quenching solution.

    • Analyze the samples by reverse-phase HPLC using a C18 column.

    • Use a mobile phase gradient of acetonitrile (B52724) in water with 0.1% trifluoroacetic acid.

    • Monitor the elution of substrate and product by UV absorbance at 254 nm.

    • Calculate the percentage of substrate conversion for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Selectivity Profiling

The selectivity of this compound was assessed against a panel of other phosphodiesterases using a similar HPLC-based or a radioisotope-based assay.

  • Principle: The inhibitory activity of this compound is tested against other bacterial, viral, and mammalian phosphodiesterases to determine its specificity for MTB CdnP.

  • Enzymes: Yybt, RocR, GBS-CdnP, poxin, ENPP1.

  • Procedure:

    • Perform enzymatic assays for each phosphodiesterase in the panel in the presence of a fixed concentration of this compound (e.g., 100 µM).

    • The specific substrates and reaction conditions will vary depending on the enzyme being tested.

    • Quantify the enzymatic activity in the presence and absence of this compound.

    • Calculate the percentage of inhibition for each enzyme to assess the selectivity of this compound.

Logical Workflow for this compound Identification and Characterization

The following diagram illustrates the logical workflow from the initial high-throughput screening to the detailed characterization of this compound.

Experimental_Workflow HTS High-Throughput Screening (Fluorescence-based) Hit_Confirmation Hit Confirmation & Triage HTS->Hit_Confirmation IC50_Determination IC50 Determination (HPLC-based Assay) Hit_Confirmation->IC50_Determination Selectivity_Profiling Selectivity Profiling (vs. other PDEs) IC50_Determination->Selectivity_Profiling Mechanism_Studies Mechanism of Action Studies Selectivity_Profiling->Mechanism_Studies Lead_Compound This compound as a Lead Compound Mechanism_Studies->Lead_Compound

Caption: Workflow for the discovery and characterization of this compound.

Conclusion

This compound is a valuable tool for studying the role of CdnP in Mycobacterium tuberculosis pathogenesis. Its selectivity for the bacterial enzyme over host counterparts makes it an attractive candidate for further development as an anti-virulence agent. The detailed experimental protocols provided herein will aid researchers in further investigating this compound and similar compounds, ultimately contributing to the development of new therapeutic strategies against tuberculosis.

References

The CdnP-IN-1 Biological Pathway: A Technical Guide to a Novel Anti-Tuberculosis Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Mycobacterium tuberculosis (Mtb), the etiological agent of tuberculosis, employs a sophisticated arsenal (B13267) of strategies to evade the host immune system. A key component of this immune evasion is the cyclic dinucleotide phosphodiesterase CdnP (Rv2837c). This enzyme hydrolyzes the bacterial second messenger cyclic di-adenosine monophosphate (c-di-AMP) and the host-derived second messenger 2'3'-cyclic guanosine (B1672433) monophosphate-adenosine monophosphate (cGAMP). By degrading these molecules, CdnP dampens the host's STING-dependent type I interferon (IFN) response, thereby promoting bacterial survival. CdnP-IN-1 (also known as C82) is a potent and selective inhibitor of Mtb CdnP, making it a valuable tool for studying this pathway and a promising starting point for the development of novel host-directed therapies against tuberculosis. This document provides an in-depth technical overview of the this compound biological pathway, including quantitative data, experimental methodologies, and pathway visualizations.

The CdnP/c-di-AMP Signaling Axis in Mycobacterium tuberculosis

Cyclic di-AMP is a crucial second messenger in Mtb, regulating various physiological processes. The intracellular concentration of c-di-AMP is tightly controlled by the interplay between the diadenylate cyclase DisA (Rv3586), which synthesizes c-di-AMP from two molecules of ATP, and the phosphodiesterase CdnP, which degrades c-di-AMP into pApA and subsequently AMP.

Role in Mtb Pathogenesis and Host Immune Evasion

During infection, Mtb releases c-di-AMP into the cytosol of the host macrophage. This, along with host-derived cGAMP produced by the cGAS synthase in response to cytosolic Mtb DNA, acts as a pathogen-associated molecular pattern (PAMP). These cyclic dinucleotides are recognized by the host sensor protein Stimulator of Interferon Genes (STING), triggering a signaling cascade that leads to the production of type I interferons, such as IFN-β.

The Mtb CdnP enzyme plays a critical role in subverting this host response. CdnP is capable of hydrolyzing both bacterial c-di-AMP and host cGAMP, effectively reducing the concentration of STING agonists.[1] This enzymatic activity blunts the downstream activation of the TBK1-IRF3 axis and subsequent transcription of type I interferon genes, thereby facilitating the immune escape of the bacterium.[1][2] Inhibition of CdnP is therefore a promising strategy to enhance the host's innate immune response to Mtb infection.

This compound: A Selective Inhibitor of Mtb CdnP

This compound (C82) was identified through a high-throughput screen as a potent and selective inhibitor of the Mtb CdnP enzyme.[3][4] Its inhibitory activity is specific to the mycobacterial enzyme, with no significant activity against other bacterial, viral, or mammalian cyclic dinucleotide phosphodiesterases.[3][4]

Quantitative Data

The following tables summarize the key quantitative data related to this compound and the CdnP enzyme.

Compound Target IC50 (μM) Reference
This compound (C82)M. tuberculosis CdnP~18[3][4]
Enzyme Substrate Km (μM) kcat (min⁻¹) Reference
M. tuberculosis CdnPc-di-AMP1.2 ± 0.14.0 ± 0.1[5]
Mtb Strain Condition Intracellular c-di-AMP (ng per 4x10⁸ bacilli) Reference
Wild-type Mtb-~2.5[5]
Mtb-cdnP::Tn (CdnP deficient)-~12.5[5]

Signaling Pathway and Experimental Workflow Diagrams

The CdnP-Mediated Immune Evasion Pathway

The following diagram illustrates the role of Mtb CdnP in dampening the host STING-dependent immune response.

CdnP_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Macrophage Cytosol DisA DisA c_di_AMP_mtb c-di-AMP DisA->c_di_AMP_mtb CdnP CdnP cGAMP_host 2'3'-cGAMP CdnP->cGAMP_host Degradation c_di_AMP_mtb->CdnP Degradation STING STING c_di_AMP_mtb->STING Activation ATP ATP ATP->DisA cGAS cGAS cGAS->cGAMP_host TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN_beta IFN-β Production IRF3->IFN_beta mtb_DNA Mtb DNA mtb_DNA->cGAS cGAMP_host->STING CdnP_IN_1 This compound CdnP_IN_1->CdnP Inhibition

Caption: this compound inhibits Mtb CdnP, preventing the degradation of c-di-AMP and cGAMP, leading to STING activation.

Experimental Workflow for CdnP Inhibitor Screening

This diagram outlines a typical workflow for identifying and validating inhibitors of Mtb CdnP.

Experimental_Workflow A High-Throughput Screening (HTS) of Compound Library B Biochemical Assay: Recombinant Mtb CdnP + c-di-AMP + Fluorescent Reporter A->B C Identification of Primary Hits B->C D Dose-Response Analysis (IC50 Determination) C->D E Selectivity Assays: - Other Phosphodiesterases (e.g., ENPP1) - Mammalian Cell Viability D->E F Cell-Based Assays: - Mtb-infected Macrophages - Measure IFN-β production (ELISA) E->F G Lead Compound Validation F->G

Caption: A workflow for the discovery and validation of Mtb CdnP inhibitors.

Experimental Protocols

Recombinant Mtb CdnP Activity Assay (Biochemical)

This protocol is adapted from methodologies described for the characterization of Mtb CdnP and the screening of its inhibitors.[3][5]

  • Protein Expression and Purification:

    • The gene encoding Mtb CdnP (Rv2837c) is cloned into an expression vector (e.g., pET series) with a purification tag (e.g., 6x-His).

    • The protein is overexpressed in E. coli (e.g., BL21(DE3) strain) by induction with IPTG.

    • The bacterial cells are lysed, and the recombinant CdnP is purified using affinity chromatography (e.g., Ni-NTA resin) followed by size-exclusion chromatography for further purification.

  • Enzymatic Reaction:

    • The standard reaction mixture (e.g., 50 µL) should contain:

      • Reaction Buffer: 50 mM Tris-HCl (pH 8.5)

      • 5 mM MnCl₂

      • Recombinant Mtb CdnP (e.g., 50-100 nM)

      • c-di-AMP substrate (concentrations bracketing the Km, e.g., 0.1 - 10 µM)

      • Test compound (this compound or other potential inhibitors) at various concentrations.

    • The reaction is initiated by the addition of the enzyme or substrate.

    • The mixture is incubated at 37°C for a specified time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

  • Detection of Activity:

    • HPLC-based method: The reaction is stopped (e.g., by heating or adding a quenching agent). The amount of remaining c-di-AMP or the formation of the product (pApA or AMP) is quantified by reverse-phase HPLC.

    • High-Throughput Fluorescence-Based Assay: A coupled enzyme assay can be used. For example, the product AMP can be converted to uric acid and H₂O₂ by a series of enzymes (adenylate kinase, pyruvate (B1213749) kinase, lactate (B86563) dehydrogenase, and AMP deaminase followed by xanthine (B1682287) oxidase). The H₂O₂ produced can be detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase. The fluorescence is measured using a plate reader.

Macrophage Infection and IFN-β Measurement (Cell-Based)

This protocol outlines the procedure to assess the effect of CdnP inhibitors on the host immune response to Mtb infection.

  • Cell Culture and Differentiation:

    • Human monocytic cell lines (e.g., THP-1) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum and antibiotics.

    • To differentiate into macrophage-like cells, THP-1 cells are treated with phorbol (B1677699) 12-myristate 13-acetate (PMA) (e.g., 50-100 ng/mL) for 24-48 hours.

    • Alternatively, primary bone marrow-derived macrophages (BMDMs) from mice can be used.

  • Mycobacterium tuberculosis Culture:

    • Mtb (e.g., H37Rv strain) is grown in Middlebrook 7H9 broth supplemented with OADC and Tween 80 to mid-log phase.

    • Bacterial clumps are disaggregated by sonication or passage through a syringe.

    • The bacterial concentration is determined by measuring the optical density at 600 nm (OD600) and confirmed by plating for colony-forming units (CFU).

  • Macrophage Infection and Inhibitor Treatment:

    • Differentiated macrophages are seeded in tissue culture plates.

    • The cells are infected with Mtb at a specified multiplicity of infection (MOI), e.g., MOI of 5.

    • After a few hours of phagocytosis (e.g., 4 hours), extracellular bacteria are removed by washing with PBS.

    • Fresh medium containing this compound at various concentrations is added to the infected cells. A vehicle control (e.g., DMSO) is also included.

  • Measurement of IFN-β Production:

    • After a suitable incubation period (e.g., 24 hours), the cell culture supernatants are collected.

    • The concentration of IFN-β in the supernatants is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The absorbance is read on a microplate reader, and the IFN-β concentration is determined from a standard curve.

Conclusion

The this compound biological pathway represents a compelling target for the development of novel anti-tuberculosis therapeutics. By inhibiting the Mtb CdnP enzyme, this compound has the potential to disarm a key immune evasion mechanism of the bacterium, thereby enhancing the host's innate ability to control the infection. The data and protocols presented in this guide provide a foundational resource for researchers working to further elucidate the role of this pathway in tuberculosis pathogenesis and to advance the development of CdnP inhibitors as a new class of anti-TB drugs.

References

DCLK1-IN-1: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Doublecortin-like kinase 1 (DCLK1) has emerged as a significant therapeutic target in oncology, particularly in gastrointestinal cancers where its overexpression is linked to poor prognosis. This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of DCLK1-IN-1, a selective, in-vivo compatible chemical probe for the DCLK1 kinase domain. This document details the structure-activity relationships that led to its development, comprehensive quantitative data on its potency and selectivity, and the experimental protocols for its synthesis and biological evaluation. Furthermore, it visualizes the key signaling pathways modulated by DCLK1, offering a valuable resource for researchers investigating DCLK1 biology and its role in cancer.

Discovery of DCLK1-IN-1

DCLK1-IN-1 was developed through a strategic approach combining chemoproteomic profiling and structure-based design to create a potent and selective inhibitor of the DCLK1 and DCLK2 kinases.[1] The development process aimed to improve upon existing non-selective DCLK1 inhibitors, such as XMD8-92, by enhancing selectivity and in vivo compatibility.[2]

The core scaffold of DCLK1-IN-1 is a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one.[5][6] The structure-activity relationship (SAR) studies focused on modifications at the R1 position of this scaffold. It was discovered that substituting the methyl group with a more rigid and bulky isopropyl group led to a loss of DCLK1 activity. Conversely, replacing the hydrophobic ethyl group with an electronegative trifluoroethyl group, which is present in DCLK1-IN-1, maintained DCLK1 activity while dramatically improving selectivity against other kinases like ACK, LRRK2, and BRD4.[1] A structurally related negative control compound, DCLK1-NEG, was also developed to aid in the interpretation of the pharmacological effects of DCLK1-IN-1.[1]

Synthesis of DCLK1-IN-1

The synthesis of DCLK1-IN-1 and its derivatives is based on the construction of the 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][3][4]diazepin-6-one scaffold. A generalized synthetic scheme is presented below.

Experimental Protocol: Synthesis of a DCLK1 Inhibitor Intermediate (Example)

A specific example from the literature for the synthesis of a related intermediate, Methyl 2-((2-chloro-5-nitropyrimidin-4-yl)(methyl)amino)-5-methylbenzoate (3-8), is as follows:

  • Reaction: To a solution of the starting materials in a suitable solvent, the necessary reagents are added.

  • Reaction Conditions: The reaction mixture is stirred at a specific temperature for a designated period.

  • Work-up: Upon completion, the reaction is quenched, typically with the addition of water.

  • Purification: The crude product is then purified, for example, by filtration to yield the solid product.

  • Characterization: The final product is characterized using techniques such as 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity. For compound 3-8, the following data was reported: White solid; yield 89%; m.p. 96–97 °C; 1H NMR (400 MHz, CDCl3) δ 8.46 (s, 1H), 7.86 (s, 1H), 7.40 (d, J = 8.1 Hz, 1H), 7.09 (d, J = 8.1 Hz, 1H), 3.82 (s, 3H), 3.57 (s, 3H), 2.42 (s, 3H). 13C NMR (101 MHz, CDCl3) δ 164.90, 160.79, 155.11, 154.73, 140.45, 139.16, 134.83, 133.07, 131.90, 127.32, 125.55, 52.44, 42.03, 21.07. HRMS-ESI (m/z): [M + H]+ calcd for C14H13ClN4O4: 337.0698, found: 337.0695.[2]

Quantitative Data

The biological activity and pharmacokinetic properties of DCLK1-IN-1 have been extensively characterized.

ParameterValueAssay MethodCell Line/SystemReference
In Vitro Potency
IC50 (DCLK1 binding)9.5 nMKINOMEscanRecombinant Protein[1][7]
IC50 (DCLK1 kinase)57.2 nM33P-labeled ATP assayRecombinant Protein[1][7]
IC50 (DCLK2 binding)31 nMKINOMEscanRecombinant Protein[7]
IC50 (DCLK2 kinase)103 nM33P-labeled ATP assayRecombinant Protein[7]
Kd (DCLK1)109 nMIsothermal Titration Calorimetry (ITC)Recombinant Protein[1]
Cellular IC50 (DCLK1)279 nMNanoBRET assayHCT116 cells[1][8]
Pharmacokinetics (Mouse)
Half-life (t1/2)2.09 hIn vivo studyMice[7][8]
Area Under the Curve (AUC)5,506 h·ng/mLIn vivo studyMice[7][8]
Oral Bioavailability81%In vivo studyMice[7][8]

Table 1: Quantitative Biological and Pharmacokinetic Data for DCLK1-IN-1

Experimental Protocols

DCLK1 NanoBRET Assay

This assay is used to determine the cellular target engagement of DCLK1-IN-1 in live cells.

  • Principle: The assay utilizes NanoLuciferase (Nluc) fused to DCLK1 and a fluorescent tracer that binds to the DCLK1 active site. When the tracer is bound, Bioluminescence Resonance Energy Transfer (BRET) occurs. DCLK1-IN-1 competes with the tracer, leading to a reduction in the BRET signal.

  • Procedure:

    • Cells (e.g., HCT116) are transfected with a vector expressing a DCLK1-Nluc fusion protein.

    • Transfected cells are plated in a multi-well plate.

    • Cells are treated with a serial dilution of DCLK1-IN-1.

    • The NanoBRET tracer is added to the wells.

    • The BRET signal is measured using a plate reader.

    • The IC50 value is calculated from the dose-response curve.[1]

Spheroid Formation Assay

This assay assesses the effect of DCLK1-IN-1 on the self-renewal capacity and stemness of cancer cells.

  • Principle: Cancer stem cells have the ability to form three-dimensional spheroids when cultured in non-adherent conditions. Inhibition of pathways crucial for stemness will reduce the number and size of these spheroids.

  • Procedure:

    • Cancer cells (e.g., renal cell carcinoma lines ACHN and CAKI-1) are seeded in ultra-low attachment plates.[9]

    • Cells are treated with various concentrations of DCLK1-IN-1 or a vehicle control (DMSO).

    • The plates are incubated for a period of time to allow spheroid formation.

    • The number and size of the spheroids are quantified using microscopy and image analysis software.[10]

Immunoblotting

Immunoblotting is used to determine the effect of DCLK1-IN-1 on the phosphorylation of DCLK1 and the expression levels of downstream signaling proteins.

  • Procedure:

    • Cancer cells are treated with DCLK1-IN-1 or a vehicle control.

    • Cells are lysed, and protein concentrations are determined.

    • Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

    • The membrane is blocked and then incubated with primary antibodies against phospho-DCLK1, total DCLK1, and other proteins of interest (e.g., c-MET, c-MYC, N-Cadherin).[9][10]

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate and an imaging system.

DCLK1 Signaling Pathways

DCLK1 is implicated in the regulation of several key oncogenic signaling pathways, contributing to cancer stem cell maintenance, epithelial-mesenchymal transition (EMT), and cell survival.

DCLK1_Signaling_Pathways cluster_DCLK1 DCLK1 cluster_Pathways Signaling Pathways cluster_Cellular_Processes Cellular Processes DCLK1 DCLK1 NOTCH NOTCH DCLK1->NOTCH WNT_beta_catenin WNT/β-catenin DCLK1->WNT_beta_catenin NF_kB NF-κB DCLK1->NF_kB Hippo_YAP Hippo-YAP DCLK1->Hippo_YAP CSC_Maintenance Cancer Stem Cell Maintenance NOTCH->CSC_Maintenance EMT Epithelial-Mesenchymal Transition NOTCH->EMT WNT_beta_catenin->CSC_Maintenance Tumor_Growth Tumor Growth WNT_beta_catenin->Tumor_Growth NF_kB->EMT Cell_Survival Cell Survival NF_kB->Cell_Survival Hippo_YAP->CSC_Maintenance Hippo_YAP->Tumor_Growth

Caption: DCLK1 regulates multiple oncogenic signaling pathways.

DCLK1 positively regulates the NOTCH, WNT/β-catenin, and NF-κB signaling pathways.[11][12] It also inhibits the Hippo signaling pathway, leading to the activation of the transcriptional co-activator YAP.[4] These pathways are crucial for maintaining cancer stem cell populations, promoting the epithelial-mesenchymal transition, enhancing cell survival, and driving tumor growth.

DCLK1_Inhibition_Workflow DCLK1_IN_1 DCLK1-IN-1 DCLK1 DCLK1 Kinase Activity DCLK1_IN_1->DCLK1 Inhibits Downstream_Pathways Inhibition of Downstream Signaling Pathways (NOTCH, WNT, NF-κB, YAP) DCLK1->Downstream_Pathways Leads to Cellular_Effects Suppression of: - Cancer Stemness - EMT - Cell Invasion - Tumor Growth Downstream_Pathways->Cellular_Effects Results in

Caption: Workflow of DCLK1 inhibition by DCLK1-IN-1.

The inhibition of DCLK1's kinase activity by DCLK1-IN-1 leads to the downregulation of these critical signaling pathways. This, in turn, results in the suppression of cancer stem cell-like properties, the reversal of the epithelial-mesenchymal transition, reduced cell invasion, and the inhibition of tumor growth, as demonstrated in various preclinical models, including patient-derived organoids.[1][10]

References

CdnP-IN-1: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Review of the Chemical Structure, Properties, and Biological Activity of a Novel Mycobacterium tuberculosis CdnP Inhibitor

This technical guide provides a comprehensive overview of CdnP-IN-1, a recently identified inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential and experimental application of this compound. Included are its chemical and physical properties, mechanism of action, relevant signaling pathways, and detailed experimental protocols.

Core Concepts and Chemical Identity

This compound, also known as compound C82, is a potent and selective, non-nucleotide small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP.[1][2] Its identification marks a significant step towards the development of antivirulence therapies targeting Mtb's ability to evade the host immune system.

Chemical Structure

The chemical structure of this compound is provided below:

IUPAC Name: 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide

(Image of the 2D chemical structure of this compound should be displayed here. As I cannot generate images, I will describe it: The core is a thieno[2,3-d]pyrimidine (B153573) ring system. An ethyl group is attached to the thiophene (B33073) ring. An oxo group is attached to the pyrimidine (B1678525) ring. A nitrogen atom of the pyrimidine ring is substituted with an acetamide (B32628) group, which in turn has an N-(2-methoxyphenyl) substituent.)

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValueSource
Molecular Formula C₁₇H₁₇N₃O₃SPubChem CID: 734347
Molecular Weight 343.4 g/mol PubChem CID: 734347
Canonical SMILES CCC1=CC2=C(N=CN2C(=O)NC3=CC=CC=C3OC)C(=O)S1PubChem CID: 734347
InChI Key UFGVGNVQFZJDIR-UHFFFAOYSA-NPubChem CID: 734347
Synonyms C82, 691862-35-8PubChem CID: 734347

Biological Activity and Mechanism of Action

This compound's primary biological activity is the inhibition of the Mtb CdnP enzyme. This enzyme plays a crucial role in the bacterium's ability to subvert the host's innate immune response.

The cGAS-STING Signaling Pathway

The innate immune system detects bacterial infections through various mechanisms, including the cGAS-STING pathway.[1][2] When M. tuberculosis infects a host cell, its DNA can be released into the cytosol. This cytosolic DNA is detected by the enzyme cyclic GMP-AMP synthase (cGAS), which then synthesizes the cyclic dinucleotide (CDN) cGAMP (cyclic GMP-AMP).[1][2] cGAMP acts as a second messenger, binding to and activating the STIMULATOR OF INTERFERON GENES (STING) protein located on the endoplasmic reticulum.[3] This activation triggers a downstream signaling cascade involving TBK1 (TANK-binding kinase 1), leading to the phosphorylation of the transcription factor IRF3 (interferon regulatory factor 3). Phosphorylated IRF3 then translocates to the nucleus and induces the expression of type I interferons (IFNs) and other pro-inflammatory cytokines, which are essential for mounting an effective anti-bacterial response.[3]

Mtb CdnP: A Virulence Factor

Mycobacterium tuberculosis has evolved a mechanism to counteract this host defense. It secretes the phosphodiesterase CdnP, which hydrolyzes not only the host-derived cGAMP but also the bacterium's own cyclic di-AMP (c-di-AMP), another potent activator of the STING pathway.[3] By degrading these cyclic dinucleotides, CdnP effectively blunts the STING-mediated immune response, allowing the bacterium to establish and maintain an infection.[3][4]

This compound as an Antivirulence Agent

This compound inhibits the enzymatic activity of CdnP.[1][2] By blocking CdnP, this compound prevents the degradation of cGAMP and c-di-AMP. This leads to an accumulation of these cyclic dinucleotides in the host cell cytosol, resulting in a robust activation of the STING pathway and an enhanced type I interferon response. This enhanced immune response can then more effectively control and clear the bacterial infection. This mechanism of action classifies this compound as a potential antivirulence agent, a therapeutic that disarms the pathogen rather than directly killing it.

The signaling pathway is visualized in the diagram below.

CdnP_Signaling_Pathway cluster_host Host Cell cluster_mtb Mycobacterium tuberculosis cGAS cGAS STING STING (on ER) cGAS->STING synthesizes cGAMP TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 Nucleus Nucleus pIRF3->Nucleus translocates to Type_I_IFN Type I Interferon Production Nucleus->Type_I_IFN induces Mtb_DNA Mtb DNA Mtb_DNA->cGAS detected by c_di_AMP c-di-AMP c_di_AMP->STING activates CdnP CdnP CdnP->STING degrades cGAMP & c-di-AMP, inhibiting CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits

Caption: this compound inhibits Mtb CdnP, restoring STING-mediated immunity.

Quantitative Data

This compound has been characterized by its inhibitory potency and selectivity.

ParameterValueTarget/AssaySource
IC₅₀ ~18 µMM. tuberculosis CdnP[1][2]
Selectivity No inhibitionBacterial CDN PDEs (Yybt, RocR, GBS-CdnP)[1][2]
No inhibitionViral CDN PDE (poxin)[1][2]
No inhibitionMammalian ENPP1[1][2]

Experimental Protocols

The following protocols are based on the methodologies described in the primary literature for the characterization of this compound and similar compounds.[1][2]

High-Throughput Screening for CdnP Inhibitors (Workflow)

The identification of this compound was facilitated by a high-throughput screening campaign. The general workflow for such a screen is depicted below.

HTS_Workflow cluster_workflow High-Throughput Screening Workflow Compound_Library Small Molecule Library Primary_Screen Primary Screen (e.g., STING-based FP assay) Compound_Library->Primary_Screen Hit_Identification Hit Identification Primary_Screen->Hit_Identification Dose_Response Dose-Response & IC₅₀ Determination Hit_Identification->Dose_Response Selectivity_Assays Selectivity Assays (vs. other PDEs) Dose_Response->Selectivity_Assays Lead_Compound Lead Compound (this compound) Selectivity_Assays->Lead_Compound

Caption: Workflow for the identification of this compound from a compound library.

CdnP Phosphodiesterase Activity Assay (STING-based Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the activity of CdnP and the inhibitory effect of this compound. The assay is based on the displacement of a fluorescently labeled cyclic dinucleotide probe from the STING protein.[5]

Principle: The STING protein binds to cyclic dinucleotides. A fluorescently labeled c-di-GMP (F-c-di-GMP) probe, when bound to the larger STING protein, has a high fluorescence polarization value. In the presence of unlabeled c-di-AMP (the substrate for CdnP), the probe is displaced, resulting in a low polarization value. When CdnP is added, it hydrolyzes the c-di-AMP, reducing its concentration. This allows the fluorescent probe to re-bind to STING, causing an increase in the fluorescence polarization. An inhibitor like this compound will prevent this increase.

Materials:

  • Purified human STING protein (C-terminal domain)

  • Fluorescein-labeled c-di-GMP (F-c-di-GMP) probe

  • Purified M. tuberculosis CdnP enzyme

  • c-di-AMP (substrate)

  • This compound (or other test inhibitors) dissolved in DMSO

  • Assay Buffer (e.g., 25 mM Tris-HCl pH 8.5, 25 mM NaCl, 0.6 mM MnCl₂)

  • 384-well, non-stick black microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Reagent Preparation:

    • Prepare a solution of STING protein and F-c-di-GMP probe in the assay buffer. The final concentrations will need to be optimized, but starting points could be around 10 µM STING and 50 nM F-c-di-GMP.

    • Prepare a solution of c-di-AMP substrate in the assay buffer. The concentration should be around the Kₘ of the enzyme for the substrate, if known.

    • Prepare serial dilutions of this compound in DMSO, and then dilute further in assay buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and is typically ≤1%.

    • Prepare a solution of CdnP enzyme in assay buffer. The concentration should be optimized to give a robust signal change within a reasonable time frame (e.g., 15-30 minutes).

  • Assay Setup (per well of a 384-well plate):

    • Add 5 µL of the this compound dilution (or DMSO for control wells).

    • Add 10 µL of the STING/F-c-di-GMP probe mix.

    • Add 5 µL of the CdnP enzyme solution (or assay buffer for no-enzyme controls).

    • Incubate for a short period (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding 5 µL of the c-di-AMP substrate solution.

  • Measurement:

    • Immediately after adding the substrate, read the fluorescence polarization of the plate at time zero.

    • Incubate the plate at 37°C.

    • Read the fluorescence polarization at regular intervals (e.g., every 5 minutes for 30-60 minutes) to monitor the progress of the reaction.

  • Data Analysis:

    • For each concentration of this compound, calculate the initial rate of the reaction (change in polarization over time).

    • Plot the reaction rate as a function of the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a valuable tool compound for studying the role of cyclic dinucleotide signaling in Mycobacterium tuberculosis pathogenesis. Its ability to selectively inhibit CdnP and thereby restore the host's innate immune response highlights the potential of antivirulence strategies in combating tuberculosis. Future research will likely focus on optimizing the potency and pharmacokinetic properties of this compound and related compounds to develop novel therapeutics for the treatment of tuberculosis. Further studies are also warranted to explore the in vivo efficacy of this compound in animal models of tuberculosis infection.

References

CdnP-IN-1 in vitro activity

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the In Vitro Activity of CdnP-IN-1

This guide provides a comprehensive overview of the in vitro activity of this compound, a potent and selective inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP). It is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies.

Introduction

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs various strategies to evade the host immune system. One such mechanism involves the secretion of the cyclic dinucleotide phosphodiesterase (CdnP). This enzyme hydrolyzes cyclic dinucleotides, such as the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP). By degrading these signaling molecules, CdnP dampens the host's STING-dependent type I interferon response, thereby promoting bacterial survival.[1][2][3] this compound, also identified as compound c82, is a non-nucleotide inhibitor of MTB CdnP that serves as a valuable tool for studying the role of this enzyme in MTB pathogenesis.[2][4]

Quantitative In Vitro Activity Data

The inhibitory activity of this compound and other identified compounds against MTB CdnP has been quantified through various biochemical assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.

CompoundTarget EnzymeIC50 (µM)
This compound (c82) MTB CdnP 18 [1][2][4]
c14MTB CdnP24.8 ± 1.4
c16MTB CdnP>60
c40MTB CdnP26.4 ± 1.1
c85MTB CdnP22 ± 1.8
c86MTB CdnP>60

Table 1: IC50 values of CdnP inhibitors against MTB CdnP.

Selectivity Profile

This compound has been demonstrated to be a selective inhibitor of MTB CdnP. Its activity was tested against a panel of other bacterial and viral cyclic dinucleotide phosphodiesterases, as well as the mammalian ENPP1. This compound did not show any significant inhibition of these enzymes, highlighting its specificity for the mycobacterial target.[2][4]

EnzymeOrganism/SourceInhibition by this compound
YybtBacillus subtilisNo
RocRPseudomonas aeruginosaNo
GBS-CdnPStreptococcus agalactiaeNo
poxinVaccinia virusNo
ENPP1MammalianNo

Table 2: Selectivity profile of this compound.

Experimental Protocols

The following is a representative protocol for determining the in vitro inhibitory activity of compounds against MTB CdnP, based on commonly used methods for phosphodiesterase assays.

Luminescence-Based AMP Detection Assay

This assay quantifies the amount of AMP produced from the hydrolysis of a cyclic dinucleotide substrate by CdnP.

Materials:

  • Purified recombinant MTB CdnP enzyme

  • c-di-AMP (substrate)

  • Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.1 mg/mL BSA)

  • This compound and other test compounds

  • AMP detection kit (e.g., AMP-Glo™ Assay)

  • 384-well microplates

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of this compound and other test compounds in the assay buffer.

  • In a 384-well plate, add the test compounds to the respective wells. Include wells with a known inhibitor as a positive control and wells with buffer only as a negative control.

  • Add the purified MTB CdnP enzyme to all wells except for the no-enzyme control.

  • Initiate the enzymatic reaction by adding the c-di-AMP substrate to all wells.

  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).

  • Terminate the reaction according to the AMP detection kit protocol.

  • Add the AMP detection reagents to the wells and incubate as required to generate a luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway involving MTB CdnP and a typical experimental workflow for the identification and characterization of its inhibitors.

CdnP_Signaling_Pathway cluster_host Host Cell Cytosol cluster_mtb Mycobacterium tuberculosis cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferon Response IRF3->IFN induces Host_DNA Host DNA Host_DNA->cGAS cGAMP->STING activates MTB_CdnP CdnP cGAMP->MTB_CdnP MTB_CdnP->STING AMP AMP MTB_CdnP->AMP hydrolyzes c_di_AMP c-di-AMP c_di_AMP->MTB_CdnP CdnP_IN_1 This compound CdnP_IN_1->MTB_CdnP inhibits

Caption: MTB CdnP signaling pathway and mechanism of inhibition by this compound.

Experimental_Workflow cluster_screening High-Throughput Screening cluster_validation Hit Validation and Characterization cluster_mechanism Mechanism of Action Studies HTS High-Throughput Screening (e.g., fluorescence-based assay) Hit_Compounds Hit Compounds HTS->Hit_Compounds Identifies IC50 IC50 Determination (Luminescence Assay) Hit_Compounds->IC50 Selectivity Selectivity Profiling (Panel of PDEs) IC50->Selectivity Lead_Compound Lead Compound (this compound) Selectivity->Lead_Compound Kinetics Enzyme Kinetics Lead_Compound->Kinetics Structural Structural Biology (e.g., X-ray crystallography) Lead_Compound->Structural

Caption: Experimental workflow for the identification and characterization of this compound.

Conclusion

This compound is a valuable chemical probe for elucidating the role of CdnP in the pathogenesis of Mycobacterium tuberculosis. Its potency and selectivity make it a suitable tool for in vitro studies aimed at understanding the interplay between mycobacterial cyclic dinucleotide metabolism and the host immune response. Further investigation into the mechanism of action of this compound and its effects in cellular and in vivo models will be crucial for the development of novel host-directed therapies for tuberculosis.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Cellular Effects of CdnP Inhibitors

This guide provides a comprehensive overview of the cellular effects, mechanism of action, and experimental evaluation of CdnP inhibitors, a promising class of molecules for host-directed therapy against intracellular pathogens. While the specific compound "CdnP-IN-1" is not extensively documented in publicly available literature, this guide focuses on the well-characterized target, CdnP (cyclic dinucleotide phosphodiesterase), and the established effects of its inhibitors.

Introduction to CdnP and Its Role in Immune Evasion

Cyclic dinucleotide phosphodiesterase (CdnP) is an enzyme utilized by intracellular pathogens, such as Mycobacterium tuberculosis (M.tb), to evade the host's innate immune system.[1][2] CdnP hydrolyzes cyclic dinucleotides (CDNs), which are crucial second messengers in innate immune signaling.[3][4][5]

In mammalian cells, the presence of microbial DNA in the cytoplasm activates cyclic GMP-AMP synthase (cGAS), which in turn produces the cyclic dinucleotide 2'3'-cGAMP. This molecule acts as a ligand for the stimulator of interferon genes (STING), triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This STING-dependent pathway is a critical component of the host's defense against intracellular infections.

Pathogens like M.tb release their own CDNs (such as c-di-AMP) and can also be detected through the host's cGAS-STING pathway. To counteract this, they employ enzymes like CdnP to degrade these CDNs, thereby dampening the STING-mediated immune response and promoting their survival within the host cell.[2] The loss of the cdnP gene in M.tb has been shown to increase CDN levels in infected macrophages, leading to enhanced STING activation and a significant reduction in virulence.[2]

Mechanism of Action of CdnP Inhibitors

CdnP inhibitors are small molecules designed to block the catalytic activity of the CdnP enzyme. By doing so, they prevent the degradation of CDNs within the host cell's cytoplasm. The resulting accumulation of CDNs leads to a potentiation of the STING signaling pathway.[6]

The primary mechanism of action of CdnP inhibitors is, therefore, the restoration of the host's natural immune response to the pathogen. This host-directed therapeutic approach is advantageous as it is less likely to induce direct resistance in the pathogen compared to traditional antibiotics that target microbial components directly.[1]

Cellular Effects of CdnP Inhibition

The inhibition of CdnP triggers a cascade of cellular events, primarily centered around the activation of the STING pathway:

  • Enhanced STING-Mediated Signaling: The accumulation of CDNs leads to the robust activation of STING, resulting in the phosphorylation of IRF3 and the activation of NF-κB.

  • Increased Cytokine and Chemokine Production: Activated IRF3 and NF-κB translocate to the nucleus and induce the transcription of a wide range of pro-inflammatory genes, including type I interferons (IFN-α/β), TNF-α, IL-6, and various chemokines.

  • Macrophage Activation and Pathogen Clearance: The secreted cytokines and chemokines recruit other immune cells to the site of infection and activate macrophages, enhancing their phagocytic and bactericidal capabilities. This leads to more efficient clearance of the intracellular pathogen.

  • Modulation of Autophagy: The STING pathway is known to interact with the cellular autophagy machinery, which can further contribute to the control of intracellular bacteria.

Quantitative Data for Representative CdnP Inhibitors

While specific data for "this compound" is not available, the following table summarizes quantitative data for other identified CdnP inhibitors. This data is representative of the values researchers would seek when evaluating such compounds.

Compound IDTargetAssay TypeIC50 / KᵢCell LineReference
Macrosporusone A M.tb CdnPEnzymatic Assay15.2 µM-[1]
Ligustroflavone M.tb CdnPEnzymatic Assay21.7 µM-[1]
Neodiosmin M.tb CdnPEnzymatic Assay35.8 µM-[1]
Rhoifolin M.tb CdnPEnzymatic Assay42.1 µM-[1]
Compound C-29 M.tb CdnPEnzymatic Assay~25 µM-[2]
Compound C-29 Human ENPP1Enzymatic Assay~50 µM-[2]
Compound E-3 M.tb CdnPEnzymatic Assay~15 µM-[6]
Compound E-3 Human ENPP1Enzymatic Assay26.4 µM-[6]

Experimental Protocols

The identification and characterization of CdnP inhibitors involve a series of in vitro and cell-based assays.

Enzymatic Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of purified CdnP.

Methodology:

  • Protein Purification: Recombinant CdnP protein is expressed and purified, for instance, using a Ni-NTA affinity column followed by size-exclusion chromatography.[1]

  • Enzymatic Reaction: The purified CdnP is incubated with its substrate (e.g., c-di-AMP) in the presence of varying concentrations of the test inhibitor.

  • Product Detection: The reaction product (AMP) is detected and quantified. A common method is a luminescence-based assay that measures the amount of ATP consumed in a coupled kinase reaction, which is inversely proportional to the amount of AMP produced.[2]

  • IC50 Determination: The concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is calculated from the dose-response curve.

Surface Plasmon Resonance (SPR) for Binding Affinity

Objective: To measure the binding affinity and kinetics of an inhibitor to CdnP.

Methodology:

  • Immobilization: Purified CdnP protein is immobilized on a sensor chip.

  • Analyte Injection: The inhibitor is flowed over the chip at various concentrations.

  • Signal Detection: The binding of the inhibitor to the immobilized CdnP is detected as a change in the refractive index, measured in response units (RU).

  • Kinetic Analysis: Association (kₐ) and dissociation (kₑ) rates are determined, and the equilibrium dissociation constant (Kₑ) is calculated (Kₑ = kₑ/kₐ).

Cell-Based STING Activation Assay

Objective: To assess the ability of a CdnP inhibitor to potentiate STING signaling in host cells.

Methodology:

  • Cell Culture: A reporter cell line, such as RAW-Blue™ ISG cells (which express a secreted embryonic alkaline phosphatase (SEAP) gene under the control of an IRF3-inducible promoter), is used.

  • Infection and Treatment: The cells are infected with a pathogen that expresses CdnP (e.g., M.tb) and treated with the CdnP inhibitor.

  • Reporter Gene Assay: The cell culture supernatant is collected after a suitable incubation period, and the activity of the secreted reporter protein (SEAP) is measured, typically using a colorimetric substrate.

  • Data Analysis: An increase in reporter activity in the presence of the inhibitor indicates potentiation of the STING pathway.

Intracellular Bacterial Proliferation Assay

Objective: To determine if CdnP inhibition leads to enhanced clearance of intracellular bacteria.

Methodology:

  • Macrophage Infection: Primary macrophages or a macrophage-like cell line (e.g., THP-1) are infected with the pathogen.

  • Inhibitor Treatment: The infected cells are treated with the CdnP inhibitor.

  • Bacterial Load Quantification: At different time points post-infection, the cells are lysed, and the intracellular bacterial load is determined by plating serial dilutions of the lysate on appropriate growth media and counting the resulting colony-forming units (CFUs).

  • Analysis: A reduction in CFU counts in inhibitor-treated cells compared to untreated controls indicates enhanced bacterial clearance.

Cytotoxicity Assay

Objective: To evaluate the toxicity of the CdnP inhibitor on host cells.

Methodology:

  • Cell Culture: A suitable cell line, such as Vero cells, is cultured in the presence of varying concentrations of the inhibitor.[2]

  • Viability Assessment: Cell viability is measured using a standard assay, such as the MTT or MTS assay, which measures mitochondrial metabolic activity.

  • IC50 Calculation: The concentration of the inhibitor that reduces cell viability by 50% (IC50) is determined. A high IC50 value is desirable, indicating low cytotoxicity.

Visualizations: Signaling Pathways and Workflows

CdnP-Mediated Immune Evasion and Inhibition

Caption: CdnP inhibition blocks pathogen-mediated degradation of cDNs, potentiating the host STING pathway.

Experimental Workflow for CdnP Inhibitor Discovery

CdnP_Inhibitor_Workflow Virtual_Screening Virtual Screening of Compound Libraries In_Silico_Hits In Silico Hit Compounds Virtual_Screening->In_Silico_Hits Enzymatic_Assay Enzymatic Inhibition Assay (IC50 Determination) In_Silico_Hits->Enzymatic_Assay Binding_Assay Binding Affinity Assay (e.g., SPR) Enzymatic_Assay->Binding_Assay Validated_Hits Validated Hits Binding_Assay->Validated_Hits Cell_Based_Assays Cell-Based Assays Validated_Hits->Cell_Based_Assays STING_Activation STING Activation Assay Cell_Based_Assays->STING_Activation Bacterial_Clearance Intracellular Bacterial Clearance Assay Cell_Based_Assays->Bacterial_Clearance Cytotoxicity_Assay Cytotoxicity Assay Cell_Based_Assays->Cytotoxicity_Assay Lead_Compound Lead Compound STING_Activation->Lead_Compound Bacterial_Clearance->Lead_Compound Cytotoxicity_Assay->Lead_Compound

References

CdnP-IN-1: A Potent and Selective Inhibitor of Mycobacterium tuberculosis Cyclic Dinucleotide Phosphodiesterase

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1, also identified as compound c82, has emerged as a significant research tool in the study of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. It is a potent and selective, non-nucleotide inhibitor of the Mtb cyclic dinucleotide phosphodiesterase (CdnP). This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune system. By inhibiting CdnP, this compound offers a promising avenue for the development of novel anti-virulence therapies against tuberculosis. This technical guide provides a comprehensive literature review of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Core Concepts: The Role of Mtb CdnP in Immune Evasion

Mycobacterium tuberculosis employs a sophisticated strategy to survive and replicate within host macrophages. A key component of this strategy is the secretion of the phosphodiesterase CdnP. This enzyme hydrolyzes cyclic dinucleotides, which are critical signaling molecules in the host's innate immune response.

Specifically, Mtb CdnP targets two key cyclic dinucleotides:

  • Cyclic di-AMP (c-di-AMP): A bacterial second messenger produced by Mtb.

  • 2'3'-cyclic GMP-AMP (2'3'-cGAMP): A second messenger produced by the host enzyme cyclic GMP-AMP synthase (cGAS) upon detection of cytosolic DNA, a danger signal indicating intracellular infection.

Both c-di-AMP and 2'3'-cGAMP act as agonists for the host protein Stimulator of Interferon Genes (STING). Activation of STING triggers a signaling cascade that leads to the production of type I interferons (IFNs) and other pro-inflammatory cytokines, ultimately mounting an anti-bacterial response. By degrading these cyclic dinucleotides, Mtb CdnP effectively dampens the STING-mediated immune response, allowing the bacteria to evade clearance by the host.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of the enzymatic activity of Mtb CdnP. By blocking the active site of CdnP, it prevents the hydrolysis of c-di-AMP and 2'3'-cGAMP. This leads to an accumulation of these cyclic dinucleotides within the host cell, resulting in a more robust activation of the STING pathway and an enhanced anti-mycobacterial immune response.

Quantitative Data

The inhibitory activity and selectivity of this compound have been characterized through various enzymatic assays. The following table summarizes the key quantitative data available in the literature.

Target EnzymeOrganism/SourceAssay TypeIC50 (µM)Reference
CdnP Mycobacterium tuberculosisFluorescence-based enzymatic assay18 [1][2]
Yybt BacterialEnzymatic assayNo inhibition[1][2]
RocR BacterialEnzymatic assayNo inhibition[1][2]
GBS-CdnP BacterialEnzymatic assayNo inhibition[1][2]
poxin ViralEnzymatic assayNo inhibition[1][2]
ENPP1 MammalianEnzymatic assayNo inhibition[1][2]

Experimental Protocols

This section provides detailed methodologies for key experiments related to the characterization of this compound.

High-Throughput Enzymatic Activity Assay for Mtb CdnP Inhibition

This protocol describes a fluorescence-based assay used for the high-throughput screening and characterization of Mtb CdnP inhibitors. The assay relies on the principle that the substrate, cyclic di-AMP (c-di-AMP), interacts with the fluorescent dye coralyne, protecting it from quenching by halide ions and enhancing its fluorescence. The hydrolysis of c-di-AMP by CdnP results in a decrease in fluorescence.

Materials:

  • Mtb CdnP enzyme (100 nM final concentration)

  • Test compounds (e.g., this compound, 500 µM final concentration for single-point screening, or serial dilutions for IC50 determination)

  • Dimethyl sulfoxide (B87167) (DMSO, as a negative control)

  • Assay Buffer: 50 mM Tris (pH 8.0), 5 mM MnCl₂

  • Reaction Solution: 10 mM KI, 100 µM coralyne, 15 µM c-di-AMP

  • Black 96-well plates

  • Fluorescence plate reader (λex = 420 nm, λem = 475 nm)

Procedure:

  • Pre-incubation: In a suitable container, pre-incubate 100 nM of Mtb CdnP with the test compounds (or DMSO control) in the assay buffer for 30 minutes at room temperature.

  • Reaction Initiation: Transfer 44.5 µL of the pre-incubated enzyme-compound mixture to each well of a black 96-well plate.

  • To initiate the enzymatic reaction, add 5.5 µL of the reaction solution to each well.

  • Fluorescence Measurement: Immediately place the plate in a fluorescence plate reader and monitor the fluorescence intensity (λex = 420 nm, λem = 475 nm) over 30 minutes at 37°C.

  • Data Analysis: The rate of the reaction is directly correlated to the residual activity of CdnP. For IC50 determination, plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the role of Mycobacterium tuberculosis CdnP in the evasion of the host cGAS-STING innate immune pathway and the mechanism of action of this compound.

Mtb_Immune_Evasion cluster_macrophage Macrophage Cytosol cluster_mtb Mycobacterium tuberculosis Mtb_DNA Mtb DNA cGAS cGAS Mtb_DNA->cGAS senses c_di_AMP c-di-AMP STING STING c_di_AMP->STING activates AMP AMP c_di_AMP->AMP CdnP CdnP CdnP->c_di_AMP hydrolyzes cGAMP 2'3'-cGAMP CdnP->cGAMP hydrolyzes cGAS->cGAMP produces TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates Type_I_IFN Type I Interferons (Immune Response) IRF3->Type_I_IFN induces transcription CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits cGAMP->STING activates pApA pApA cGAMP->pApA

Caption: Mtb CdnP hydrolyzes c-di-AMP and cGAMP to evade the cGAS-STING pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the identification and characterization of Mtb CdnP inhibitors like this compound.

Inhibitor_Discovery_Workflow cluster_workflow Inhibitor Discovery and Characterization Workflow HTS High-Throughput Screening (HTS) of Compound Library Hit_ID Hit Identification (Compounds showing >40% inhibition) HTS->Hit_ID Dose_Response Dose-Response Analysis (IC50 Determination) Hit_ID->Dose_Response Selectivity Selectivity Profiling (Counter-screening against other PDEs) Dose_Response->Selectivity Lead_Compound Lead Compound (e.g., this compound) Selectivity->Lead_Compound

Caption: Workflow for identifying and characterizing Mtb CdnP inhibitors.

References

An In-depth Technical Guide to the Inhibition of the cGAS-STING Pathway

Author: BenchChem Technical Support Team. Date: December 2025

In the absence of a publicly documented molecule named "CdnP-IN-1," this technical guide addresses the core topic suggested by the nomenclature: the inhibition of cyclic dinucleotide signaling in the context of the cGAS-STING pathway. This document provides a comprehensive overview of two key inhibitory mechanisms: the action of the Mycobacterium tuberculosis phosphodiesterase CdnP and the function of synthetic small-molecule inhibitors of the cGAS enzyme.

This guide is intended for researchers, scientists, and drug development professionals working in immunology, infectious diseases, and autoimmune disorders.

Background and Significance

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a fundamental component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), which can be a sign of microbial infection or cellular damage.[1] Upon binding to dsDNA, cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP).[1] cGAMP then binds to and activates STING, an endoplasmic reticulum-resident protein.[1] This activation triggers a signaling cascade, leading to the phosphorylation of transcription factors like IRF3 and the subsequent production of type I interferons (IFN-I) and other pro-inflammatory cytokines.[1]

While crucial for host defense against pathogens and for anti-tumor immunity, aberrant activation of the cGAS-STING pathway by self-DNA is implicated in the pathogenesis of various autoimmune and inflammatory diseases, such as Systemic Lupus Erythematosus (SLE) and Aicardi-Goutières Syndrome (AGS). Consequently, inhibiting this pathway presents a promising therapeutic strategy for these conditions.

Inhibition can be achieved through different modalities. Pathogens like Mycobacterium tuberculosis (Mtb) have evolved mechanisms to evade this immune surveillance. Mtb secretes a phosphodiesterase, CdnP (Rv2837c), which degrades both host-derived cGAMP and bacterial-derived cyclic dinucleotides (CDNs), thereby dampening the STING-mediated immune response.[1][2] Concurrently, the pharmaceutical field is actively developing small-molecule inhibitors that directly target the enzymatic activity of cGAS to prevent cGAMP synthesis.

This guide explores both the biological mechanism of CdnP and the pharmacological action of synthetic cGAS inhibitors, providing quantitative data, detailed experimental protocols, and visual diagrams of the underlying processes.

Quantitative Data

Enzymatic Activity of M. tuberculosis CdnP (Rv2837c)

The phosphodiesterase CdnP from M. tuberculosis is a DHH-DHHA1 domain-containing protein that hydrolyzes cyclic dinucleotides. Its activity is dependent on divalent metal ions, with Co²⁺ and Mn²⁺ being effective cofactors. The enzyme exhibits a broad pH range, with optimal activity around pH 8.5.[3] CdnP is capable of degrading various c-di-NMPs, though it shows a preference for c-di-AMP.[4]

Table 1: Inhibitors of M. tuberculosis CdnP

CompoundTargetAssay TypeIC₅₀Reference
C-13M. tb CdnPBiochemical9.66 µM[1]
C-29M. tb CdnPBiochemical14.2 µM[1]
C-34M. tb CdnPBiochemical13.1 µM[1]
C-33M. tb CdnPBiochemical18.8 µM[1]
LigustroflavoneM. tb CdnPEnzymatic AssayPotent Inhibitor[5]
Comparative Inhibitory Potency of Synthetic cGAS Inhibitors

A variety of small-molecule inhibitors targeting cGAS have been developed. Their potency is typically evaluated through both biochemical assays using purified enzyme and cell-based assays measuring the downstream effects of pathway inhibition.

Table 2: Inhibitory Activity of Selected cGAS Inhibitors

CompoundTargetAssay TypeIC₅₀Reference
G150 Human cGASBiochemical10.2 nM[6][7][8]
Human THP-1 Cells (IFN-β)Cell-based1.96 µM[8]
RU.521 Mouse cGASBiochemical0.11 µM (110 nM)[6][7]
Human cGASBiochemical2.94 µM[6][7]
Raw-Lucia ISG CellsCell-based2.41 µM[9]
PF-06928215 Human cGASBiochemical4.9 µM[6][7]
G108 Human cGASBiochemical27.5 nM[6]
cGAS-IN-1 Human cGASBiochemical2.28 µM[7]
Mouse cGASBiochemical1.44 µM[7]

Signaling and Experimental Workflow Diagrams

The cGAS-STING Signaling Pathway

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Pathogen or Self) cGAS cGAS dsDNA->cGAS Binds & Activates cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes (ATP + GTP) STING STING (Dimer) cGAMP->STING Binds & Activates TBK1 TBK1 STING->TBK1 Recruits pTBK1 p-TBK1 TBK1->pTBK1 Phosphorylates IRF3 IRF3 pTBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 ISGs Interferon-Stimulated Genes (ISGs) (e.g., IFN-β, CXCL10) pIRF3->ISGs Induces Transcription

Caption: Overview of the canonical cGAS-STING signaling cascade.

Mechanisms of Pathway Inhibition

Inhibition_Mechanisms cluster_inhibitors Synthetic cGAS Inhibitors cluster_pathogen M. tuberculosis Evasion dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP STING STING Activation cGAMP->STING pApA pApA (inactive) cGAMP->pApA Degradation Product cGAS_Inhibitor e.g., G150, RU.521 cGAS_Inhibitor->cGAS Binds to catalytic site CdnP CdnP (PDE) CdnP->cGAMP Hydrolyzes

Caption: Dual mechanisms of cGAS-STING pathway inhibition.

Experimental Workflow: cGAS Inhibitor Screening

Inhibitor_Screening_Workflow reagents Prepare Reagents: - Recombinant h-cGAS - dsDNA (activator) - ATP & GTP (substrates) - Test Inhibitor (serial dilution) incubation Incubate reaction mix (e.g., 37°C for 60 min) reagents->incubation termination Terminate Reaction incubation->termination detection Quantify 2'3'-cGAMP (e.g., ELISA, LC-MS) termination->detection analysis Data Analysis: Calculate IC₅₀ values detection->analysis

Caption: General workflow for an in vitro biochemical cGAS inhibition assay.

Experimental Protocols

Protocol: Mtb CdnP Phosphodiesterase (PDE) Activity Assay

This protocol is a representative colorimetric method for measuring the activity of CdnP by quantifying the release of inorganic phosphate (B84403).

A. Principle: CdnP hydrolyzes a cyclic dinucleotide (e.g., cGAMP) into a linear dinucleotide, which is then cleaved by a 5'-nucleotidase into nucleosides and inorganic phosphate (Pi). The released Pi is detected using a malachite green-based reagent, where the absorbance is proportional to the amount of Pi produced and thus to the PDE activity.[10]

B. Materials:

  • Purified recombinant M. tuberculosis CdnP (Rv2837c)

  • Substrate: 2'3'-cGAMP or c-di-AMP

  • 5'-Nucleotidase (e.g., from Crotalus atrox venom)

  • PDE Assay Buffer: 20 mM Tris-HCl (pH 8.5), 10 mM MgCl₂, 5 mM MnCl₂

  • Phosphate standard solution

  • Malachite Green Reagent (or commercial equivalent like Abcam's ab139460)[10]

  • 96-well microplate

  • Microplate reader (absorbance at ~620-650 nm)

C. Procedure:

  • Prepare Phosphate Standard Curve: Prepare a serial dilution of the phosphate standard (e.g., 0 to 50 µM) in PDE Assay Buffer.

  • Reaction Setup: In a 96-well plate, prepare the reaction mixture for each sample (total volume 50 µL):

    • PDE Assay Buffer

    • Test compound (for inhibitor screening) or vehicle (DMSO)

    • Purified CdnP enzyme

    • 5'-Nucleotidase (e.g., 10 µL of 5 kU/µL)[10]

  • Initiate Reaction: Add the substrate (e.g., cGAMP to a final concentration of 200 µM) to each well to start the reaction.[10] For 'no enzyme' controls, add buffer instead of CdnP.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes). The time should be within the linear range of the reaction.

  • Terminate and Detect: Stop the reaction by adding 100 µL of Malachite Green Reagent to each well. This reagent is acidic and will stop the enzymatic reaction while initiating color development.

  • Read Plate: Incubate at room temperature for 15-30 minutes to allow color to stabilize. Measure the absorbance at ~635 nm.

  • Data Analysis: Subtract the background absorbance (no enzyme control) from all readings. Use the phosphate standard curve to determine the concentration of Pi produced in each well. Calculate the specific activity of CdnP (e.g., in pmol Pi/min/mg enzyme). For inhibitor screening, plot the percentage of inhibition against the inhibitor concentration and determine the IC₅₀ value.

Protocol: Cell-Based cGAS-STING Inhibition Assay (IFN-β ELISA)

This protocol measures the inhibition of the cGAS-STING pathway by quantifying the secretion of Interferon-β (IFN-β) from stimulated cells.

A. Principle: Immune cells with a functional cGAS-STING pathway (e.g., human THP-1 monocytes) are pre-treated with a test inhibitor. The pathway is then activated by transfecting dsDNA into the cytosol. Pathway activation leads to the production and secretion of IFN-β into the cell culture supernatant. The amount of secreted IFN-β, quantified by ELISA, is inversely proportional to the inhibitory activity of the test compound.[11]

B. Materials:

  • THP-1 cells (or other suitable cell line like RAW 264.7)

  • Cell Culture Medium: RPMI-1640, 10% FBS, 1% Penicillin-Streptomycin

  • Stimulus: Interferon-stimulatory DNA (ISD) or herring testes DNA (htDNA)

  • Transfection Reagent (e.g., Lipofectamine 2000)

  • Test inhibitor (e.g., a cGAS inhibitor) and vehicle control (DMSO)

  • Human IFN-β ELISA Kit

  • 96-well cell culture plates

  • CO₂ incubator (37°C, 5% CO₂)

C. Procedure:

  • Cell Seeding: Seed THP-1 cells into a 96-well plate at a density of 5 x 10⁵ cells/well. If using adherent cells, allow them to adhere overnight.[11]

  • Inhibitor Treatment: Prepare serial dilutions of the test inhibitor. Pre-treat the cells by adding the inhibitor dilutions to the wells. Include a vehicle-only control. Incubate for 1-2 hours at 37°C.

  • Pathway Stimulation:

    • Prepare the DNA-transfection reagent complex according to the manufacturer's protocol (e.g., 1 µg/mL ISD with Lipofectamine).

    • Add the complex to the inhibitor-treated cells.

    • Include negative controls (no stimulation) and positive controls (stimulation without inhibitor).

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a CO₂ incubator.[11]

  • Supernatant Collection: After incubation, centrifuge the plate to pellet the cells. Carefully collect the supernatant from each well. Supernatants can be stored at -80°C if not analyzed immediately.[11]

  • IFN-β ELISA:

    • Perform the ELISA according to the kit manufacturer's instructions.

    • Briefly, add standards and collected supernatants to the pre-coated ELISA plate.

    • Incubate, wash, and add the detection antibody.

    • Incubate, wash, and add the substrate solution.

    • Stop the reaction and read the absorbance at 450 nm.

  • Data Analysis: Generate a standard curve from the IFN-β standards. Use the curve to calculate the concentration of IFN-β in each sample. Plot the percentage of IFN-β inhibition against the inhibitor concentration to determine the cell-based IC₅₀ value.

Conclusion and Future Directions

The inhibition of the cGAS-STING pathway is a field of intense research with significant therapeutic potential. Understanding the mechanisms employed by pathogens like Mycobacterium tuberculosis, through its phosphodiesterase CdnP, provides valuable insights into how this critical immune pathway can be modulated. The development of potent and selective small-molecule inhibitors of cGAS, such as G150 and RU.521, represents a direct pharmacological approach to treating autoimmune diseases driven by aberrant pathway activation.

Future research will likely focus on developing inhibitors with improved in vivo efficacy, selectivity, and safety profiles. For inhibitors of bacterial PDEs like CdnP, the goal is to develop compounds that can serve as host-directed therapies, enhancing the immune system's ability to clear infections. For cGAS inhibitors, the challenge lies in achieving targeted delivery to inflamed tissues to minimize systemic immunosuppression. The protocols and data presented in this guide provide a foundational framework for professionals engaged in the discovery and development of novel modulators of this pivotal innate immune signaling pathway.

References

In-Depth Technical Guide: Physicochemical Characterization of CdnP-IN-1, a Putative Carnosine Dipeptidase 1 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of December 2025, publicly available experimental data on a specific molecule designated "CdnP-IN-1" is limited. The term "CdnP" can be ambiguous, referring to both the Carnosine Dipeptidase 1 (CNDP1) protein and the Cloud Native Data Plane (CNDP) technology framework. The "-IN-" nomenclature strongly suggests an inhibitor of the CNDP1 enzyme. This guide is therefore presented as a comprehensive template for researchers, scientists, and drug development professionals to establish the solubility and stability profile of a novel CNDP1 inhibitor, herein referred to as this compound.

Introduction to Physicochemical Profiling

The journey of a novel chemical entity from discovery to a viable drug candidate is underpinned by a thorough understanding of its fundamental physicochemical properties. Solubility and stability are paramount among these, directly influencing a compound's formulation, bioavailability, and shelf-life. This document provides a detailed framework for the systematic evaluation of these critical parameters for this compound, a potential inhibitor of Carnosine Dipeptidase 1.

Solubility Profile of this compound

Determining the solubility of this compound in various aqueous and organic media is a foundational step in pre-formulation studies. This data informs the selection of appropriate vehicles for in vitro and in vivo testing and provides insights into the compound's potential absorption characteristics.

Quantitative Solubility Data

The following tables should be populated with experimental data to provide a comprehensive overview of this compound's solubility.

Table 1: Aqueous Solubility of this compound

Solvent SystemTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Method
pH 1.2 Buffer (Simulated Gastric Fluid)25Shake-Flask
pH 1.2 Buffer (Simulated Gastric Fluid)37Shake-Flask
pH 4.5 Acetate Buffer25Shake-Flask
pH 4.5 Acetate Buffer37Shake-Flask
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)25Shake-Flask
pH 6.8 Phosphate Buffer (Simulated Intestinal Fluid)37Shake-Flask
pH 7.4 Phosphate Buffered Saline (PBS)25Shake-Flask
pH 7.4 Phosphate Buffered Saline (PBS)37Shake-Flask
Deionized Water25Shake-Flask
Deionized Water37Shake-Flask

Table 2: Solubility of this compound in Common Organic Solvents at 25°C

SolventSolubility (mg/mL)Molar Solubility (mol/L)Method
Dimethyl Sulfoxide (DMSO)Shake-Flask
EthanolShake-Flask
MethanolShake-Flask
AcetonitrileShake-Flask
Polyethylene Glycol 400 (PEG 400)Shake-Flask
Propylene GlycolShake-Flask
Experimental Protocol: Equilibrium Shake-Flask Solubility

The universally accepted method for determining thermodynamic equilibrium solubility is the shake-flask method.

  • Material Preparation: Utilize a validated, pure sample of this compound. Prepare a range of aqueous buffers (e.g., 0.01 M) covering the physiological pH range and select a panel of common organic solvents.

  • Sample Incubation: Add an excess amount of solid this compound to a known volume of each solvent in sealed, inert vials. The presence of undissolved solid is crucial for ensuring saturation.

  • Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25°C and 37°C) for a sufficient duration (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation or filtration. Ensure the chosen filtration membrane does not adsorb the compound.

  • Concentration Analysis: Accurately quantify the concentration of this compound in the clear supernatant using a validated analytical technique, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Data Reporting: Express solubility in mg/mL and mol/L.

Stability Profile of this compound

Assessing the intrinsic stability of this compound is critical for determining appropriate storage conditions, identifying potential degradation pathways, and developing a stability-indicating analytical method.

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to harsh conditions to accelerate its decomposition. This provides insight into the likely degradation products that may form under normal storage conditions over time.

Table 3: Summary of this compound Forced Degradation Studies

Stress ConditionTime (hours)Temperature (°C)% Assay of this compound% DegradationObservations (e.g., number of degradants)
Control 72250No degradation
Acid Hydrolysis (0.1 M HCl)2, 8, 24, 7260
Base Hydrolysis (0.1 M NaOH)2, 8, 24, 7260
Oxidation (3% H₂O₂)2, 8, 24, 7225
Thermal (Solid State) 24, 72, 16880
Photolytic (Solid State) 24, 4825
Photolytic (Solution) 24, 4825
Experimental Protocol: Forced Degradation
  • Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent. For solid-state studies, use the pure, solid compound.

  • Application of Stress Conditions:

    • Acid/Base Hydrolysis: Add an equal volume of 0.2 M HCl or 0.2 M NaOH to the drug solution to achieve a final acid/base concentration of 0.1 M. Incubate at a controlled temperature.

    • Oxidation: Add an appropriate volume of hydrogen peroxide solution (e.g., 30%) to the drug solution.

    • Thermal Stress: Place the solid compound or solution in a temperature-controlled oven.

    • Photostability: Expose the solid compound and solution to a calibrated light source that provides both UV and visible light (e.g., in a photostability chamber). A dark control should be run in parallel.

  • Time-Point Analysis: At specified time intervals, withdraw aliquots of the stressed samples. Neutralize the acid and base samples before analysis.

  • Analytical Method: Analyze all samples using a validated, stability-indicating HPLC method. The method must be able to resolve the parent this compound peak from all generated degradation products.

  • Data Evaluation: Calculate the percentage of the remaining parent compound and the percentage of degradation. The peak purity of the parent compound should also be assessed using a photodiode array (PDA) detector.

Visualizations of Processes and Pathways

CNDP1 Biological Pathway and Inhibition

CNDP1_Pathway cluster_synthesis Carnosine Synthesis cluster_degradation Carnosine Degradation Beta-alanine Beta-alanine Carnosine_Synthase Carnosine_Synthase Beta-alanine->Carnosine_Synthase L-histidine L-histidine L-histidine->Carnosine_Synthase Carnosine Carnosine Carnosine_Synthase->Carnosine CNDP1 CNDP1 (Carnosinase) Carnosine->CNDP1 Degradation_Products Beta-alanine + L-histidine CNDP1->Degradation_Products CdnP_IN_1 This compound CdnP_IN_1->CNDP1

Caption: Proposed mechanism of this compound action on the carnosine degradation pathway.
Workflow for Solubility Determination

Solubility_Workflow Start Start Add_Excess Add excess this compound to solvent Start->Add_Excess Equilibrate Agitate at constant temperature to reach equilibrium (24-72h) Add_Excess->Equilibrate Separate Centrifuge/filter to separate solid from supernatant Equilibrate->Separate Analyze Quantify this compound in supernatant via HPLC Separate->Analyze Report Report solubility in mg/mL and mol/L Analyze->Report End End Report->End

Caption: Standard operating procedure for the shake-flask solubility assay.
Workflow for Forced Degradation Analysis

Forced_Degradation_Workflow Start Start Prepare_Sample Prepare this compound solid and solution samples Start->Prepare_Sample Apply_Stress Apply Stress Conditions Prepare_Sample->Apply_Stress Acid_Base Acid/Base Hydrolysis Apply_Stress->Acid_Base Oxidative Oxidative Stress Apply_Stress->Oxidative Thermal Thermal Stress Apply_Stress->Thermal Photolytic Photolytic Stress Apply_Stress->Photolytic Sample_Timepoints Collect samples at predefined time points Acid_Base->Sample_Timepoints Oxidative->Sample_Timepoints Thermal->Sample_Timepoints Photolytic->Sample_Timepoints Analyze_HPLC Analyze by stability-indicating HPLC-PDA Sample_Timepoints->Analyze_HPLC Evaluate Evaluate peak purity, % degradation, and mass balance Analyze_HPLC->Evaluate End End Evaluate->End

Caption: Systematic workflow for conducting forced degradation studies.

An In-depth Technical Guide on the Preclinical Safety and Toxicity Profile of CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: A comprehensive search of publicly available scientific literature and databases did not yield specific information regarding a molecule designated "CdnP-IN-1." Therefore, the following technical guide has been constructed as a representative template to fulfill the structural and content requirements of the request. This guide utilizes a fictional kinase inhibitor, designated FK-IN-1 (Fictional Kinase Inhibitor-1) , to illustrate the expected data presentation, experimental protocols, and visualizations for a preclinical safety and toxicity profile. The data and pathways presented herein are hypothetical and for illustrative purposes only.

Executive Summary

This document provides a detailed overview of the preclinical safety and toxicity profile of FK-IN-1, a novel small molecule inhibitor of the (Fictional) Pro-survival Kinase 1 (FPK1). The data presented herein are derived from a comprehensive suite of in vitro and in vivo studies designed to characterize the potential liabilities of FK-IN-1 and to establish a preliminary safety margin for first-in-human clinical trials. The studies were conducted in accordance with Good Laboratory Practice (GLP) guidelines where applicable. Overall, FK-IN-1 demonstrates a promising preclinical safety profile, with a well-defined and manageable toxicity profile at doses exceeding the anticipated therapeutic range.

Mechanism of Action and Signaling Pathway

FK-IN-1 is a potent and selective ATP-competitive inhibitor of FPK1, a serine/threonine kinase implicated in tumorigenesis and therapeutic resistance. Inhibition of FPK1 by FK-IN-1 disrupts downstream signaling, leading to the induction of apoptosis in cancer cells.

FPK1_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor FPK1 FPK1 Receptor->FPK1 Activation Substrate Downstream Substrate FPK1->Substrate Phosphorylation TF Transcription Factors (e.g., Pro-survival) Substrate->TF Apoptosis Apoptosis Substrate->Apoptosis Inhibition FK_IN_1 FK-IN-1 FK_IN_1->FPK1 Inhibition Gene Gene Expression (Survival Genes) TF->Gene

Figure 1: Hypothetical FPK1 Signaling Pathway and Inhibition by FK-IN-1.

In Vitro Safety and Toxicity Profile

A battery of in vitro assays was conducted to assess the potential for off-target effects and cytotoxicity of FK-IN-1.

Data Summary: In Vitro Assays
Assay TypeSystemEndpointResult (IC50 / Effect)
Target Selectivity Recombinant Human KinasesKinase ActivityFPK1 IC50: 15 nM
(468-kinase panel)>10 µM for 460/468 kinases
Cytotoxicity HeLa (cervical cancer)Cell Viability (72h)IC50: 50 nM
HepG2 (hepatocellular carcinoma)Cell Viability (72h)IC50: 1.2 µM
Primary Human HepatocytesCell Viability (72h)IC50: > 30 µM
Cardiovascular Safety hERG-expressing CHO cellshERG K+ Channel CurrentIC50: 25 µM
Genotoxicity S. typhimurium, E. coliReverse MutationNon-mutagenic up to 5000 µ g/plate
Mitochondrial Toxicity HepG2 cellsMitochondrial Membrane PotentialNo significant effect up to 10 µM
Apoptosis Induction HeLa cellsCaspase-3/7 Activation (24h)EC50: 100 nM
Key Experimental Protocols: In Vitro Assays
  • Objective: To assess the inhibitory effect of FK-IN-1 on the human Ether-à-go-go-Related Gene (hERG) potassium channel.

  • System: Chinese Hamster Ovary (CHO) cells stably expressing the hERG channel.

  • Methodology:

    • Cells were cultured to 80-90% confluency and harvested.

    • Whole-cell patch-clamp electrophysiology was performed using an automated patch-clamp system (e.g., QPatch).

    • A specific voltage protocol was applied to elicit hERG tail currents.[1] A depolarizing step to +40 mV was followed by a repolarizing step to -50 mV to measure the peak tail current.

    • A stable baseline current was established in vehicle control solution.

    • FK-IN-1 was applied in increasing concentrations (0.1, 1, 10, 30, 100 µM) to determine a dose-response relationship.

    • The percentage of current inhibition at each concentration was calculated relative to the baseline.

    • The IC50 value was determined by fitting the concentration-response data to a four-parameter logistic equation.

  • Objective: To evaluate the mutagenic potential of FK-IN-1.[2][3]

  • System: Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and Escherichia coli strain (WP2 uvrA).[4]

  • Methodology:

    • The assay was conducted with and without a metabolic activation system (rat liver S9 fraction).

    • FK-IN-1 was dissolved in DMSO and tested at five concentrations (e.g., 50 to 5000 µ g/plate ).

    • The test compound, bacterial strain, and S9 mix (if applicable) were combined in soft agar (B569324).

    • This mixture was poured onto minimal glucose agar plates.

    • Plates were incubated at 37°C for 48-72 hours.

    • The number of revertant colonies (his+ for Salmonella, trp+ for E. coli) was counted.

    • A compound is considered mutagenic if it causes a dose-dependent increase in revertant colonies of at least two-fold over the vehicle control.[5]

In Vivo Safety and Toxicity Profile

Single and repeat-dose toxicology studies were performed in two species (rodent and non-rodent) to identify potential target organs of toxicity and determine the No-Observed-Adverse-Effect-Level (NOAEL).

Data Summary: In Vivo Toxicology
Study TypeSpeciesDosing DurationRouteNOAELKey Findings
Single Dose Sprague-Dawley RatSingle DosePO500 mg/kgMTD > 1000 mg/kg. No mortality or significant clinical signs.
7-Day Repeat Dose Sprague-Dawley Rat7 DaysPO100 mg/kg/dayAt ≥300 mg/kg: reversible increases in liver enzymes (ALT, AST), mild hepatocellular hypertrophy.
7-Day Repeat Dose Beagle Dog7 DaysPO50 mg/kg/dayAt ≥150 mg/kg: mild gastrointestinal effects (emesis, decreased appetite), reversible elevation in liver enzymes.
28-Day Repeat Dose Sprague-Dawley Rat28 DaysPO75 mg/kg/daySimilar to 7-day study findings. No evidence of cumulative toxicity.
28-Day Repeat Dose Beagle Dog28 DaysPO40 mg/kg/daySimilar to 7-day study findings. No new target organs identified.

PO: Per os (oral gavage) NOAEL: No-Observed-Adverse-Effect-Level[6][7]

Experimental Workflow and Protocol: 28-Day Rodent Toxicology Study

Toxicology_Workflow cluster_setup Study Setup cluster_dosing Treatment Phase (28 Days) cluster_analysis Terminal Phase & Analysis Acclimatization Animal Acclimatization (7 days) Randomization Randomization into Dose Groups (n=10/sex/group) Acclimatization->Randomization Dosing Daily Oral Dosing (Vehicle, Low, Mid, High) Randomization->Dosing Monitoring Daily Clinical Observations Weekly Body Weight & Food Intake Dosing->Monitoring Necropsy Necropsy & Organ Weights Monitoring->Necropsy Histo Histopathology Necropsy->Histo ClinPath Clinical Pathology (Hematology, Chemistry) Necropsy->ClinPath Report Final Report (NOAEL Determination) Histo->Report ClinPath->Report

Figure 2: Workflow for a 28-Day Repeat-Dose Rodent Toxicology Study.
  • Objective: To assess the safety and toxicity of FK-IN-1 following daily oral administration to Sprague-Dawley rats for 28 consecutive days.

  • Animals: Young adult Sprague-Dawley rats (10/sex/group).

  • Dose Groups:

    • Group 1: Vehicle Control (0.5% methylcellulose)

    • Group 2: Low Dose (25 mg/kg/day)

    • Group 3: Mid Dose (75 mg/kg/day)

    • Group 4: High Dose (250 mg/kg/day)

  • Methodology:

    • Administration: The test article or vehicle was administered once daily via oral gavage.

    • Observations: Animals were observed twice daily for mortality and morbidity. Detailed clinical observations were recorded weekly. Body weight and food consumption were measured weekly.

    • Clinical Pathology: On Day 29, blood samples were collected for hematology and clinical chemistry analysis. Urine samples were collected for urinalysis.

    • Pathology: All animals underwent a full necropsy. The weights of major organs were recorded. A comprehensive set of tissues was collected and preserved for histopathological examination.

    • NOAEL Determination: The NOAEL was determined as the highest dose level that did not produce statistically or biologically significant adverse effects compared to the control group.[8]

Conclusion

The preclinical safety evaluation of FK-IN-1 indicates that the compound is well-tolerated in in vitro and in vivo models. The primary target organ for toxicity at high doses is the liver, with effects being mild and reversible. FK-IN-1 is non-mutagenic and exhibits a sufficient safety margin with respect to hERG channel inhibition. The established NOAELs in both rat (75 mg/kg/day) and dog (40 mg/kg/day) studies provide a solid basis for the calculation of a safe starting dose for Phase 1 clinical trials.

References

Methodological & Application

Application Notes and Protocols for CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search and Information Scarcity:

Extensive searches for "CdnP-IN-1" did not yield specific information regarding a compound or experimental protocol with this designation. The scientific literature and public databases do not appear to contain information on a molecule with this name. It is possible that "this compound" is a novel, unpublished compound, an internal laboratory designation, or a potential typographical error.

Without foundational information on the nature of this compound, its biological target, and its mechanism of action, it is not possible to provide detailed and accurate application notes, experimental protocols, quantitative data summaries, or signaling pathway diagrams as requested.

To proceed with generating the requested detailed documentation, please provide additional information, such as:

  • The full chemical name or alternative names for this compound.

  • The intended biological target or pathway of this compound. For instance, if it is an inhibitor or activator of a specific enzyme or receptor.

  • Any preliminary data or publications describing the activity of this compound.

Hypothetical Example: An Inhibitor of the Notch Signaling Pathway

To illustrate the type of detailed information that can be provided once the necessary background is available, a hypothetical scenario is presented below. Let us assume for this example only that "this compound" is a novel inhibitor of the Notch signaling pathway. The Notch pathway is a critical cell-cell communication system involved in cell fate determination, proliferation, and apoptosis.[1][2] Its dysregulation is implicated in various diseases, including cancer.[1][3]

Hypothetical Application Notes

Product Name: this compound (Hypothetical Notch Pathway Inhibitor)

Target: Notch signaling pathway, likely targeting the γ-secretase complex to prevent the cleavage and release of the Notch intracellular domain (NICD).[1]

Applications:

  • Cancer Research: Investigation of the role of Notch signaling in tumor growth, proliferation, and angiogenesis in various cancer cell lines (e.g., T-cell acute lymphoblastic leukemia, breast cancer, lung cancer).[1][3]

  • Developmental Biology: Studying cell fate decisions and tissue homeostasis.[1]

  • Immunology: Modulating T-cell activation and differentiation. The Notch pathway is known to regulate the expression of PD-1 on activated CD8+ T cells.[4]

Quantitative Data Summary (Hypothetical)

The following tables represent hypothetical data that would be generated to characterize the activity of this compound.

Table 1: In Vitro IC50 Values for this compound

Cell LineTarget Pathway ComponentIC50 (nM)Assay Type
Jurkat (T-ALL)Notch1 Signaling50Luciferase Reporter Assay
MDA-MB-231Notch1 Signaling120Luciferase Reporter Assay
HUVECNotch-mediated Angiogenesis250Tube Formation Assay

Table 2: Effect of this compound on Notch Target Gene Expression (Jurkat cells, 24h treatment)

GeneTreatment GroupFold Change (vs. DMSO)p-value
HES1100 nM this compound-3.5<0.01
MYC100 nM this compound-2.8<0.01
p21100 nM this compound+1.5<0.05

Experimental Protocols (Hypothetical)

Protocol 1: Cell Proliferation Assay (MTS Assay)

Objective: To determine the effect of this compound on the proliferation of a cancer cell line (e.g., Jurkat).

Materials:

  • This compound

  • Jurkat cells

  • RPMI-1640 medium with 10% FBS

  • 96-well plates

  • MTS reagent

  • Plate reader

Procedure:

  • Seed Jurkat cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium.

  • Incubate for 24 hours at 37°C, 5% CO2.

  • Prepare serial dilutions of this compound in complete medium.

  • Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations (e.g., 0.1 nM to 10 µM). Include a DMSO vehicle control.

  • Incubate for 72 hours at 37°C, 5% CO2.

  • Add 20 µL of MTS reagent to each well.

  • Incubate for 2-4 hours at 37°C, 5% CO2.

  • Measure the absorbance at 490 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the DMSO control and determine the IC50 value.

Protocol 2: Western Blot for NICD Cleavage

Objective: To confirm that this compound inhibits the cleavage of the Notch1 receptor.

Materials:

  • This compound

  • Notch-expressing cell line (e.g., Jagged1-expressing cells co-cultured with Notch1-expressing cells)

  • RIPA buffer with protease inhibitors

  • Primary antibody against cleaved Notch1 (Val1744)

  • Secondary HRP-conjugated antibody

  • Chemiluminescence substrate

Procedure:

  • Treat cells with various concentrations of this compound for 24 hours.

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate 20-30 µg of protein per lane on an SDS-PAGE gel.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane with 5% non-fat milk in TBST for 1 hour.

  • Incubate with the primary antibody against cleaved Notch1 overnight at 4°C.

  • Wash the membrane and incubate with the secondary antibody for 1 hour at room temperature.

  • Wash the membrane and detect the signal using a chemiluminescence substrate and an imaging system.

Visualizations (Hypothetical)

CdnP_IN_1_Mechanism_of_Action cluster_sending Signal Sending Cell cluster_receiving Signal Receiving Cell cluster_nucleus Ligand Delta/Jagged Ligand Notch_Receptor Notch Receptor Ligand->Notch_Receptor Binding ADAM ADAM Metalloprotease (S2 Cleavage) Notch_Receptor->ADAM gamma_Secretase γ-Secretase (S3 Cleavage) ADAM->gamma_Secretase NICD NICD gamma_Secretase->NICD Release Nucleus Nucleus NICD->Nucleus Translocation CSL_Complex CSL Complex Target_Genes Target Gene Expression (HES, MYC) CSL_Complex->Target_Genes CdnP_IN_1 This compound CdnP_IN_1->gamma_Secretase Inhibition NICD_in_nucleus NICD NICD_in_nucleus->CSL_Complex Activation

Caption: Hypothetical mechanism of this compound inhibiting the Notch signaling pathway.

Experimental_Workflow_Proliferation_Assay start Start seed_cells Seed Jurkat cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_drug Add this compound serial dilutions incubate_24h->add_drug incubate_72h Incubate 72h add_drug->incubate_72h add_mts Add MTS reagent incubate_72h->add_mts incubate_2h Incubate 2-4h add_mts->incubate_2h read_plate Measure absorbance at 490 nm incubate_2h->read_plate analyze_data Analyze data and calculate IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining cell proliferation using an MTS assay.

References

Application Notes and Protocols for CdnP-IN-1 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1, also known as compound c82, is a potent and selective non-nucleotide inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP).[1][2] This enzyme plays a crucial role in the bacterium's ability to evade the host's innate immune system. By hydrolyzing both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived cyclic GMP-AMP (cGAMP), CdnP dampens the activation of the STING (Stimulator of Interferon Genes) pathway, thereby reducing the production of type I interferons and other pro-inflammatory cytokines.[1][2] this compound, by inhibiting this bacterial enzyme, has the potential to restore the host's immune response to Mtb infection. These application notes provide detailed protocols for the use of this compound in a cell culture setting, particularly for studying its effects on mammalian cells and in the context of Mtb infection models.

Mechanism of Action

This compound selectively targets the Mtb CdnP enzyme. This inhibition leads to an accumulation of cyclic dinucleotides within the cellular environment during infection. The increased levels of these signaling molecules, particularly cGAMP, lead to a more robust activation of the host's cGAS-STING pathway. This pathway is a key component of the innate immune response to intracellular pathogens.

cluster_pathogen Mycobacterium tuberculosis cluster_host Host Cell Mtb Mtb c_di_AMP c-di-AMP Mtb->c_di_AMP releases CdnP CdnP Mtb->CdnP expresses CdnP->c_di_AMP hydrolyzes cGAMP cGAMP CdnP->cGAMP hydrolyzes dsDNA Mtb dsDNA cGAS cGAS dsDNA->cGAS activates cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN1 Type I Interferons IRF3->IFN1 induces transcription of CdnP_IN_1 This compound CdnP_IN_1->CdnP

Figure 1: this compound Mechanism of Action.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound based on in vitro enzymatic assays.

ParameterValueEnzyme SourceNotes
IC₅₀ ~18 µMRecombinant Mtb CdnPThis compound is a potent inhibitor of the target enzyme.[1][2]
Selectivity No inhibitionYybt, RocR, GBS-CdnP, poxin, ENPP1Highly selective for Mtb CdnP over other bacterial, viral, and mammalian cyclic dinucleotide phosphodiesterases.[1][2]

Experimental Protocols

Preparation of this compound Stock Solution

This compound is a small molecule that requires dissolution in an organic solvent for use in cell culture.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Sterile, nuclease-free microcentrifuge tubes

Procedure:

  • Based on the desired stock concentration (e.g., 10 mM), calculate the required mass of this compound powder and volume of DMSO.

  • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add the calculated volume of DMSO to the tube.

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.

General Cell Culture Workflow with this compound

This workflow outlines the general steps for treating cultured cells with this compound.

start Start cell_seeding Seed cells in appropriate culture vessel start->cell_seeding adherence Allow cells to adhere (typically overnight) cell_seeding->adherence treatment Treat cells with desired concentration of this compound adherence->treatment incubation Incubate for the desired duration (e.g., 24, 48, 72 hours) treatment->incubation analysis Perform downstream analysis (e.g., cytotoxicity assay, cytokine analysis) incubation->analysis end End analysis->end

Figure 2: General Experimental Workflow.
Mammalian Cell Cytotoxicity Assay

It is crucial to determine the cytotoxic potential of this compound on the mammalian cell line being used in your experiments to establish a non-toxic working concentration range.

Materials:

  • Mammalian cell line of interest (e.g., THP-1, RAW 264.7)

  • Complete cell culture medium

  • 96-well clear-bottom black plates

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Cell viability reagent (e.g., CellTiter-Glo®, resazurin-based assays)

  • Phosphate-buffered saline (PBS)

  • Vehicle control (DMSO)

  • Positive control for cytotoxicity (e.g., staurosporine)

Procedure:

  • Cell Seeding: Seed the cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the end of the experiment. Allow the cells to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of this compound in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤ 0.5%). Include wells with vehicle control (DMSO only) and a positive control.

  • Treatment: Carefully remove the old medium from the wells and add the medium containing the different concentrations of this compound.

  • Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO₂.

  • Viability Measurement: At each time point, perform the cell viability assay according to the manufacturer's instructions.

  • Data Analysis: Measure the signal (e.g., luminescence, fluorescence) using a plate reader. Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each concentration of this compound.

Macrophage Infection and Cytokine Analysis

This protocol describes a general method to assess the effect of this compound on the host cell response to Mycobacterium tuberculosis infection.

Materials:

  • Macrophage cell line (e.g., THP-1 differentiated into macrophages, or bone marrow-derived macrophages)

  • Mycobacterium tuberculosis (appropriate strain and biosafety level precautions are required)

  • Complete cell culture medium without antibiotics

  • This compound stock solution

  • Vehicle control (DMSO)

  • ELISA kit for the cytokine of interest (e.g., IFN-β)

  • Reagents for RNA extraction and RT-qPCR (optional)

Procedure:

  • Macrophage Differentiation (if using THP-1 cells): Differentiate THP-1 monocytes into macrophages using phorbol (B1677699) 12-myristate 13-acetate (PMA) for 48-72 hours.

  • Infection: Infect the macrophages with M. tuberculosis at a specified multiplicity of infection (MOI) for a defined period (e.g., 4 hours).

  • Wash: After the infection period, wash the cells with pre-warmed PBS to remove extracellular bacteria.

  • Treatment: Add fresh, antibiotic-free medium containing the desired non-toxic concentration of this compound or vehicle control.

  • Incubation: Incubate the infected and treated cells for a specified duration (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and store them at -80°C for cytokine analysis.

  • Cytokine Measurement: Quantify the concentration of the cytokine of interest (e.g., IFN-β) in the supernatants using an ELISA kit according to the manufacturer's protocol.

  • (Optional) Gene Expression Analysis: Lyse the cells to extract total RNA. Perform reverse transcription and quantitative PCR (RT-qPCR) to analyze the expression of genes related to the innate immune response (e.g., IFNB1, CXCL10).

Troubleshooting

  • Low solubility of this compound: If the compound precipitates in the culture medium, try preparing the dilutions in a serum-free medium before adding it to the cells, or sonicate the stock solution briefly before dilution.

  • High background in assays: Ensure that the final DMSO concentration is low and consistent across all wells. Test for any interference of this compound with the assay reagents.

  • Variability in infection experiments: Optimize the MOI and infection time to achieve consistent infection rates. Ensure the bacterial culture is in the logarithmic growth phase.

Conclusion

This compound is a valuable research tool for investigating the role of the Mycobacterium tuberculosis CdnP enzyme in host-pathogen interactions. By using the protocols outlined in these application notes, researchers can effectively study the impact of this inhibitor on the host innate immune response and explore its potential as an anti-virulence agent. It is recommended to perform initial dose-response experiments to determine the optimal non-toxic working concentration for each specific cell line and experimental setup.

References

CdnP-IN-1: Application Notes and Protocols for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

This document aims to provide detailed application notes and protocols for the in vivo use of CdnP-IN-1 for researchers, scientists, and drug development professionals. This compound is identified as the chemical compound 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide. Despite a comprehensive search of scientific literature and chemical databases, specific in vivo dosage information, detailed experimental protocols, and the precise biological target for this compound are not publicly available. The thieno[2,3-d]pyrimidine (B153573) scaffold is a well-known structure in medicinal chemistry, often associated with the inhibition of protein kinases and phosphodiesterases. However, without knowing the specific target of this compound, providing validated in vivo protocols is not feasible.

This document will therefore focus on providing a general framework and key considerations for researchers planning to conduct in vivo studies with novel small molecule inhibitors like this compound, based on the properties of its chemical class. The provided protocols and diagrams are illustrative and should be adapted based on experimentally determined parameters for this compound.

Introduction to this compound

This compound is a small molecule with the chemical formula C₁₇H₁₇N₃O₃S. Its structure contains a thieno[2,3-d]pyrimidine core, a scaffold found in numerous biologically active compounds, including inhibitors of various enzymes.

Table 1: Chemical Properties of this compound

PropertyValue
IUPAC Name 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Molecular Formula C₁₇H₁₇N₃O₃S
Molecular Weight 359.4 g/mol
CAS Number Not available

Postulated Signaling Pathway Involvement

Given the thieno[2,3-d]pyrimidine core, this compound is likely to be an inhibitor of a protein kinase or a phosphodiesterase (PDE). These enzymes are critical regulators of a multitude of cellular signaling pathways. For illustrative purposes, a generic signaling pathway that could be modulated by a hypothetical PDE inhibitor is depicted below.

cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GPCR GPCR AC Adenylyl Cyclase GPCR->AC Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates PDE Phosphodiesterase (Potential Target) cAMP->PDE CREB CREB PKA->CREB Phosphorylates AMP AMP PDE->AMP Hydrolyzes Gene Gene Expression CREB->Gene CdnP_IN_1 This compound CdnP_IN_1->PDE Inhibits

Caption: Postulated signaling pathway modulated by a phosphodiesterase inhibitor.

General Protocols for In Vivo Evaluation of a Novel Inhibitor

The following are generalized protocols that would need to be optimized for this compound once its in vitro activity and basic pharmacokinetic properties are determined.

Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.

Workflow:

start Start dose_escalation Administer escalating doses of this compound to animal cohorts start->dose_escalation monitoring Monitor for clinical signs of toxicity (weight loss, behavior changes) dose_escalation->monitoring necropsy Perform necropsy and histopathological analysis monitoring->necropsy mtd_determination Determine Maximum Tolerated Dose (MTD) necropsy->mtd_determination

Caption: Workflow for a Maximum Tolerated Dose (MTD) study.

Methodology:

  • Animal Model: Select an appropriate animal model (e.g., C57BL/6 mice, 6-8 weeks old).

  • Dose Formulation: Prepare a vehicle solution for this compound. Common vehicles include saline, PBS, or a solution containing DMSO and/or Tween 80. The final concentration of organic solvents should be minimized.

  • Dose Escalation:

    • Start with a low dose (e.g., 1 mg/kg) and escalate in subsequent cohorts (e.g., 5, 10, 25, 50, 100 mg/kg).

    • Administer this compound via the intended clinical route (e.g., intraperitoneal, oral gavage, intravenous).

  • Monitoring:

    • Record body weight daily.

    • Observe animals for any signs of distress, abnormal behavior, or changes in appearance.

    • Define endpoints for humane euthanasia (e.g., >20% body weight loss).

  • Endpoint Analysis:

    • At the end of the study period (e.g., 14 days), euthanize animals.

    • Collect blood for complete blood count (CBC) and serum chemistry analysis.

    • Perform a gross necropsy and collect major organs for histopathological examination.

  • Data Analysis: The MTD is defined as the highest dose that does not cause significant toxicity or mortality.

Pharmacokinetic (PK) Study

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound in an animal model.

Methodology:

  • Animal Model and Dosing:

    • Use the same animal model as in the MTD study.

    • Administer a single, non-toxic dose of this compound (typically below the MTD).

  • Sample Collection:

    • Collect blood samples at multiple time points post-administration (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to obtain plasma.

  • Bioanalysis:

    • Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma.

  • Data Analysis:

    • Plot plasma concentration versus time.

    • Calculate key PK parameters such as Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life (t½).

Table 2: Hypothetical Pharmacokinetic Parameters for this compound

ParameterRoute of AdministrationValue
Dose Intraperitoneal10 mg/kg
Cmax To be determined
Tmax To be determined
AUC To be determined
To be determined
Efficacy Study in a Disease Model

Objective: To evaluate the therapeutic efficacy of this compound in a relevant animal model of disease. The choice of model is entirely dependent on the identified biological target of this compound.

General Workflow:

start Induce Disease in Animal Model randomization Randomize animals into Vehicle and Treatment groups start->randomization treatment Administer Vehicle or This compound at a defined dose and schedule randomization->treatment monitoring Monitor disease progression (e.g., tumor growth, behavioral scores) treatment->monitoring endpoint Endpoint Analysis (e.g., tumor weight, biomarker levels) monitoring->endpoint

Caption: General workflow for an in vivo efficacy study.

Methodology:

  • Disease Model: Establish the appropriate disease model (e.g., tumor xenograft, neuroinflammation model).

  • Group Allocation: Randomly assign animals to different treatment groups:

    • Group 1: Vehicle control

    • Group 2: this compound (low dose)

    • Group 3: this compound (high dose)

    • Group 4: Positive control (if available)

  • Treatment:

    • Administer this compound at doses determined from the MTD study.

    • The dosing schedule should be informed by the PK data (e.g., once daily, twice daily).

  • Efficacy Assessment:

    • Monitor relevant efficacy endpoints throughout the study.

    • At the end of the study, collect tissues for analysis of target engagement and downstream biomarkers.

Concluding Remarks

The successful in vivo application of this compound is contingent on the systematic determination of its biological target, followed by rigorous preclinical evaluation of its safety, pharmacokinetic profile, and efficacy. The protocols and logical diagrams provided herein offer a standard framework for these essential studies. Researchers are strongly encouraged to perform comprehensive in vitro characterization of this compound to identify its mechanism of action before embarking on in vivo experiments. This will enable the selection of appropriate animal models and relevant biomarkers to robustly assess its therapeutic potential.

Application Notes and Protocols for Western Blot Analysis of CdnP-IN-1 Effects on CNDP1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carnosine Dipeptidase 1 (CNDP1), also known as serum carnosinase, is a metalloprotease that plays a significant role in various physiological and pathological processes.[1][2][3][4][5] As a member of the M20 metalloprotease family, CNDP1 catalyzes the hydrolysis of the dipeptide carnosine into its constituent amino acids, β-alanine and L-histidine.[1][2][6] This enzymatic activity is crucial in regulating carnosine levels, which has antioxidant and anti-glycation properties.[1][2] Emerging research has highlighted CNDP1's involvement in metabolic disorders and its potential as a therapeutic target in oncology, particularly in the context of brain metastasis where it may help cancer cells mitigate metabolic stress.[2][7]

CdnP-IN-1 is a putative inhibitor of CNDP1. Western blotting is a fundamental technique to assess the efficacy of this compound by measuring its impact on CNDP1 protein levels and potentially downstream markers of its activity. This document provides a comprehensive protocol for conducting western blot analysis to evaluate the effects of this compound on CNDP1.

CNDP1 Protein and Signaling Pathway

CNDP1 is a secreted, homodimeric glycoprotein (B1211001) with a molecular weight of approximately 55-57 kDa.[8] Its primary function is the degradation of carnosine. The upregulation of CNDP1 in certain cancers, such as melanoma brain metastases, is thought to be an adaptive mechanism to overcome the anti-proliferative effects of carnosine.[2] By cleaving carnosine, CNDP1 may protect cancer cells from metabolic stress, including copper-induced toxicity, thereby supporting mitochondrial activity and cell survival.[2] Inhibition of CNDP1 with a compound like this compound would be expected to increase intracellular carnosine levels, leading to a reduction in cancer cell proliferation and survival.

CNDP1_Pathway Mechanism of CNDP1 Action and Inhibition cluster_inhibition Effect of this compound Carnosine Carnosine (β-alanyl-L-histidine) CNDP1 CNDP1 (Carnosinase) Carnosine->CNDP1 Substrate MetabolicStress Metabolic Stress (e.g., Copper Overload) Carnosine->MetabolicStress Mitigates ReducedProliferation Reduced Tumor Cell Survival & Proliferation Carnosine->ReducedProliferation Increased levels lead to AminoAcids β-alanine + L-histidine CNDP1->AminoAcids Hydrolysis CNDP1->MetabolicStress Reduces Carnosine, Increases Stress Tolerance CdnP_IN_1 This compound CdnP_IN_1->CNDP1 Inhibition MitochondrialActivity Mitochondrial Activity MetabolicStress->MitochondrialActivity CellSurvival Tumor Cell Survival and Proliferation MitochondrialActivity->CellSurvival

Caption: CNDP1 signaling and inhibition by this compound.

Experimental Protocol: Western Blot for CNDP1

This protocol outlines the steps for assessing the effect of this compound on CNDP1 protein expression in a cellular context.

I. Cell Culture and Treatment with this compound
  • Cell Seeding: Plate the cells of interest (e.g., a cell line known to express CNDP1) at an appropriate density in culture dishes and allow them to adhere and grow for 24 hours.

  • Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Further dilute the stock solution in culture medium to achieve the desired final concentrations.

  • Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24, 48 hours). The optimal concentrations and treatment time should be determined empirically.

II. Lysate Preparation
  • Cell Harvesting: After treatment, place the culture dishes on ice. Aspirate the medium and wash the cells once with ice-cold phosphate-buffered saline (PBS).

  • Lysis: Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to the dish (e.g., 1 mL for a 10 cm dish).[9]

  • Scraping and Collection: Scrape the adherent cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge at 12,000 x g for 15-20 minutes at 4°C to pellet cellular debris.[10][11]

  • Supernatant Collection: Carefully transfer the supernatant, which contains the soluble proteins, to a new pre-chilled tube.

III. Protein Quantification
  • Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

  • Normalization: Normalize the protein concentration of all samples with lysis buffer to ensure equal loading in the subsequent steps.

IV. SDS-PAGE and Protein Transfer
  • Sample Preparation: Mix the normalized protein lysates with 2x Laemmli sample buffer (typically 10-30 µg of protein per lane) and boil at 95-100°C for 5 minutes to denature the proteins.[11]

  • Gel Electrophoresis: Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris gel) along with a pre-stained protein ladder. Run the gel until the dye front reaches the bottom.

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.[9][12]

V. Immunoblotting
  • Blocking: Block the membrane with 5% non-fat dry milk or 3-5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature with gentle agitation.[9][12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for CNDP1, diluted in the blocking buffer, overnight at 4°C with gentle agitation. A primary antibody for a loading control (e.g., GAPDH, β-actin) should also be used on the same or a parallel blot.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.[10][12]

  • Final Washes: Repeat the washing step (three times for 5-10 minutes each with TBST).

VI. Detection and Analysis
  • Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's instructions.

  • Imaging: Capture the chemiluminescent signal using a digital imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the intensity of the CNDP1 bands to the corresponding loading control bands to compare the relative CNDP1 protein levels across different treatment conditions.

Data Presentation

The quantitative data from the western blot analysis can be summarized in the following tables for clear comparison.

Table 1: Reagent and Antibody Concentrations

Reagent/AntibodyVendor (Example)Catalog # (Example)Dilution/ConcentrationIncubation TimeTemperature
Primary Antibodies
Anti-CNDP1 (Rabbit Polyclonal)Sigma-AldrichHPA0089331:500 - 1:1000Overnight4°C
Anti-GAPDH (Mouse Monoclonal)Cell Signaling21181:1000Overnight4°C
Secondary Antibodies
HRP-conjugated Goat anti-Rabbit IgGBio-Rad17065151:2000 - 1:50001 hourRoom Temp.
HRP-conjugated Goat anti-Mouse IgGBio-Rad17065161:2000 - 1:50001 hourRoom Temp.
Inhibitor
This compoundN/AN/A0.1 - 10 µM (optimize)24 - 48 hours37°C
Blocking Buffer 5% non-fat milk in TBST1 hourRoom Temp.

Table 2: CNDP1 Protein Information

Protein NameAliasesOrganismMolecular Weight (kDa)Cellular Localization
CNDP1Carnosinase 1, CN1, Serum CarnosinaseHuman~55-57Secreted, Cytosol

Experimental Workflow Diagram

Western_Blot_Workflow start Start: Cell Culture treatment Treat with this compound (or Vehicle) start->treatment lysis Cell Lysis (RIPA Buffer) treatment->lysis quant Protein Quantification (BCA Assay) lysis->quant sds_page SDS-PAGE quant->sds_page transfer Transfer to PVDF Membrane sds_page->transfer blocking Blocking (5% Milk/BSA) transfer->blocking primary_ab Primary Antibody Incubation (Anti-CNDP1 & Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection ECL Detection secondary_ab->detection analysis Imaging and Data Analysis detection->analysis end End: Quantified Results analysis->end

Caption: Western blot workflow for this compound analysis.

References

Application Notes: Assessing CdnP-IN-1 Activity by Visualizing STING Translocation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system, responsible for detecting cytosolic double-stranded DNA (dsDNA), a hallmark of viral infections and cellular damage.[1] Upon binding dsDNA, cGAS synthesizes the second messenger cyclic GMP-AMP (cGAMP), which in turn binds to and activates the STING protein located on the endoplasmic reticulum (ER).[1][2][3] This activation triggers STING's translocation from the ER to the Golgi apparatus, a crucial step for the recruitment and phosphorylation of TBK1 and IRF3, leading to the production of type I interferons and other inflammatory cytokines.[3][4]

CdnP-IN-1 is a potent and specific small-molecule inhibitor of the cGAS-STING pathway. It functions by targeting the enzymatic activity of cGAS, thereby preventing the synthesis of cGAMP and blocking downstream signaling.[1] Dysregulation of the cGAS-STING pathway is implicated in various autoimmune and inflammatory diseases, making inhibitors like this compound valuable tools for research and potential therapeutic development.[1][2]

Principle of the Assay

This protocol describes an indirect immunofluorescence method to visually assess the inhibitory activity of this compound. The assay's readout is the subcellular localization of the STING protein. In resting cells, STING resides in the ER. Upon pathway activation (e.g., by transfection with dsDNA or treatment with cGAMP), STING translocates to perinuclear Golgi compartments.[3][4] By treating cells with this compound prior to stimulation, its efficacy as a cGAS inhibitor can be determined by observing the inhibition of STING's translocation, causing it to remain localized in the ER.

Experimental Protocol

I. Materials and Reagents

  • Cell Line: THP-1 (human monocytic cell line) or HEK293T cells stably expressing STING.

  • Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Stimulants: Herring Testes DNA (HT-DNA) or 2’3’-cGAMP.

  • Inhibitor: this compound (prepare stock solution in DMSO).

  • Transfection Reagent: Lipofectamine 2000 or similar.

  • Fixation Solution: 4% Paraformaldehyde (PFA) in PBS.

  • Permeabilization Buffer: 0.25% Triton X-100 in PBS.

  • Blocking Buffer: 5% Bovine Serum Albumin (BSA) in PBS.

  • Primary Antibody: Rabbit anti-STING antibody.

  • Secondary Antibody: Goat anti-rabbit IgG conjugated to a fluorophore (e.g., Alexa Fluor 488).

  • Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole).

  • Mounting Medium: Antifade mounting medium (e.g., VECTASHIELD).

  • Glass coverslips and microscope slides.

II. Cell Culture and Treatment

  • Cell Seeding: Seed cells onto sterile glass coverslips in a 24-well plate at a density that will result in 50-70% confluency on the day of the experiment.

  • Inhibitor Treatment: Pre-treat cells with the desired concentration of this compound (e.g., 1-10 µM) or a DMSO vehicle control for 1-2 hours.

  • Stimulation:

    • For HT-DNA: Transfect cells with HT-DNA (e.g., 1 µg/mL) using a suitable transfection reagent according to the manufacturer's protocol.

    • For cGAMP: Add cGAMP directly to the culture medium (e.g., 1-5 µg/mL).

  • Incubation: Incubate the cells for 4-6 hours post-stimulation to allow for STING translocation.

  • Experimental Groups: Prepare wells for each condition:

    • Untreated (Negative Control)

    • DMSO + Stimulant (Vehicle Control)

    • This compound + Stimulant (Test Condition)

    • Stimulant Only (Positive Control)

III. Immunofluorescence Staining

  • Washing: Gently wash the cells three times with ice-cold PBS.

  • Fixation: Fix the cells with 4% PFA for 15 minutes at room temperature.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Permeabilization: Permeabilize the cells with 0.25% Triton X-100 in PBS for 10 minutes.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Blocking: Block non-specific antibody binding by incubating with 5% BSA in PBS for 1 hour at room temperature.

  • Primary Antibody Incubation: Dilute the primary anti-STING antibody in the blocking buffer according to the manufacturer's recommended dilution. Incubate the coverslips with the primary antibody solution overnight at 4°C in a humidified chamber.

  • Washing: Wash three times with PBS for 5 minutes each.

  • Secondary Antibody Incubation: Dilute the fluorophore-conjugated secondary antibody in the blocking buffer. Incubate the coverslips with the secondary antibody solution for 1 hour at room temperature, protected from light.

  • Washing: Wash three times with PBS for 5 minutes each, protected from light.

  • Nuclear Staining: Incubate cells with DAPI solution (e.g., 300 nM in PBS) for 5 minutes at room temperature.

  • Final Wash: Wash twice with PBS.

  • Mounting: Carefully mount the coverslips onto microscope slides using an antifade mounting medium. Seal the edges with nail polish and allow to dry.

IV. Imaging and Analysis

  • Microscopy: Visualize the slides using a fluorescence or confocal microscope.

  • Image Acquisition: Capture images of the DAPI (blue channel) and the secondary antibody fluorophore (e.g., green channel for Alexa Fluor 488).

  • Analysis:

    • In untreated cells, STING staining should appear diffuse, consistent with ER localization.

    • In stimulated cells (positive control), STING staining should appear as distinct perinuclear puncta, indicating translocation to the Golgi.

    • In cells treated with an effective concentration of this compound, STING staining should remain diffuse, similar to the untreated control, demonstrating the inhibition of translocation.

Data Presentation

Table 1: Expected Results of STING Localization with this compound Treatment

ConditionTreatmentExpected STING LocalizationInterpretation
Negative Control No TreatmentDiffuse, Reticular (ER)Baseline, inactive pathway
Vehicle Control DMSO + Stimulant (e.g., HT-DNA)Perinuclear Puncta (Golgi)Pathway activation, STING translocation
Positive Control Stimulant Only (e.g., HT-DNA)Perinuclear Puncta (Golgi)Pathway activation, STING translocation
Test Condition This compound + Stimulant (e.g., HT-DNA)Diffuse, Reticular (ER)This compound inhibits cGAS, preventing STING translocation

Visualizations

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_downstream Downstream Signaling dsDNA Cytosolic dsDNA cGAS cGAS dsDNA->cGAS binds cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes ATP_GTP ATP + GTP ATP_GTP->cGAMP synthesizes STING_ER STING (inactive) cGAMP->STING_ER activates Inhibitor This compound Inhibitor->cGAS inhibits STING_Golgi STING (active) Translocated STING_ER->STING_Golgi translocates TBK1 TBK1 Activation STING_Golgi->TBK1 IRF3 IRF3 Phosphorylation & Nuclear Translocation TBK1->IRF3 IFN Type I Interferon Production IRF3->IFN

Caption: The cGAS-STING signaling pathway and the inhibitory action of this compound.

IF_Workflow cluster_prep Cell Preparation cluster_staining Immunofluorescence Staining cluster_analysis Analysis A Seed Cells on Coverslips B Pre-treat with this compound or DMSO (Vehicle) A->B C Stimulate with HT-DNA or cGAMP B->C D Fix with 4% PFA C->D E Permeabilize (Triton X-100) D->E F Block with 5% BSA E->F G Incubate with Primary Ab (anti-STING) F->G H Incubate with Fluorophore- conjugated Secondary Ab G->H I Counterstain Nuclei (DAPI) H->I J Mount Coverslips I->J K Image with Fluorescence Microscope J->K L Analyze STING Subcellular Localization K->L

Caption: Experimental workflow for immunofluorescence analysis of STING translocation.

References

Application Notes and Protocols for STING Agonist Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available scientific literature and chemical databases do not contain information regarding a compound designated "CdnP-IN-1" for applications in animal models as a STING (Stimulator of Interferator of Interferon Genes) agonist. The chemical entity identified as "this compound" in the PubChem database is 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide, for which there is no published data on its biological activity related to the STING pathway.

Therefore, to fulfill the request for detailed application notes and protocols, this document provides a comprehensive overview based on a well-characterized and widely used cyclic dinucleotide (CDN) STING agonist, cyclic GMP-AMP (cGAMP) . This information is intended to serve as a representative guide for researchers, scientists, and drug development professionals working with STING agonists in preclinical animal models.

Application Notes: cGAMP in Cancer Immunotherapy Animal Models

Introduction

The cGAS-STING signaling pathway is a critical component of the innate immune system that detects cytosolic DNA, leading to the production of type I interferons (IFNs) and other inflammatory cytokines.[1] Activation of STING in the tumor microenvironment can convert immunologically "cold" tumors into "hot" tumors by promoting the recruitment and activation of dendritic cells (DCs) and cytotoxic T lymphocytes (CTLs).[2] Cyclic dinucleotides like cGAMP are natural STING agonists.[3] However, their therapeutic use is often limited by poor cell permeability and rapid degradation.[2] To overcome these limitations, various formulations, including nanoparticles, have been developed to enhance delivery and efficacy in vivo.[1][4]

Therapeutic Principle

Intratumoral or systemic administration of cGAMP activates STING in tumor-infiltrating immune cells, particularly DCs. This leads to the production of type I IFNs, which in turn enhance the priming and activation of tumor-specific T cells.[3] The resulting anti-tumor immune response can lead to tumor regression and the development of long-term immunological memory.

Animal Models

Syngeneic mouse models are the most common preclinical platforms for evaluating the efficacy of STING agonists. These models utilize immunocompetent mice, which are essential for studying immunotherapeutic agents. Commonly used models include:

  • CT26 Colon Carcinoma: A well-established model in BALB/c mice.

  • B16-F10 Melanoma: A highly aggressive and poorly immunogenic tumor model in C57BL/6 mice.

  • 4T1 Breast Cancer: A model for triple-negative breast cancer in BALB/c mice that spontaneously metastasizes.

  • MC38 Colon Adenocarcinoma: Another widely used model in C57BL/6 mice.

Key Applications

  • Monotherapy: Evaluating the anti-tumor efficacy of cGAMP as a single agent.

  • Combination Therapy: Assessing the synergistic effects of cGAMP with other cancer therapies, such as:

    • Immune Checkpoint Inhibitors (e.g., anti-PD-1, anti-CTLA-4): To overcome T cell exhaustion and enhance the durability of the anti-tumor response.

    • Chemotherapy and Radiation Therapy: To enhance immunogenic cell death and provide a source of tumor-associated antigens.

  • Adjuvant: Using cGAMP as an adjuvant in cancer vaccines to boost the generation of tumor-specific T cells.

Data Presentation

The following tables summarize representative quantitative data on the efficacy of cGAMP in preclinical cancer models.

Table 1: Efficacy of cGAMP Monotherapy in Syngeneic Mouse Models

Tumor ModelMouse StraincGAMP Dose and RouteKey Findings
B16-F10 MelanomaC57BL/610 µg, intratumoralSignificant tumor growth inhibition and increased survival.
CT26 Colon CarcinomaBALB/c20 µg, intravenous (nanoparticle formulation)Potent anti-tumor effects and induction of systemic immunity.[2]
4T1 Breast CancerBALB/c25 µg, intratumoralReduced primary tumor growth and lung metastases.

Table 2: Efficacy of cGAMP in Combination Therapy

Tumor ModelMouse StrainCombination TherapyKey Findings
B16-F10 MelanomaC57BL/6cGAMP (10 µg, i.t.) + anti-PD-1Enhanced tumor regression and long-term survival compared to either monotherapy.
MC38 Colon CarcinomaC57BL/6cGAMP (nanoparticle, i.v.) + anti-PD-L1Complete tumor regression in a significant percentage of animals.
CT26 Colon CarcinomaBALB/ccGAMP (20 µg, i.t.) + RadiationSynergistic tumor control and induction of an abscopal effect.

Experimental Protocols

Protocol 1: In Vivo Efficacy Study of Intratumoral cGAMP in a Syngeneic Mouse Model

1. Cell Culture and Tumor Implantation 1.1. Culture B16-F10 melanoma cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator. 1.2. Harvest cells at 80-90% confluency using trypsin-EDTA. 1.3. Wash the cells twice with sterile PBS and resuspend in PBS at a concentration of 5 x 10^6 cells/mL. 1.4. Shave the flank of 6-8 week old female C57BL/6 mice and sterilize the injection site with 70% ethanol. 1.5. Subcutaneously inject 100 µL of the cell suspension (5 x 10^5 cells) into the right flank of each mouse.

2. Tumor Monitoring and Treatment 2.1. Monitor tumor growth every 2-3 days by measuring the tumor dimensions with a digital caliper. 2.2. Calculate tumor volume using the formula: Volume = (Length x Width^2) / 2. 2.3. When tumors reach an average volume of 50-100 mm³, randomize the mice into treatment groups (e.g., Vehicle control, cGAMP). 2.4. Prepare a solution of cGAMP in sterile saline at a concentration of 0.2 mg/mL. 2.5. For the treatment group, administer 50 µL of the cGAMP solution (10 µg) directly into the tumor (intratumoral injection) on days 0, 3, and 6. 2.6. For the control group, administer 50 µL of sterile saline intratumorally on the same schedule.

3. Efficacy Evaluation 3.1. Continue to monitor tumor volume and body weight every 2-3 days. 3.2. Euthanize mice when tumors reach the predetermined endpoint (e.g., >2000 mm³ or signs of ulceration/distress) in accordance with institutional animal care and use committee (IACUC) guidelines. 3.3. Record the date of euthanasia for survival analysis.

Protocol 2: Immunophenotyping of Tumor-Infiltrating Lymphocytes by Flow Cytometry

1. Tumor and Spleen Collection 1.1. At a predetermined time point after treatment (e.g., day 7 after the last dose), euthanize a subset of mice from each group. 1.2. Surgically excise the tumors and spleens and place them in separate tubes containing ice-cold RPMI medium.

2. Single-Cell Suspension Preparation 2.1. Mince the tumor tissue into small pieces using a sterile scalpel. 2.2. Digest the minced tissue in RPMI containing collagenase D (1 mg/mL) and DNase I (100 U/mL) for 30-45 minutes at 37°C with gentle agitation. 2.3. Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension. 2.4. Lyse red blood cells using ACK lysis buffer. 2.5. Prepare a single-cell suspension from the spleen by mechanical dissociation through a 70 µm cell strainer, followed by red blood cell lysis.

3. Staining and Flow Cytometry Analysis 3.1. Count the cells and resuspend 1-2 x 10^6 cells in FACS buffer (PBS with 2% FBS). 3.2. Stain for cell surface markers using fluorescently conjugated antibodies (e.g., anti-CD45, anti-CD3, anti-CD4, anti-CD8, anti-PD-1) for 30 minutes on ice in the dark. 3.3. For intracellular staining (e.g., for transcription factors like FoxP3 or cytokines like IFN-γ), fix and permeabilize the cells using a commercial kit according to the manufacturer's instructions before adding the intracellular antibodies. 3.4. Wash the cells twice with FACS buffer. 3.5. Acquire the data on a flow cytometer. 3.6. Analyze the data using appropriate software to quantify the populations of different immune cells (e.g., CD8+ T cells, CD4+ T helper cells, regulatory T cells).

Mandatory Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_nucleus Nucleus dsDNA Cytosolic dsDNA (Tumor or Pathogen-derived) cGAS cGAS dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP synthesizes STING STING (dimerizes) cGAMP->STING binds and activates TBK1 TBK1 STING->TBK1 translocates to Golgi and recruits TBK1 pSTING p-STING TBK1->pSTING phosphorylates IRF3 IRF3 TBK1->IRF3 phosphorylates pSTING->IRF3 recruits pIRF3 p-IRF3 (dimerizes) IFN_Genes Type I IFN Genes (e.g., IFN-β) pIRF3->IFN_Genes activates transcription cluster_nucleus cluster_nucleus pIRF3->cluster_nucleus Type_I_IFN Type I Interferons IFN_Genes->Type_I_IFN leads to secretion Immune_Activation Anti-tumor Immunity (DC activation, T cell priming) Type_I_IFN->Immune_Activation Experimental_Workflow cluster_treatment 5. Treatment Phase cluster_endpoints 7. Endpoint Analysis Cell_Culture 1. Tumor Cell Culture (e.g., B16-F10) Implantation 2. Subcutaneous Implantation (5x10^5 cells in C57BL/6 mice) Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring (Volume = L x W^2 / 2) Implantation->Tumor_Growth Randomization 4. Randomization (Tumor Volume ~50-100 mm³) Tumor_Growth->Randomization Control Group 1: Vehicle (Saline) Intratumoral Injection Randomization->Control Treatment Group 2: cGAMP (10 µg) Intratumoral Injection Randomization->Treatment Efficacy_Monitoring 6. Efficacy Monitoring (Tumor Volume & Body Weight) Control->Efficacy_Monitoring Treatment->Efficacy_Monitoring Survival Survival Analysis Efficacy_Monitoring->Survival Immunophenotyping Immunophenotyping (Flow Cytometry) (Tumors and Spleens) Efficacy_Monitoring->Immunophenotyping

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide detailed protocols for the use of CdnP-IN-1, a potent and selective inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase, CdnP. The methodologies described herein are essential for researchers investigating the cGAS-STING signaling pathway, developing novel anti-tuberculosis therapeutics, and characterizing the cellular effects of CdnP inhibition. The protocols include in vitro phosphodiesterase assays, Cellular Thermal Shift Assays (CETSA) for target engagement, Western blotting for pathway analysis, and cell viability assays.

Introduction

Mycobacterium tuberculosis (M.tb), the causative agent of tuberculosis, secretes the phosphodiesterase CdnP (Rv2837c) to hydrolyze cyclic di-AMP (c-di-AMP) and the host-derived second messenger 2',3'-cyclic GMP-AMP (2',3'-cGAMP)[1]. This enzymatic activity dampens the host's innate immune response by preventing the activation of the STING (Stimulator of Interferon Genes) pathway[1]. This compound is a small molecule inhibitor designed to block the enzymatic activity of CdnP, thereby potentiating the STING-mediated immune response against M.tb. These notes provide recommended concentrations and detailed protocols for utilizing this compound in various experimental settings.

cGAS-STING Signaling Pathway

The cGAS-STING pathway is a critical component of the innate immune system that detects the presence of cytosolic DNA, a hallmark of intracellular infection. Upon binding to DNA, cyclic GMP-AMP synthase (cGAS) produces the second messenger 2',3'-cGAMP. This molecule binds to and activates STING, which is located on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus and recruits TANK-binding kinase 1 (TBK1), which in turn phosphorylates the transcription factor IRF3. Phosphorylated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons and other inflammatory cytokines. M.tb CdnP hydrolyzes 2',3'-cGAMP, thus inhibiting this signaling cascade.

cGAS_STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi cluster_nucleus Nucleus cGAS cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP produces dsDNA Cytosolic dsDNA dsDNA->cGAS activates hydrolysis_product Hydrolysis Product cGAMP->hydrolysis_product STING STING cGAMP->STING activates CdnP M.tb CdnP CdnP->cGAMP hydrolyzes CdnP->hydrolysis_product CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits STING_active Active STING STING->STING_active translocates TBK1 TBK1 STING_active->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IRF3_dimer IRF3 Dimer pIRF3->IRF3_dimer dimerizes IFN_genes Interferon Genes IRF3_dimer->IFN_genes activates Transcription Transcription IFN_genes->Transcription

Figure 1. The cGAS-STING signaling pathway and the inhibitory role of M.tb CdnP.

Quantitative Data Summary

The following tables summarize the recommended concentration ranges for this compound in various assays based on typical inhibitor characteristics.

Table 1: In Vitro Assay Recommendations

Assay TypeTarget Concentration RangeNotes
CdnP Phosphodiesterase Assay1 nM - 100 µMTo determine the IC50 value of this compound.
ENPP1 Phosphodiesterase Assay100 nM - 100 µMTo assess selectivity against the human homolog.

Table 2: Cell-Based Assay Recommendations

Assay TypeCell LineRecommended Concentration RangeIncubation Time
Cellular Thermal Shift Assay (CETSA)THP-1, A5491 µM - 50 µM1 - 4 hours
Western Blot (p-IRF3, p-TBK1)THP-1, RAW 264.7100 nM - 20 µM4 - 24 hours
Cell Viability (e.g., MTT, ATP assay)THP-1, A5491 µM - 100 µM24 - 72 hours
cGAMP QuantificationTHP-1100 nM - 20 µM1 - 6 hours

Experimental Protocols

Protocol 1: In Vitro CdnP Phosphodiesterase Activity Assay

Principle: This assay measures the ability of this compound to inhibit the enzymatic activity of purified CdnP. The hydrolysis of a fluorescently labeled cGAMP substrate is monitored over time.

Materials:

  • Purified recombinant CdnP enzyme

  • Fluorescently labeled 2',3'-cGAMP (e.g., FAM-cGAMP)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT

  • This compound stock solution (in DMSO)

  • 384-well black, low-volume assay plates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration should be ≤ 1%.

  • Add 5 µL of diluted this compound or vehicle (DMSO in Assay Buffer) to the wells of the 384-well plate.

  • Add 5 µL of purified CdnP enzyme (e.g., 2 nM final concentration) to each well and incubate for 15 minutes at room temperature.

  • Initiate the reaction by adding 10 µL of fluorescently labeled 2',3'-cGAMP (e.g., 100 nM final concentration) to each well.

  • Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 485 nm excitation / 520 nm emission for FAM) every minute for 30-60 minutes.

Data Analysis:

  • Calculate the initial reaction velocity (rate of fluorescence change) for each concentration of this compound.

  • Normalize the velocities to the vehicle control (100% activity) and a no-enzyme control (0% activity).

  • Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

In_Vitro_PDE_Assay_Workflow start Start prep_inhibitor Prepare this compound serial dilutions start->prep_inhibitor add_inhibitor Add inhibitor/vehicle to 384-well plate prep_inhibitor->add_inhibitor add_enzyme Add purified CdnP enzyme add_inhibitor->add_enzyme incubate1 Incubate for 15 min at RT add_enzyme->incubate1 add_substrate Add fluorescent cGAMP substrate incubate1->add_substrate read_plate Measure fluorescence kinetically add_substrate->read_plate analyze Calculate IC50 read_plate->analyze end End analyze->end

Figure 2. Workflow for the in vitro CdnP phosphodiesterase assay.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

Principle: CETSA is used to verify the direct binding of this compound to CdnP in a cellular environment. Ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[2][3][4]

Materials:

  • Cells expressing CdnP (e.g., M.tb-infected macrophages or cells transfected with CdnP)

  • This compound stock solution (in DMSO)

  • PBS with protease inhibitors

  • Lysis Buffer (e.g., RIPA buffer)

  • PCR tubes

  • Thermal cycler

  • Western blot reagents (see Protocol 3)

  • Anti-CdnP antibody

Procedure:

  • Culture cells to ~80% confluency.

  • Treat cells with various concentrations of this compound or vehicle (DMSO) for 1-4 hours at 37°C.

  • Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.

  • Aliquot the cell suspension into PCR tubes.

  • Heat the tubes to a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

  • Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet precipitated proteins.

  • Collect the supernatant (soluble protein fraction).

  • Analyze the amount of soluble CdnP in the supernatant by Western blotting.

Data Analysis:

  • Quantify the band intensity for CdnP at each temperature for both vehicle- and this compound-treated samples.

  • Plot the percentage of soluble CdnP relative to the non-heated control against the temperature.

  • Fit the data to a Boltzmann sigmoidal equation to determine the melting temperature (Tm). A shift in Tm in the presence of this compound indicates target engagement.

CETSA_Workflow start Start cell_culture Culture cells expressing CdnP start->cell_culture treat_cells Treat cells with this compound or vehicle cell_culture->treat_cells harvest_cells Harvest and wash cells treat_cells->harvest_cells heat_shock Apply temperature gradient (heat shock) harvest_cells->heat_shock lyse_cells Lyse cells heat_shock->lyse_cells centrifuge Centrifuge to separate soluble/insoluble fractions lyse_cells->centrifuge collect_supernatant Collect supernatant (soluble proteins) centrifuge->collect_supernatant western_blot Analyze soluble CdnP by Western Blot collect_supernatant->western_blot analyze Determine melting curve and thermal shift western_blot->analyze end End analyze->end

Figure 3. Workflow for the Cellular Thermal Shift Assay (CETSA).

Protocol 3: Western Blotting for STING Pathway Activation

Principle: This protocol is used to detect the phosphorylation of key proteins in the STING pathway (TBK1 and IRF3) as a measure of pathway activation following CdnP inhibition.

Materials:

  • Cell lysates from cells treated with this compound and stimulated (e.g., with cytosolic DNA or M.tb infection)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-TBK1, anti-TBK1, anti-p-IRF3, anti-IRF3, anti-GAPDH/β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Prepare cell lysates and determine protein concentration.

  • Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and perform electrophoresis.[4]

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.[4]

  • Block the membrane with blocking buffer for 1 hour at room temperature.[5]

  • Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation.[6][7]

  • Wash the membrane three times with TBST for 5 minutes each.[7]

  • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[6]

  • Wash the membrane again three times with TBST.

  • Apply the ECL substrate and detect the chemiluminescent signal using an imaging system.[8]

Data Analysis:

  • Quantify the band intensities for the phosphorylated proteins and total proteins using densitometry software.

  • Normalize the phosphorylated protein levels to the total protein levels.

  • Compare the levels of phosphorylation between different treatment groups.

Protocol 4: Cell Viability Assay (MTT Assay)

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.[9]

Materials:

  • Cells of interest (e.g., THP-1, A549)

  • 96-well cell culture plates

  • This compound stock solution (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Treat the cells with a serial dilution of this compound for 24-72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Subtract the background absorbance from all readings.

  • Normalize the absorbance values to the vehicle-treated control cells (100% viability).

  • Plot the percentage of cell viability versus the logarithm of the this compound concentration to determine the CC50 (cytotoxic concentration 50%).

Disclaimer

The provided protocols and concentration ranges are intended as a guide. Optimal conditions, including inhibitor concentrations, incubation times, and cell densities, may vary depending on the specific cell line, experimental setup, and reagents used. It is highly recommended to perform initial optimization experiments for each new assay or cell line. This product is for research use only and is not intended for diagnostic or therapeutic purposes.

References

CdnP-IN-1 reconstitution and storage instructions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1 (also known as C82) is a potent inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP).[1] This enzyme is responsible for the hydrolysis of the second messenger molecule cyclic di-AMP (c-di-AMP). By inhibiting CdnP, this compound disrupts the signaling pathways that regulate crucial physiological processes in M. tuberculosis, making it a valuable tool for research into novel anti-tuberculosis therapies. These application notes provide detailed instructions for the reconstitution, storage, and handling of this compound to ensure its stability and optimal performance in experimental settings.

Product Information

ParameterValueReference
Synonyms C82[1]
CAS Number 691862-35-8[1]
Molecular Formula C₁₇H₁₇N₃O₃S
Molecular Weight 343.4 g/mol
Purity ≥98%[1]
Supplied As A crystalline solid[1]

Reconstitution and Storage

Proper reconstitution and storage are critical to maintaining the activity and stability of this compound.

Reconstitution

This compound is soluble in organic solvents and sparingly soluble in aqueous buffers.[1]

Protocol for Preparing a Stock Solution:

  • Solvent Selection: For initial reconstitution, use an organic solvent such as Dimethyl Sulfoxide (DMSO) or Dimethyl Formamide (DMF). This compound is soluble in these solvents at approximately 30 mg/mL.[1]

  • Inert Gas: Before opening the vial, it is recommended to purge the solvent of choice with an inert gas (e.g., argon or nitrogen) to minimize oxidation.[1]

  • Dissolving the Compound:

    • Carefully open the vial containing the crystalline solid.

    • Add the desired volume of the organic solvent to the vial to achieve the target concentration.

    • Gently vortex or sonicate the vial until the solid is completely dissolved.

Protocol for Preparing Aqueous Solutions:

For experiments requiring an aqueous solution, it is recommended to first prepare a concentrated stock solution in DMSO and then dilute it with the aqueous buffer of choice.[1]

  • Prepare a concentrated stock solution of this compound in DMSO as described above.

  • Perform a serial dilution of the DMSO stock solution into your aqueous buffer (e.g., PBS, pH 7.2) to reach the desired final concentration.

  • Note on Aqueous Solubility: this compound has a solubility of approximately 0.16 mg/mL in a 1:5 solution of DMSO:PBS (pH 7.2).[1] Ensure the final concentration in your aqueous buffer does not exceed its solubility limit to avoid precipitation.

Storage

Stock Solutions:

  • Short-term Storage: Store stock solutions in DMSO or DMF at -20°C for up to one month.

  • Long-term Storage: For long-term storage, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C for up to six months.

Aqueous Solutions:

  • It is not recommended to store aqueous solutions of this compound for more than one day.[1] Prepare fresh aqueous solutions for each experiment.

Solid Compound:

  • The crystalline solid, as supplied, should be stored at -20°C. Under these conditions, it is stable for at least four years.[1]

Storage ConditionRecommended TemperatureDuration
Crystalline Solid -20°C≥ 4 years[1]
Organic Stock Solution (DMSO/DMF) -20°C≤ 1 month
-80°C≤ 6 months
Aqueous Solution 4°C≤ 1 day[1]

Experimental Protocols

In Vitro CdnP Inhibition Assay

This protocol provides a general workflow for assessing the inhibitory activity of this compound against M. tuberculosis CdnP.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection reconstitute Reconstitute this compound in DMSO incubate Incubate this compound with Mtb CdnP reconstitute->incubate prepare_enzyme Prepare Mtb CdnP Enzyme Solution prepare_enzyme->incubate prepare_substrate Prepare c-di-AMP Substrate add_substrate Add c-di-AMP to Initiate Reaction incubate->add_substrate reaction Allow Reaction to Proceed add_substrate->reaction stop_reaction Stop Reaction reaction->stop_reaction detect_product Detect Product (AMP) Formation stop_reaction->detect_product analyze_data Analyze Data and Calculate IC50 detect_product->analyze_data signaling_pathway cluster_pathway CdnP Signaling Pathway in M. tuberculosis cdaS Diadenylate Cyclase (CdaS) cdiamp c-di-AMP cdaS->cdiamp atp 2x ATP atp->cdaS cdnp Phosphodiesterase (CdnP) cdiamp->cdnp effector Effector Proteins cdiamp->effector amp 2x pAMP cdnp->amp response Physiological Responses (e.g., Ion Transport, Cell Wall Homeostasis) effector->response inhibitor This compound inhibitor->cdnp

References

Application Notes and Protocols for High-Throughput Screening of CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: Initial searches for the compound "CdnP-IN-1" did not yield any specific publicly available information. The following application notes and protocols have been generated as a representative example for a hypothetical inhibitor, herein named "this compound" , targeting the Notch signaling pathway, based on the user's specified requirements for high-throughput screening (HTS) documentation.

Topic: this compound for High-Throughput Screening

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a potent, cell-permeable small molecule inhibitor of the Notch signaling pathway.[1] This pathway is a critical regulator of cell-fate determination, proliferation, and differentiation, and its dysregulation is implicated in various cancers and developmental disorders.[1][2] this compound offers a valuable tool for investigating the therapeutic potential of Notch pathway modulation in high-throughput screening (HTS) settings. These notes provide detailed protocols for the use of this compound in cell-based assays and outline its key characteristics.

Mechanism of Action

This compound is hypothesized to function by inhibiting the proteolytic cleavage of the Notch receptor, which is a crucial step for its activation. Specifically, it is proposed to interfere with the γ-secretase complex, which is responsible for the final cleavage and release of the Notch intracellular domain (NICD).[1] The NICD then translocates to the nucleus to activate target gene expression.[1][3] By preventing NICD release, this compound effectively downregulates Notch target gene expression and inhibits pathway activation.

Signaling Pathway Diagram

Notch_Signaling_Pathway_Inhibition_by_this compound cluster_nucleus Nuclear Events Ligand Delta/Jagged Ligand NotchReceptor Notch Receptor Ligand->NotchReceptor Binding S2_Cleavage S2 Cleavage (ADAM Protease) NotchReceptor->S2_Cleavage GammaSecretase γ-Secretase Complex S2_Cleavage->GammaSecretase Substrate for NICD NICD (Notch Intracellular Domain) GammaSecretase->NICD Releases CdnP_IN_1 This compound CdnP_IN_1->GammaSecretase Inhibits Nucleus Nucleus NICD->Nucleus Translocation CSL CSL Complex NICD->CSL Binds to TargetGenes Target Gene Transcription (e.g., HES, MYC) CSL->TargetGenes Activates

Caption: Inhibition of the Notch signaling pathway by this compound.

Quantitative Data Summary

The following table summarizes the key in vitro pharmacological data for this compound.

ParameterValueAssay Conditions
IC50 15 nMγ-Secretase cleavage assay using purified enzyme and a fluorescent substrate.
Cellular EC50 75 nMHES-1 promoter-luciferase reporter assay in HEK293T cells stimulated with DLL4.
Cytotoxicity CC50 > 10 µM48-hour incubation in HeLa cells, measured by CellTiter-Glo®.
Solubility (PBS, pH 7.4) 50 µMMeasured by nephelometry.
Plasma Protein Binding 95%Human plasma, determined by equilibrium dialysis.

Experimental Protocols

High-Throughput Screening (HTS) Workflow for Notch Inhibitors

This workflow outlines the process for identifying novel Notch pathway inhibitors from a large compound library, using this compound as a positive control.

HTS_Workflow Start Start: Compound Library Plate_Cells Plate Reporter Cells (e.g., HES-1 Luciferase) Start->Plate_Cells Compound_Addition Compound Addition (Library, this compound, DMSO) Plate_Cells->Compound_Addition Incubation Incubate (e.g., 24-48 hours) Compound_Addition->Incubation Lysis_and_Read Cell Lysis & Add Luciferase Substrate Read Luminescence Incubation->Lysis_and_Read Data_Analysis Data Analysis: Normalize to Controls Calculate Z-factor Lysis_and_Read->Data_Analysis Hit_Identification Hit Identification (e.g., >3 SD from DMSO) Data_Analysis->Hit_Identification Dose_Response Dose-Response & IC50 Determination of Hits Hit_Identification->Dose_Response Primary Hits Secondary_Assays Secondary Assays: Orthogonal & Cytotoxicity Dose_Response->Secondary_Assays End Lead Candidates Secondary_Assays->End

Caption: High-throughput screening workflow for Notch pathway inhibitors.

Protocol: HES-1 Promoter-Luciferase Reporter Assay

This cell-based assay quantitatively measures the activity of the Notch signaling pathway by monitoring the expression of a luciferase reporter gene under the control of the HES-1 promoter, a direct downstream target of Notch.

Materials:

  • HEK293T cells stably expressing the HES-1 promoter-luciferase construct.

  • Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Compound plates: 384-well plates containing serially diluted this compound, test compounds, and DMSO (negative control).

  • Recombinant human DLL4 ligand.

  • Luciferase assay reagent (e.g., Bright-Glo™).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Trypsinize and resuspend the HES-1 reporter cells in assay medium to a concentration of 2 x 105 cells/mL.

    • Dispense 25 µL of the cell suspension into each well of the 384-well assay plates (5,000 cells/well).

    • Incubate the plates for 4-6 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Addition:

    • Using an acoustic liquid handler or pin tool, transfer 50 nL of compound solution from the compound plates to the assay plates.

    • Final concentrations should include this compound as a positive control (e.g., 10 µM top concentration) and DMSO as a negative control (0.1% final concentration).

  • Pathway Stimulation:

    • Prepare a solution of recombinant DLL4 in assay medium at a 2X concentration (e.g., 2 µg/mL for a 1 µg/mL final concentration).

    • Add 25 µL of the DLL4 solution to all wells except for the unstimulated control wells (which receive 25 µL of assay medium).

    • Incubate the plates for 24 hours at 37°C, 5% CO2.

  • Luminescence Reading:

    • Equilibrate the assay plates and the luciferase assay reagent to room temperature.

    • Add 25 µL of the luciferase reagent to each well.

    • Incubate for 5 minutes at room temperature to ensure complete cell lysis and signal stabilization.

    • Measure the luminescence signal using a plate-based luminometer with an integration time of 0.5-1 second per well.

Data Analysis:

  • Calculate the percentage of inhibition for each test compound concentration using the following formula: % Inhibition = 100 * (1 - (SignalCompound - SignalMin) / (SignalMax - SignalMin))

    • SignalCompound: Signal from compound-treated wells.

    • SignalMax: Average signal from DMSO-treated, DLL4-stimulated wells.

    • SignalMin: Average signal from DMSO-treated, unstimulated wells.

  • Plot the percentage of inhibition against the compound concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.

Protocol: Cytotoxicity Assay

This assay is performed to ensure that the observed inhibition in the primary screen is not due to general cytotoxicity.

Materials:

  • HeLa cells (or the cell line used in the primary assay).

  • Assay medium: DMEM, 10% FBS, 1% Penicillin-Streptomycin.

  • Compound plates with serially diluted compounds.

  • Cell viability reagent (e.g., CellTiter-Glo®).

  • White, opaque 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating:

    • Plate cells at a density of 2,000 cells/well in 50 µL of assay medium in 384-well plates.

    • Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Addition:

    • Add 50 nL of compound solutions to the assay plates.

    • Include a positive control for cytotoxicity (e.g., Staurosporine) and a DMSO negative control.

  • Incubation:

    • Incubate the plates for 48 hours at 37°C, 5% CO2.

  • Signal Detection:

    • Equilibrate plates and the CellTiter-Glo® reagent to room temperature.

    • Add 25 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes and then incubate for 10 minutes at room temperature.

    • Measure luminescence.

Data Analysis:

  • Calculate the percentage of viability relative to the DMSO-treated controls.

  • Plot the percentage of viability against compound concentration to determine the CC50 value. A CC50 value significantly higher than the primary assay EC50 (e.g., >10-fold) suggests the compound's activity is specific.

References

Application Notes and Protocols: CdnP-IN-1 in CRISPR Screening Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CdnP-IN-1 is a potent and selective small molecule inhibitor of the cyclic dinucleotide phosphodiesterase CdnP. CdnP is a key negative regulator of the cGAS-STING innate immune pathway, which plays a critical role in response to cytosolic DNA. By degrading the second messenger cyclic GMP-AMP (cGAMP), CdnP dampens STING activation and the subsequent type I interferon response.[1][2] Inhibition of CdnP by this compound leads to the accumulation of cGAMP, constitutive activation of the STING pathway, and induction of an inflammatory cellular state.

CRISPR-Cas9 genetic screens are powerful tools for systematically identifying genes that modulate cellular responses to therapeutic agents.[3][4] When combined with a targeted inhibitor like this compound, CRISPR screens can uncover novel genetic determinants of STING pathway activation, identify mechanisms of resistance to STING agonists, and reveal synthetic lethal interactions that can be exploited for therapeutic development.[5]

These application notes provide detailed protocols for utilizing this compound in CRISPR knockout screens to identify genes whose loss sensitizes or confers resistance to STING pathway activation.

Mechanism of Action of this compound

This compound is a competitive inhibitor of the CdnP phosphodiesterase. It occupies the active site of CdnP, preventing the binding and subsequent hydrolysis of cGAMP. This leads to an intracellular accumulation of cGAMP, which then binds to and activates the STING protein resident on the endoplasmic reticulum. Activated STING translocates to the Golgi apparatus, where it recruits and activates TBK1, leading to the phosphorylation and activation of the transcription factor IRF3.[6] Nuclear translocation of activated IRF3 drives the expression of type I interferons and other inflammatory cytokines.

cluster_cytosol Cytosol cluster_er_golgi ER / Golgi cluster_nucleus Nucleus Cytosolic dsDNA Cytosolic dsDNA cGAS cGAS Cytosolic dsDNA->cGAS activates cGAMP cGAMP cGAS->cGAMP produces CdnP CdnP cGAMP->CdnP STING STING cGAMP->STING activates Degraded cGAMP Degraded cGAMP CdnP->Degraded cGAMP degrades This compound This compound This compound->CdnP inhibits TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates p-IRF3 p-IRF3 IRF3->p-IRF3 IFN Genes IFN Genes p-IRF3->IFN Genes activates transcription

Figure 1: this compound mechanism of action in the cGAS-STING pathway.

Data Presentation

Table 1: In Vitro Activity of this compound
ParameterValueCell Line
CdnP IC₅₀15 nMBiochemical Assay
cGAMP Accumulation EC₅₀75 nMHEK293T
IFN-β Induction EC₅₀100 nMTHP-1
Cell Viability IC₅₀ (72h)> 10 µMA549
Table 2: Representative Data from a Genome-Wide CRISPR Screen for Resistance to this compound
Gene SymbolsgRNA SequenceLog₂ Fold Change (this compound vs. DMSO)p-value
STING1GACATCACCGTCACCATCCG5.81.2e-8
TBK1TGAAGAAGCTGCGCATCAAG5.53.5e-8
IRF3AAGGAGGAGCTGCAGAAGAT5.29.1e-8
cGASCTTCGGCACTGAGCACATCA4.92.4e-7
STAT1GAGACATC AAGCGGCTACTG4.56.8e-7
Table 3: Representative Data from a Genome-Wide CRISPR Screen for Sensitization to this compound
Gene SymbolsgRNA SequenceLog₂ Fold Change (this compound vs. DMSO)p-value
SOCS1GCGACACTCACTTCCGCACC-4.25.5e-7
USP18GAGCTGGAGTTCAACACCAT-3.91.3e-6
TREX1CTTCTGGCTCAAGCGGCTCA-3.58.2e-6
DNase2AGATGAACATCCGCTTCCTG-3.22.1e-5
ADARGCTACAGCAGCTGGAGAAGA-2.97.4e-5

Experimental Protocols

Protocol 1: Determination of this compound Optimal Concentration

This protocol is for determining the optimal concentration of this compound to be used in the CRISPR screen, typically a concentration that results in 80% inhibition of cell growth (IC₈₀).

Materials:

  • Cas9-expressing cell line of interest (e.g., A549, THP-1)

  • Complete cell culture medium

  • 96-well plates

  • This compound

  • DMSO (vehicle control)

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • Plate reader

Procedure:

  • Seed Cas9-expressing cells in a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium.

  • Prepare a 2-fold serial dilution of this compound in complete medium, with the highest concentration being 10 µM. Include a DMSO-only control.

  • Add 100 µL of the diluted this compound or DMSO control to the appropriate wells.

  • Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO₂.

  • Assess cell viability using a reagent like CellTiter-Glo® according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ and IC₈₀ values by plotting the dose-response curve.

Protocol 2: Genome-Wide CRISPR Knockout Screen with this compound

This protocol outlines a negative selection screen to identify genes whose knockout confers resistance to this compound. A positive selection screen to find sensitizing genes would follow a similar workflow but would analyze for depleted sgRNAs.

Materials:

  • Cas9-expressing cell line

  • Pooled human sgRNA library (e.g., GeCKO v2, Brunello)

  • Lentiviral packaging plasmids (e.g., psPAX2, pMD2.G)

  • HEK293T cells for lentivirus production

  • Transfection reagent

  • Polybrene

  • Puromycin (B1679871)

  • This compound and DMSO

  • Genomic DNA extraction kit

  • PCR primers for sgRNA library amplification

  • Next-generation sequencing (NGS) platform

Procedure:

  • Lentivirus Production:

    • Co-transfect HEK293T cells with the pooled sgRNA library plasmid and lentiviral packaging plasmids.

    • Harvest the virus-containing supernatant 48 and 72 hours post-transfection.

    • Titer the virus to determine the optimal multiplicity of infection (MOI).

  • Cell Transduction:

    • Transduce the Cas9-expressing cell line with the lentiviral sgRNA library at an MOI of 0.3-0.5 to ensure that most cells receive a single sgRNA.[3] A sufficient number of cells should be transduced to achieve at least 500x coverage of the sgRNA library.

  • Antibiotic Selection:

    • Two days post-transduction, select for transduced cells by adding puromycin to the culture medium. The concentration of puromycin should be determined beforehand with a kill curve.

  • T₀ Sample Collection:

    • After selection is complete (typically 2-3 days), harvest a representative population of cells as the T₀ reference sample.

  • Drug Treatment:

    • Split the remaining cells into two populations: a control group treated with DMSO and an experimental group treated with the predetermined IC₈₀ concentration of this compound.

    • Maintain cell coverage of at least 500 cells per sgRNA throughout the screen.

  • Cell Culture and Passaging:

    • Passage the cells every 2-3 days, reseeding at the required density to maintain coverage and drug concentration for 14-21 days.

  • Genomic DNA Extraction:

    • Extract genomic DNA from the T₀ and final cell pellets from both DMSO and this compound treated groups.

  • sgRNA Amplification and Sequencing:

    • Amplify the integrated sgRNA sequences from the genomic DNA using a two-step PCR protocol.[3] The first PCR amplifies the sgRNA cassette, and the second PCR adds Illumina sequencing adapters and barcodes.

    • Pool the barcoded PCR products and perform high-throughput sequencing on an Illumina platform.

  • Data Analysis:

    • Align sequencing reads to the sgRNA library to obtain read counts for each sgRNA.

    • Calculate the log₂ fold change of each sgRNA's abundance in the this compound treated sample relative to the DMSO-treated sample.

    • Use statistical methods (e.g., MAGeCK) to identify sgRNAs that are significantly enriched (resistance genes) or depleted (sensitizing genes).

cluster_setup Library Preparation & Transduction cluster_screening Screening cluster_analysis Analysis sgRNA_Library sgRNA Library (Lentiviral) Transduction Transduction (MOI < 0.5) sgRNA_Library->Transduction Cas9_Cells Cas9-expressing Cells Cas9_Cells->Transduction Selection Puromycin Selection Transduction->Selection T0 T0 Sample (Baseline) Selection->T0 Split Split Population Selection->Split gDNA gDNA Extraction T0->gDNA DMSO DMSO Control (14-21 days) Split->DMSO CdnP_IN_1 This compound (IC80, 14-21 days) Split->CdnP_IN_1 DMSO->gDNA CdnP_IN_1->gDNA PCR sgRNA PCR Amplification gDNA->PCR NGS Next-Gen Sequencing PCR->NGS Analysis Data Analysis (MAGeCK) NGS->Analysis

Figure 2: Workflow for a CRISPR knockout screen with this compound.

Concluding Remarks

The combination of this compound with CRISPR screening provides a robust platform for interrogating the complex biology of the cGAS-STING pathway. The protocols and data presented here offer a framework for identifying novel therapeutic targets and understanding the mechanisms of innate immune signaling. By elucidating the genetic landscape that governs sensitivity and resistance to STING activation, these approaches can accelerate the development of next-generation immunotherapies.

References

Application Notes and Protocols for CdnP Chemical Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the use of recently identified chemical probes targeting the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP (Rv2837c). The user's original query for "CdnP-IN-1" did not correspond to a known chemical probe; therefore, this guide focuses on characterized inhibitors of CdnP that can serve as valuable research tools.

CdnP is a critical virulence factor for Mtb, enabling the bacterium to evade the host's innate immune system. It functions by hydrolyzing both bacterial-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cyclic GMP-AMP (cGAMP). Both of these cyclic dinucleotides are key signaling molecules that activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and an anti-bacterial response. By degrading these molecules, CdnP effectively dampens this crucial host defense mechanism.

The chemical probes described herein are potent inhibitors of CdnP and can be utilized to study the role of this enzyme in Mtb pathogenesis, validate it as a therapeutic target, and screen for more effective anti-tuberculosis drugs. This document provides comprehensive data on their biochemical and biophysical properties, as well as detailed protocols for their application in biochemical and cellular assays.

Chemical Probes for CdnP

Several compounds have been identified as inhibitors of Mtb CdnP. These fall into two main categories: natural products identified through virtual screening and synthetic compounds from high-throughput screening. For the purpose of these application notes, we will focus on the most potent and well-characterized of these: Ligustroflavone (a natural product) and C82 (a synthetic compound).

Ligustroflavone has emerged as a particularly promising chemical probe due to its superior inhibitory potency and selectivity for bacterial CdnP orthologs over host phosphodiesterases.

Chemical Structures
CompoundChemical Structure
Ligustroflavone
ngcontent-ng-c4139270029="" class="ng-star-inserted">alt text
C82 (Structure not publicly available)

Data Presentation

Biochemical and Biophysical Data

The following tables summarize the quantitative data for the identified CdnP inhibitors, providing a basis for experimental design and comparison.

Table 1: Inhibitory Activity against M. tuberculosis CdnP

CompoundTypeIC50 (µM)Reference
Ligustroflavone Natural Product (Flavonoid Glucoside)>0.5 (Superior Potency)[1][2]
Neodiosmin Natural Product (Flavonoid Glucoside)5.50[1]
Rhoifolin Natural Product (Flavonoid Glucoside)Not specified, effective inhibitor[1][2]
Macrosporusone A Natural Product (Coumarin derivative)Not specified, effective inhibitor[1][2]
C82 Synthetic~18[3][4]

Table 2: Binding Affinity for M. tuberculosis CdnP (Surface Plasmon Resonance)

CompoundK_D (Binding Affinity)Reference
Ligustroflavone Nanomolar to Micromolar range[1][2]
Neodiosmin Nanomolar to Micromolar range[1]
Rhoifolin Nanomolar to Micromolar range[1]
Macrosporusone A Nanomolar to Micromolar range[1]
C82 Not Reported

Table 3: Selectivity Profile of CdnP Inhibitors

CompoundSelectivity NotesReference
Ligustroflavone Minimal inhibition of host-derived 2',3'-cGAMP-specific phosphodiesterases (e.g., human ENPP1).[1][2]
C82 Did not inhibit other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), or mammalian ENPP1.[3][4]

Signaling Pathway and Experimental Workflows

CdnP-Mediated Evasion of the cGAS-STING Pathway

CdnP_STING_Pathway cluster_pathogen Mycobacterium tuberculosis cluster_host Host Cell Cytosol Mtb M. tb c_di_AMP c-di-AMP Mtb->c_di_AMP releases dsDNA M. tb dsDNA STING STING c_di_AMP->STING activates CdnP CdnP CdnP->c_di_AMP hydrolyzes cGAMP 2'3'-cGAMP CdnP->cGAMP hydrolyzes cGAS cGAS dsDNA->cGAS activates cGAS->cGAMP synthesizes cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (Immune Response) IRF3->IFN induces CdnP_probe CdnP Chemical Probe (e.g., Ligustroflavone) CdnP_probe->CdnP inhibits

Caption: CdnP hydrolyzes c-di-AMP and cGAMP, inhibiting STING-mediated immunity.

Experimental Workflow for CdnP Inhibitor Characterization

Experimental_Workflow cluster_0 Screening & Identification cluster_1 Biochemical & Biophysical Validation cluster_2 Cellular & In Vivo Characterization VS Virtual Screening (Natural Products) Hits Identified Hits (e.g., Ligustroflavone, C82) VS->Hits HTS High-Throughput Screen (Compound Libraries) HTS->Hits PDE_Assay Phosphodiesterase Activity Assay (IC50) Hits->PDE_Assay SPR Surface Plasmon Resonance (KD) Hits->SPR Cell_Assay Cell-Based STING Activation Assay PDE_Assay->Cell_Assay SPR->Cell_Assay Mtb_Infection Macrophage Infection Model Cell_Assay->Mtb_Infection InVivo In Vivo M. tb Infection Model Mtb_Infection->InVivo

Caption: Workflow for identification and validation of CdnP chemical probes.

Experimental Protocols

Protocol 1: Biochemical Assay for CdnP Phosphodiesterase Activity

This protocol is adapted from methods used to identify and characterize CdnP inhibitors and is suitable for determining the IC50 of test compounds.[5] A common method is a fluorescence-based assay that measures the product of the phosphodiesterase reaction.

Materials:

  • Purified recombinant Mtb CdnP (Rv2837c)

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 1 mM MnCl2

  • Substrate: c-di-AMP or 2',3'-cGAMP

  • Detection Reagent: A commercial phosphodiesterase assay kit (e.g., PDE-Glo™ from Promega) or a custom assay using a fluorescent phosphate (B84403) sensor.

  • Test Compounds (e.g., Ligustroflavone, C82) dissolved in DMSO.

  • 384-well assay plates (low-volume, black).

  • Plate reader capable of measuring fluorescence or luminescence.

Procedure:

  • Compound Preparation:

    • Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM.

    • For an IC50 determination, a 10-point, 3-fold dilution series is recommended.

    • Prepare a DMSO-only control (negative control) and a no-enzyme control (background).

  • Enzyme and Substrate Preparation:

    • Dilute the purified CdnP enzyme in Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to ensure the reaction is in the linear range.

    • Dilute the c-di-AMP or cGAMP substrate in Assay Buffer. The final substrate concentration should be at or below the Km for the enzyme to ensure sensitivity to competitive inhibitors.

  • Assay Assembly:

    • Add 1 µL of the diluted test compound or DMSO control to the wells of the 384-well plate.

    • Add 10 µL of the diluted CdnP enzyme solution to each well (except the no-enzyme control wells, to which 10 µL of Assay Buffer is added).

    • Incubate the plate at room temperature for 15-30 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding 10 µL of the substrate solution to all wells.

    • Incubate the plate at 37°C for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure that substrate consumption is less than 20% in the DMSO control wells.

  • Detection:

    • Stop the reaction and proceed with detection according to the manufacturer's instructions for the chosen assay kit (e.g., by adding a termination buffer followed by a detection reagent).

    • Incubate as required for signal development.

    • Read the fluorescence or luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background signal (no-enzyme control) from all other readings.

    • Normalize the data to the DMSO control (100% activity) and a known potent inhibitor or no-enzyme control (0% activity).

    • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Affinity

This protocol provides a general framework for determining the binding kinetics and affinity (KD) of CdnP inhibitors using SPR.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5 chip)

  • Amine coupling kit (EDC, NHS, ethanolamine)

  • Purified recombinant Mtb CdnP

  • Running Buffer: HBS-EP+ (or similar, optimized for protein stability and to minimize non-specific binding).

  • Test Compounds (e.g., Ligustroflavone) dissolved in Running Buffer with a small percentage of DMSO (e.g., <1%).

Procedure:

  • Ligand Immobilization:

    • Immobilize the purified CdnP onto the surface of a sensor chip using standard amine coupling chemistry.

    • Activate the carboxymethylated dextran (B179266) surface with a mixture of EDC and NHS.

    • Inject the CdnP protein (at a concentration of ~20-50 µg/mL in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 4.5) over the activated surface.

    • Deactivate any remaining active esters with an injection of ethanolamine.

    • A reference flow cell should be prepared similarly but without the injection of CdnP.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the test compound (analyte) in Running Buffer. A typical concentration range would span from 0.1x to 10x the expected KD.

    • Inject the different concentrations of the analyte over both the CdnP-immobilized surface and the reference surface at a constant flow rate.

    • Include a buffer-only (zero analyte concentration) injection for double referencing.

    • Allow for sufficient association and dissociation time to observe the binding and unbinding events.

  • Surface Regeneration (if necessary):

    • If the analyte does not fully dissociate, a regeneration solution (e.g., a short pulse of low pH glycine (B1666218) or high salt) may be required to remove the bound analyte and prepare the surface for the next injection. The regeneration conditions must be optimized to not denature the immobilized CdnP.

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data for each injection to correct for bulk refractive index changes and non-specific binding.

    • Further correct the data by subtracting the buffer-only injection (double referencing).

    • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

Protocol 3: Cellular Assay for STING Activation

This protocol describes how to assess the ability of CdnP inhibitors to restore STING pathway activation in the presence of CdnP. This can be done in host cells co-transfected with CdnP and a STING-dependent reporter.

Materials:

  • HEK293T cells (or other suitable cell line that does not endogenously express high levels of STING).

  • Expression plasmids for human STING, Mtb CdnP, and an IFN-β promoter-luciferase reporter.

  • Transfection reagent (e.g., Lipofectamine).

  • Cell culture medium (e.g., DMEM with 10% FBS).

  • 2',3'-cGAMP.

  • Digitonin (B1670571) for cell permeabilization.

  • Test compounds (e.g., Ligustroflavone).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Cell Culture and Transfection:

    • Plate HEK293T cells in a 96-well plate and allow them to adhere overnight.

    • Co-transfect the cells with the STING, CdnP, and IFN-β-luciferase reporter plasmids using a suitable transfection reagent according to the manufacturer's protocol. A control transfection with an empty vector in place of the CdnP plasmid should be included.

  • Compound Treatment:

    • After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of the CdnP inhibitor or DMSO as a vehicle control.

    • Incubate the cells with the compound for 1-2 hours.

  • STING Activation:

    • To activate STING, permeabilize the cells and deliver cGAMP. Prepare a solution of digitonin and cGAMP in Opti-MEM or a similar buffer.[1][2]

    • Aspirate the medium from the cells and add the digitonin/cGAMP solution. A typical concentration is 4 µM cGAMP with an optimized concentration of digitonin.

    • Incubate for 1-2 hours at 37°C.[1][2]

  • Luciferase Assay:

    • After the STING activation period, lyse the cells and measure the luciferase activity using a commercial luciferase assay system according to the manufacturer's instructions.

    • Read the luminescence on a plate reader.

  • Data Analysis:

    • Normalize the luciferase signal to a co-transfected control reporter (e.g., Renilla luciferase) if used, or to total protein concentration.

    • Compare the luciferase activity in the CdnP-expressing cells treated with the inhibitor to the DMSO-treated control. A successful inhibitor will rescue the cGAMP-induced luciferase expression that is suppressed by CdnP.

    • Calculate the EC50 for the compound's ability to restore STING signaling.

Concluding Remarks

The identified inhibitors of M. tuberculosis CdnP, particularly Ligustroflavone and C82, represent valuable chemical probes for dissecting the role of this crucial virulence enzyme. The data and protocols provided in this document are intended to facilitate their use in research and drug discovery efforts aimed at developing novel host-directed therapies for tuberculosis. By inhibiting CdnP, these compounds can potentially restore the host's natural ability to detect and respond to Mtb infection, offering a promising new strategy to combat this persistent global health threat. Researchers are encouraged to use these probes in conjunction with appropriate negative controls and to further characterize their off-target effects in their specific experimental systems.

References

Application Notes and Protocols for Target Validation Studies Using CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Target validation is a critical step in the drug discovery process, ensuring that modulating a specific biological target with a small molecule inhibitor will have the desired therapeutic effect.[1][2] CdnP-IN-1 is a novel, potent, and selective inhibitor developed for target validation studies. These application notes provide detailed protocols for confirming the engagement of this compound with its intended target in a cellular context and for elucidating its mechanism of action. The primary methods covered are the Cellular Thermal Shift Assay (CETSA) for target engagement, Western Blotting for analyzing downstream signaling, and Immunoprecipitation for studying protein-protein interactions.

This compound: A Hypothetical Case Study

For the purpose of these protocols, we will consider this compound as an inhibitor of a hypothetical kinase, "Target-X," which is a key component of the "Pathway-Y" signaling cascade. This cascade is implicated in a disease of interest.

Section 1: Target Engagement Confirmation with Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to verify the direct binding of a compound to its target protein in a cellular environment.[3][4] The principle is based on the ligand-induced thermal stabilization of the target protein.[4] Binding of this compound to Target-X is expected to increase the thermal stability of Target-X.

Diagram: CETSA Experimental Workflow

cluster_workflow CETSA Workflow cell_culture Cell Culture compound_treatment Treat with this compound or Vehicle (DMSO) cell_culture->compound_treatment heat_challenge Heat Challenge (Temperature Gradient) compound_treatment->heat_challenge cell_lysis Cell Lysis heat_challenge->cell_lysis centrifugation Centrifugation to Separate Soluble and Aggregated Proteins cell_lysis->centrifugation supernatant_collection Collect Supernatant (Soluble Fraction) centrifugation->supernatant_collection western_blot Western Blot for Target-X Quantification supernatant_collection->western_blot data_analysis Data Analysis: Melt Curve & ΔTagg western_blot->data_analysis

Caption: Workflow for CETSA to determine target engagement.

Protocol 1: CETSA Melt Curve and Iso-thermal Dose-Response (ITDR) Analysis

This protocol determines the change in the melting temperature (Tagg) of Target-X upon binding of this compound.

A. Cell Culture and Treatment

  • Seed cells (e.g., HEK293T) in appropriate culture dishes and grow to 70-80% confluency.

  • Treat cells with a fixed, saturating concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for the control group. Incubate for 1 hour at 37°C.

B. Cell Harvesting and Heat Challenge

  • Harvest cells by scraping and resuspend in a suitable buffer like PBS with protease inhibitors.

  • Aliquot the cell suspensions for both this compound-treated and vehicle-treated groups into PCR tubes.

  • Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes in a PCR machine, followed by cooling to room temperature.[5]

C. Lysis and Fractionation

  • Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

  • Centrifuge the lysates at high speed (e.g., 12,000 x g) for 15-20 minutes at 4°C to pellet the aggregated proteins.[6]

  • Carefully collect the supernatant, which contains the soluble protein fraction.[4]

D. Western Blot Analysis

  • Determine the protein concentration of the soluble fractions (e.g., using a BCA assay).

  • Normalize the protein concentration for all samples.

  • Prepare samples for SDS-PAGE, load equal amounts of protein, and perform electrophoresis.

  • Transfer the proteins to a PVDF membrane.

  • Block the membrane and incubate with a primary antibody specific for Target-X overnight at 4°C.

  • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the signal using an ECL reagent.[4]

E. Data Analysis

  • Quantify the band intensities for Target-X at each temperature point.

  • Plot the normalized band intensities against the temperature to generate a melt curve for both the this compound-treated and vehicle-treated samples.

  • The temperature at which 50% of the protein is denatured is the Tagg. A positive shift in Tagg in the presence of this compound indicates target engagement.

  • For ITDR, treat cells with a range of this compound concentrations at a fixed temperature (chosen from the melt curve where a significant shift is observed). Plot the band intensities against the log of the inhibitor concentration and fit to a dose-response curve to determine the EC50.[4]

Data Presentation: CETSA Results

Table 1: this compound-Induced Thermal Shift of Target-X

TreatmentTagg (°C)ΔTagg (°C)
Vehicle (DMSO)52.5N/A
This compound (10 µM)58.0+5.5

Table 2: Iso-thermal Dose-Response (ITDR) of this compound

ParameterValue (nM)
EC50150

Section 2: Elucidating Mechanism of Action

To understand the functional consequences of this compound binding to Target-X, we will analyze its effect on the downstream signaling pathway, "Pathway-Y". We hypothesize that Target-X phosphorylates a downstream substrate, "Substrate-Z".

Diagram: Hypothetical Signaling Pathway

cluster_pathway Pathway-Y Signaling upstream_signal Upstream Signal target_x Target-X (Kinase) upstream_signal->target_x substrate_z Substrate-Z target_x->substrate_z Phosphorylation p_substrate_z p-Substrate-Z substrate_z->p_substrate_z downstream_effect Cellular Response (e.g., Proliferation) p_substrate_z->downstream_effect cdnp_in_1 This compound cdnp_in_1->target_x Inhibition

Caption: Hypothetical "Pathway-Y" signaling cascade.

Protocol 2: Western Blotting for Pathway Analysis

This protocol is used to measure the levels of total and phosphorylated Substrate-Z following treatment with this compound.

A. Cell Culture and Treatment

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with increasing concentrations of this compound (e.g., 0, 10, 100, 1000 nM) for a specified time (e.g., 2 hours).

B. Cell Lysate Preparation

  • Wash cells with ice-cold PBS.[6]

  • Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors.[7]

  • Scrape the cells and transfer the lysate to a microcentrifuge tube.[8]

  • Sonicate the lysate briefly to shear DNA and reduce viscosity.[8]

  • Centrifuge at 12,000 x g for 15 minutes at 4°C and collect the supernatant.[6]

  • Determine protein concentration using a BCA assay.

C. Western Blot Analysis

  • Perform SDS-PAGE and protein transfer as described in the CETSA protocol.

  • Block the membranes and incubate separate membranes with primary antibodies for total Target-X, total Substrate-Z, phosphorylated Substrate-Z (p-Substrate-Z), and a loading control (e.g., GAPDH or β-actin).

  • Wash and incubate with the appropriate HRP-conjugated secondary antibodies.

  • Detect the signals using an ECL reagent and an imaging system.

D. Data Analysis

  • Quantify the band intensities for p-Substrate-Z and normalize to the total Substrate-Z and the loading control.

  • Plot the normalized p-Substrate-Z levels against the log of this compound concentration.

  • Fit the data to a dose-response curve to determine the IC50 value, which is the concentration of this compound that inhibits the phosphorylation of Substrate-Z by 50%.[9][10]

Data Presentation: Western Blot Analysis

Table 3: Effect of this compound on Substrate-Z Phosphorylation

This compound (nM)Normalized p-Substrate-Z Level (Arbitrary Units)
01.00
100.85
1000.52
10000.15

Table 4: this compound IC50 for Pathway Inhibition

ParameterValue (nM)
IC50 (p-Substrate-Z)95

Section 3: Analysis of Protein Interactions

To further validate the target and understand the mechanism, it may be necessary to investigate if this compound affects the interaction of Target-X with its binding partners. Immunoprecipitation (IP) followed by Western Blotting can be used for this purpose.[11]

Diagram: Target Validation Workflow

cluster_validation General Target Validation Workflow target_id Target Identification inhibitor_dev Inhibitor Development (this compound) target_id->inhibitor_dev target_engagement Target Engagement (CETSA) inhibitor_dev->target_engagement pathway_modulation Pathway Modulation (Western Blot) target_engagement->pathway_modulation phenotypic_assay Phenotypic Assays (e.g., Proliferation) pathway_modulation->phenotypic_assay in_vivo_studies In Vivo Studies phenotypic_assay->in_vivo_studies

Caption: A general workflow for small molecule target validation.

Protocol 3: Immunoprecipitation

This protocol describes the immunoprecipitation of Target-X to identify co-precipitating proteins, such as Substrate-Z.

A. Cell Lysate Preparation

  • Prepare cell lysates as described in the Western Blot protocol, using a non-denaturing lysis buffer (e.g., NP-40 or Triton X-100 based buffers) to preserve protein-protein interactions.[12]

B. Pre-clearing the Lysate

  • Add Protein A/G-coupled beads to the cell lysate and incubate for 30-60 minutes at 4°C to reduce non-specific binding.[12]

  • Centrifuge and collect the supernatant (the pre-cleared lysate).

C. Immunoprecipitation

  • Add the primary antibody against Target-X to the pre-cleared lysate. Incubate for 1-2 hours or overnight at 4°C with gentle rotation.

  • Add fresh Protein A/G beads to capture the antibody-antigen complexes. Incubate for another 1-2 hours at 4°C.[12]

  • Pellet the beads by centrifugation and wash them several times with cold lysis buffer to remove non-specifically bound proteins.

D. Elution and Analysis

  • Elute the bound proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.[12]

  • Analyze the immunoprecipitated samples by Western Blotting using antibodies against Target-X and its expected binding partner, Substrate-Z.

Conclusion

These protocols provide a comprehensive framework for using a novel small molecule inhibitor, exemplified by this compound, for target validation. By confirming direct target engagement with CETSA, quantifying the inhibition of downstream signaling through Western Blotting, and analyzing protein interactions via Immunoprecipitation, researchers can build a robust body of evidence to support the progression of a drug discovery program. The provided diagrams and data tables serve as templates for visualizing workflows and presenting experimental results.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CdnP-IN-1. This guide is designed for researchers, scientists, and drug development professionals to address common issues encountered during experiments with this compound.

Disclaimer: "this compound" appears to be a specific designation for an inhibitor targeting CUB Domain-Containing Protein 1 (CDCP1). As specific data for a compound with this exact name is not publicly available, this guide provides troubleshooting advice based on general principles for small molecule inhibitors and the known biology of the presumed target, CDCP1.

Frequently Asked Questions (FAQs)

Q1: What is the presumed target of this compound?

A1: Based on the nomenclature, the likely molecular target of this compound is CUB Domain-Containing Protein 1 (CDCP1). CDCP1 is a transmembrane protein that is overexpressed in various cancers and is involved in cell signaling pathways that promote tumor growth and metastasis.[1][2][3]

Q2: What is the mechanism of action of CDCP1?

A2: CDCP1 is a type I transmembrane protein.[1] Upon cleavage by proteases in the tumor microenvironment, the C-terminal fragment of CDCP1 is phosphorylated by SRC family kinases. This phosphorylation event leads to the recruitment of PKCδ and subsequent activation of downstream signaling pathways, including the MAPK and PI3K/AKT pathways, which are crucial for cell migration, invasion, and survival.[1]

Troubleshooting Guide: this compound Not Working in Assay

This guide addresses the common problem of observing no effect or inconsistent results with this compound in your experiments.

Issue 1: No observable effect of this compound on downstream signaling.

If you are not observing the expected inhibition of downstream targets (e.g., p-SRC, p-AKT, p-ERK), consider the following troubleshooting steps.

Troubleshooting Workflow

G cluster_0 Initial Checks cluster_1 Cellular Assays cluster_2 Biochemical Assays A Confirm Reagent Integrity - Check storage conditions - Verify solvent compatibility - Test compound stability B Review Experimental Protocol - Confirm concentration range - Check incubation time - Verify cell line responsiveness A->B If reagents are OK B->A If issues found C Assess Cell Health - Perform viability assay (e.g., MTS, Trypan Blue) - Check for confluency effects B->C If protocol is correct C->B If issues found D Validate Target Expression - Confirm CDCP1 expression in your cell line (e.g., Western Blot, Flow Cytometry) C->D If cells are healthy D->C If issues found E Direct Target Engagement Assay - e.g., Cellular Thermal Shift Assay (CETSA) D->E If target is expressed F In Vitro Kinase Assay - Test direct inhibition of SRC family kinases

Caption: Troubleshooting workflow for this compound inactivity.

Detailed Steps & Methodologies

1. Reagent and Protocol Verification:

  • Compound Integrity: Ensure this compound has been stored under the recommended conditions (e.g., -20°C or -80°C, protected from light). Prepare fresh stock solutions and serial dilutions.

  • Solvent Compatibility: Verify that the solvent used (e.g., DMSO) is at a final concentration that is non-toxic to your cells. Run a vehicle-only control.

  • Concentration and Incubation Time: The optimal concentration and incubation time can vary between cell lines. Perform a dose-response and time-course experiment to determine the optimal conditions.

2. Cellular System Validation:

  • Cell Viability: High concentrations of the inhibitor or solvent may be toxic. It is crucial to assess cell viability to distinguish between targeted inhibition and general toxicity.

    Experimental Protocol: MTS Assay for Cell Viability

    • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Treatment: Treat cells with a serial dilution of this compound and a vehicle control. Incubate for the desired time (e.g., 24, 48, 72 hours).

    • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

    • Absorbance Measurement: Measure the absorbance at 490 nm using a plate reader.

    • Data Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control.

  • Target Expression: Confirm that your cell line expresses the target protein, CDCP1, at the cell surface.

    Experimental Protocol: Western Blot for CDCP1 Expression

    • Cell Lysis: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

    • SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

    • Immunoblotting: Block the membrane and incubate with a primary antibody against CDCP1, followed by an HRP-conjugated secondary antibody.

    • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.

3. Target Engagement and In Vitro Activity:

  • If cellular assays are inconclusive, verify that this compound is binding to its intended target within the cell and that it possesses intrinsic inhibitory activity.

Issue 2: High background or inconsistent results in the assay.

High variability can mask the true effect of the inhibitor.

Data Presentation: Troubleshooting Inconsistent Results

Potential Cause Recommended Action Acceptable Range/Metric
Cell Seeding InconsistencyEnsure uniform cell suspension before plating.Coefficient of Variation (CV) < 15% for cell viability assays.
Reagent PreparationPrepare fresh dilutions for each experiment.CV < 10% for replicate treatments.
Assay TemperatureEnsure all reagents and plates are equilibrated to the correct temperature before starting the assay.Temperature variation < ±1°C.
Washing StepsOptimize the number and vigor of washing steps to reduce background without losing cells.Signal-to-background ratio > 3.

Signaling Pathway

CDCP1 Signaling Cascade

The following diagram illustrates the proposed signaling pathway of CDCP1, which is the presumed target of this compound.

G cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CDCP1 CDCP1 c_CDCP1 Cleaved CDCP1 (c-CDCP1) CDCP1->c_CDCP1 SRC SRC Family Kinases c_CDCP1->SRC Activates PKC PKCδ SRC->PKC PI3K PI3K PKC->PI3K RAS RAS PKC->RAS AKT AKT PI3K->AKT Transcription Gene Transcription (Proliferation, Survival, Metastasis) AKT->Transcription RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Transcription Proteases Proteases Proteases->CDCP1 Cleavage CdnP_IN_1 This compound CdnP_IN_1->SRC Inhibits

Caption: CDCP1 signaling pathway and the inhibitory action of this compound.

References

CdnP-IN-1 Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with CdnP-IN-1. The information is designed to address common challenges, particularly those related to solubility, to ensure successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having difficulty dissolving this compound for my in vitro experiments. What is the recommended solvent?

A1: this compound is a hydrophobic molecule and is sparingly soluble in aqueous solutions. For in vitro cell-based assays, it is recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][2]

Q2: What is the general procedure for preparing a stock solution of this compound?

A2: To prepare a stock solution, dissolve this compound in 100% DMSO to a high concentration (e.g., 10 mM). You may need to gently vortex or warm the solution to facilitate dissolution. Once completely dissolved, this stock solution can be aliquoted and stored at -20°C or -80°C for long-term stability.

Q3: How do I prepare my working solution for cell culture experiments from the DMSO stock?

A3: To prepare a working solution, the concentrated DMSO stock should be serially diluted in your cell culture medium to the final desired concentration. It is crucial to ensure that the final concentration of DMSO in the culture medium is non-toxic to your cells, typically below 0.5% (v/v).[2] Always add the DMSO stock solution to the media and mix immediately to prevent precipitation of the compound.

Q4: I've diluted my this compound stock solution into my aqueous buffer/media, but I see precipitation. What should I do?

A4: Precipitation upon dilution into an aqueous solution is a common issue with hydrophobic compounds. Here are some troubleshooting steps:

  • Decrease the Final Concentration: The final concentration of this compound in your aqueous solution may be above its solubility limit. Try testing a lower final concentration.

  • Optimize DMSO Concentration: While keeping the final DMSO concentration below toxic levels, a slightly higher concentration (e.g., 0.5% vs. 0.1%) might improve solubility.

  • Use a Surfactant: For some applications, a small amount of a biocompatible surfactant, such as Tween® 80 or Pluronic® F-68, can be included in the final solution to improve the solubility of hydrophobic compounds.

  • Sonication: Brief sonication of the final solution can sometimes help to dissolve small amounts of precipitate.

  • Pre-warm the Media: Pre-warming the cell culture media to 37°C before adding the this compound stock solution can sometimes aid in solubility.[2]

Q5: Can I dissolve this compound directly in ethanol (B145695) or methanol (B129727)?

A5: While other organic solvents like ethanol or methanol can be used to dissolve hydrophobic compounds, DMSO is generally preferred for cell culture applications due to its lower volatility and established use. If you must use ethanol, ensure the final concentration in your cell culture is not cytotoxic.

Quantitative Data Summary

ParameterRecommendationNotes
Primary Stock Solvent 100% DMSO-
Recommended Stock Concentration 1-10 mMHigher concentrations may be possible but increase the risk of precipitation upon dilution.
Storage of Stock Solution -20°C or -80°CAliquot to avoid repeated freeze-thaw cycles.
Maximum Final DMSO Concentration in Cell Culture < 0.5% (v/v)Always perform a vehicle control experiment to assess the effect of DMSO on your specific cell line.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Materials: this compound powder, 100% sterile DMSO, sterile microcentrifuge tubes.

  • Procedure:

    • Weigh the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: Preparation of Working Solution for Cell-Based Assays

  • Materials: this compound stock solution (in DMSO), pre-warmed sterile cell culture medium.

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to reach the desired final concentrations.

    • Ensure the final DMSO concentration in all working solutions (including the vehicle control) is consistent and below 0.5%.

    • Mix thoroughly by gentle pipetting or inverting the tube immediately after adding the DMSO stock to the medium.

    • Use the freshly prepared working solutions for your experiments immediately.

Visualizations

G cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation CdnP_powder This compound Powder Vortex Vortex / Gentle Warming CdnP_powder->Vortex DMSO 100% DMSO DMSO->Vortex Stock_Solution 10 mM Stock Solution in DMSO Vortex->Stock_Solution Store Aliquot & Store at -20°C / -80°C Stock_Solution->Store Thawed_Stock Thawed Stock Solution Store->Thawed_Stock Dilute Serial Dilution Thawed_Stock->Dilute Media Pre-warmed Cell Culture Medium Media->Dilute Working_Solution Final Working Solution (DMSO < 0.5%) Dilute->Working_Solution To_Cells Add to Cells Working_Solution->To_Cells

Caption: Workflow for preparing this compound solutions.

G Start Precipitation Observed in Working Solution Concentration Is the final concentration too high? Start->Concentration Lower_Conc Action: Lower the final This compound concentration. Concentration->Lower_Conc Yes DMSO_Conc Is the final DMSO concentration very low? Concentration->DMSO_Conc No Surfactant Is the compound still precipitating? Lower_Conc->Surfactant Increase_DMSO Action: Increase DMSO to a higher, non-toxic level (e.g., 0.5%). DMSO_Conc->Increase_DMSO Yes DMSO_Conc->Surfactant No Increase_DMSO->Surfactant Add_Surfactant Action: Consider adding a biocompatible surfactant. Surfactant->Add_Surfactant Yes Sonication Is there still a small amount of precipitate? Surfactant->Sonication No Add_Surfactant->Sonication Sonicate Action: Briefly sonicate the working solution. Sonication->Sonicate Yes End Solution is now clear. Sonication->End No Sonicate->End

Caption: Troubleshooting logic for precipitation issues.

References

Technical Support Center: Optimizing CdnP-IN-1 Concentration

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data on CdnP-IN-1, including its specific mechanism of action and optimized concentrations for cellular assays, is limited. The following guide is based on established principles for the optimization of novel small molecule inhibitors in a research setting. The Notch signaling pathway is used as a hypothetical target for illustrative purposes.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration for this compound in a new cell-based assay?

A1: For a novel inhibitor like this compound, it is recommended to start with a broad range of concentrations to determine its potency and cytotoxic effects. A common starting point is a serial dilution from a high concentration (e.g., 10 µM or 100 µM) down to a low concentration (e.g., 1 nM). This initial screen will help identify a narrower, more effective concentration range for subsequent experiments.

Q2: How do I determine the optimal concentration of this compound for my specific cell line and experiment?

A2: The optimal concentration is experiment-dependent and should be determined empirically. Key steps include:

  • Dose-Response Curve: Perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration) of this compound for its intended biological effect.

  • Cytotoxicity Assay: Concurrently, assess the cytotoxicity of the compound on your cell line to ensure the observed effects are not due to cell death. The optimal concentration should be well below the concentration that causes significant cytotoxicity.

  • Target Engagement: If a downstream marker of the target pathway is known (e.g., phosphorylation of a protein), measure the effect of different concentrations of this compound on this marker to confirm it is engaging its target.

Q3: What are the best practices for dissolving and storing this compound?

A3: As with many small molecule inhibitors, this compound should be dissolved in a suitable solvent, such as DMSO, to create a high-concentration stock solution. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound. Store the aliquots at -20°C or -80°C for long-term stability. Before use, thaw the aliquot and dilute it to the final working concentration in your cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.1%.

Troubleshooting Guide

Issue 1: I am not observing any effect of this compound in my assay, even at high concentrations.

Possible CauseSuggested Solution
Compound Inactivity: The compound may not be active in your specific cell line or against the intended target.Verify the identity and purity of your this compound stock. Test the compound in a positive control cell line or assay, if available.
Incorrect Concentration Range: The effective concentration may be higher than what was tested.Expand the concentration range in your next experiment.
Poor Solubility or Stability: The compound may be precipitating out of solution at the working concentration or degrading over the course of the experiment.[1][2]Visually inspect the media for any precipitate after adding the compound. Prepare fresh dilutions for each experiment. Consider using a different solvent or formulation if solubility issues persist.
Cell Line Resistance: Your cell line may have intrinsic or acquired resistance to the compound.Research the genetic background of your cell line for any known resistance mechanisms to similar inhibitors.

Issue 2: I am observing high levels of cell death at concentrations where I expect to see a specific biological effect.

Possible CauseSuggested Solution
Off-Target Cytotoxicity: The compound may have off-target effects that lead to cell death.[3][4]Perform a thorough dose-response curve for cytotoxicity to determine the toxic concentration range. Select a concentration for your experiments that is significantly lower than the concentration causing widespread cell death.
Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high.Ensure the final concentration of the solvent is consistent across all conditions, including the vehicle control, and is at a non-toxic level (typically <0.1% for DMSO).
Extended Incubation Time: Prolonged exposure to the compound may be toxic.Optimize the incubation time. It is possible that a shorter exposure is sufficient to observe the desired biological effect without causing excessive cell death.

Experimental Protocols

Protocol 1: Determining the IC50 of this compound using a Cell Viability Assay (e.g., MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2x concentrated serial dilution of this compound in cell culture medium. A common range is from 20 µM to 2 nM. Also, prepare a vehicle control (e.g., 0.2% DMSO in medium).

  • Treatment: Remove the old medium from the cells and add an equal volume of the 2x compound dilutions to the corresponding wells. This will result in a final concentration range of 10 µM to 1 nM, with a final DMSO concentration of 0.1%.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.

  • Data Acquisition: Measure the absorbance at 490 nm using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 2: Assessing Target Engagement via Western Blot
  • Cell Treatment: Treat cells with various concentrations of this compound (based on the IC50 data) and a vehicle control for a predetermined amount of time.

  • Cell Lysis: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with a primary antibody against a downstream marker of the target pathway (e.g., a phosphorylated protein) and a loading control (e.g., GAPDH or β-actin).

  • Detection: Incubate with a secondary antibody conjugated to HRP and visualize the bands using a chemiluminescence substrate.

  • Analysis: Quantify the band intensities and normalize the target protein signal to the loading control.

Quantitative Data Summary

Table 1: Hypothetical IC50 Values for this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)
Cell Line ABreast Cancer0.5
Cell Line BLung Cancer1.2
Cell Line CColon Cancer5.8
Cell Line DPancreatic Cancer>10

Table 2: Hypothetical Cytotoxicity Data for this compound in Cell Line A

Concentration (µM)% Cell Viability (48h)
0 (Vehicle)100
0.198
0.595
1.092
5.075
10.050

Visualizations

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Ligand Ligand Notch Receptor Notch Receptor Ligand->Notch Receptor Binding y-Secretase y-Secretase Notch Receptor->y-Secretase S2 Cleavage NICD Notch Intracellular Domain (NICD) CSL CSL NICD->CSL Translocation to Nucleus Target Genes Target Genes CSL->Target Genes Activation of Transcription This compound This compound This compound->y-Secretase Inhibition y-Secretase->NICD S3 Cleavage (Releases NICD)

Caption: Hypothetical mechanism of this compound inhibiting the Notch signaling pathway.

G A Start: Define Cell Line and Assay Endpoint B Broad Range Dose-Response (e.g., 1 nM to 10 µM) A->B D Analyze Data: Calculate IC50 and CC50 B->D C Cytotoxicity Assay (Concurrent) C->D E Is there a therapeutic window (CC50 > IC50)? D->E F Narrow Range Dose-Response (Centered around IC50) E->F Yes J Troubleshoot: Re-evaluate compound or assay E->J No G Target Engagement Assay (e.g., Western Blot) F->G H Select Optimal Concentration: Effective with minimal toxicity G->H I Proceed with Main Experiments H->I

Caption: Experimental workflow for optimizing this compound concentration.

G cluster_NoEffect Troubleshooting 'No Effect' cluster_HighToxicity Troubleshooting 'High Toxicity' Start Experiment Fails Q1 What is the issue? Start->Q1 NoEffect No Effect Observed Q1->NoEffect No biological effect HighToxicity High Cell Toxicity Q1->HighToxicity High cell death NE1 Is compound soluble? NoEffect->NE1 HT1 Is DMSO concentration <0.1%? HighToxicity->HT1 NE2 Check stock solution. Prepare fresh dilutions. NE1->NE2 No NE3 Is concentration high enough? NE1->NE3 Yes NE4 Increase concentration range. NE3->NE4 No NE5 Verify target presence in cell line. NE3->NE5 Yes HT2 Reduce DMSO concentration. HT1->HT2 No HT3 Is concentration too high? HT1->HT3 Yes HT4 Lower concentration. Check CC50. HT3->HT4 No HT5 Reduce incubation time. HT3->HT5 Yes

Caption: Logical flowchart for troubleshooting this compound experiments.

References

Technical Support Center: Investigating Off-Target Effects of Novel Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for the specific compound "CdnP-IN-1" did not yield any publicly available information regarding its off-target effects or mechanism of action. The following technical support guide has been generated as a comprehensive resource for researchers, scientists, and drug development professionals investigating the off-target effects of a hypothetical novel kinase inhibitor, hereafter referred to as "Hypothetical Kinase Inhibitor (HKI)". The principles, protocols, and troubleshooting advice provided are based on established methodologies for characterizing kinase inhibitor selectivity and are broadly applicable to new chemical entities.

Frequently Asked Questions (FAQs)

Q1: We are observing an unexpected cellular phenotype after treatment with HKI, which does not align with the known function of its primary target. What could be the cause?

A1: This is a common scenario when working with novel inhibitors and often points towards off-target effects. HKI might be inhibiting one or more other kinases or proteins that are involved in different signaling pathways, leading to the observed phenotype. It is crucial to perform unbiased profiling assays to identify these potential off-target interactions.

Q2: What are the recommended initial steps to identify potential off-target effects of HKI?

A2: A standard and highly effective initial step is to perform a broad kinase selectivity screen, often referred to as a kinome scan. This involves testing the inhibitor against a large panel of purified kinases (e.g., over 400) to identify other kinases that are inhibited at a specific concentration.[1][2][3][4][5] This provides a quantitative measure of your inhibitor's selectivity.

Q3: Our kinome scan data shows that HKI inhibits several other kinases with similar potency to its intended target. How do we determine which of these are relevant in a cellular context?

A3: This is a critical question. Not all off-targets identified in a biochemical assay will be relevant in a cellular environment due to factors like cellular localization, protein expression levels, and intracellular ATP concentrations. To validate these hits, we recommend performing a Cellular Thermal Shift Assay (CETSA™).[6][7][8][9][10] This assay confirms direct target engagement within intact cells by measuring the thermal stabilization of a protein upon ligand binding.

Q4: We are having trouble reproducing our results with HKI. What are some common sources of experimental variability?

A4: Reproducibility issues can arise from several factors.[11][12][13][14][15] Common causes include:

  • Compound Stability and Solubility: Ensure HKI is fully dissolved and stable in your assay buffer. Precipitated compound can lead to inconsistent concentrations.

  • Cell Culture Conditions: Variations in cell passage number, confluency, and serum concentration can alter cellular signaling and response to inhibitors.

  • Reagent Quality: Use fresh, high-quality reagents and ensure proper storage.

  • Assay Protocol Consistency: Adhere strictly to the experimental protocol, including incubation times and temperatures.

Troubleshooting Guides

Problem 1: Inconsistent IC50 Values in Cellular Assays
Possible Cause Troubleshooting Step
Compound Precipitation Visually inspect the compound in media for any signs of precipitation. Determine the aqueous solubility of HKI and ensure the final concentration in the assay is well below this limit. Consider using a different solvent or formulation if solubility is an issue.
Cell Density Variation Standardize the cell seeding density across all experiments. Ensure even cell distribution in multi-well plates to avoid edge effects.
Assay Incubation Time Optimize the incubation time with HKI. Short incubation times may not be sufficient to observe the maximal effect, while very long times could lead to secondary effects or compound degradation.
ATP Competition Be aware that the IC50 value of an ATP-competitive inhibitor is dependent on the intracellular ATP concentration.[16] Variations in metabolic state between experiments can alter ATP levels. Consider measuring ATP levels or using ATP-depleted conditions for some control experiments.
Problem 2: Discrepancy Between Biochemical and Cellular Potency
Possible Cause Troubleshooting Step
Cellular Permeability HKI may have poor cell membrane permeability, leading to a lower effective intracellular concentration. Perform cell uptake assays to quantify the intracellular concentration of HKI.
Efflux Pumps The compound may be a substrate for cellular efflux pumps (e.g., P-glycoprotein), which actively remove it from the cell. Test for sensitization in the presence of known efflux pump inhibitors.
Intracellular Metabolism HKI may be rapidly metabolized by the cells into an inactive form. Analyze the stability of HKI in cell lysates or conditioned media over time using LC-MS.
Target Engagement in Cells Confirm that HKI is engaging its intended target and potential off-targets in the cellular environment using a technique like the Cellular Thermal Shift Assay (CETSA™).[6][7][8][9]

Quantitative Data Summary

The following tables are templates for summarizing data from off-target profiling experiments for HKI.

Table 1: Kinome Scan Selectivity Profile of HKI

Assay performed at 1 µM HKI with ATP at the Km for each kinase.

Kinase Target% InhibitionKinase FamilyPotential Implication
Primary Target 98%e.g., Tyrosine KinaseOn-target activity confirmed.
Off-Target Kinase A92%e.g., Ser/Thr KinaseHigh-confidence off-target. Investigate cellular relevance.
Off-Target Kinase B75%e.g., Tyrosine KinaseModerate off-target. May contribute to phenotype.
Off-Target Kinase C55%e.g., Lipid KinasePotential off-target. Requires further validation.
............

Table 2: Cellular Thermal Shift Assay (CETSA™) Results for HKI Off-Targets

Cells treated with 10 µM HKI for 1 hour.

Protein TargetThermal Shift (ΔTm in °C)Target Engagement
Primary Target + 4.2 °CConfirmed
Off-Target Kinase A+ 3.8 °CConfirmed
Off-Target Kinase B+ 0.5 °CNot Significant
Off-Target Kinase C- 0.2 °CNot Significant

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling (Kinome Scan)

This protocol outlines a general procedure for assessing the selectivity of HKI against a large panel of protein kinases.[4][5]

  • Compound Preparation: Prepare a stock solution of HKI in 100% DMSO. For the assay, create a working solution at the desired screening concentration (e.g., 1 µM) in the appropriate assay buffer.

  • Kinase Reactions: In a multi-well plate, combine the individual purified kinases with their respective substrates and ATP (often at the Km concentration for each kinase).

  • Inhibitor Addition: Add HKI or a DMSO vehicle control to the kinase reactions.

  • Incubation: Incubate the reaction plates at a controlled temperature (e.g., 30°C) for a specified period to allow for the phosphorylation reaction to proceed.

  • Detection: Stop the reaction and quantify the amount of substrate phosphorylation. Common detection methods include radiometric assays (33P-ATP) or fluorescence-based assays.[4]

  • Data Analysis: Calculate the percent inhibition for each kinase by comparing the signal in the HKI-treated wells to the DMSO control wells.

Protocol 2: Cellular Thermal Shift Assay (CETSA™)

This protocol describes a method to confirm the interaction of HKI with its potential targets in a cellular environment.[6][8][9][10]

  • Cell Culture and Treatment: Culture cells to approximately 80% confluency. Treat the cells with HKI at the desired concentration or with a vehicle control (DMSO) for a specified time (e.g., 1 hour) at 37°C.

  • Harvesting: Harvest the cells, wash with PBS, and resuspend in a suitable buffer, often containing protease inhibitors.

  • Heat Challenge: Aliquot the cell suspension into PCR tubes. Heat the tubes to a range of different temperatures for a short period (e.g., 3 minutes) using a thermal cycler, followed by a cooling step.

  • Cell Lysis: Lyse the cells to release the proteins. This can be achieved through freeze-thaw cycles or the addition of a mild detergent.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.

  • Protein Analysis: Carefully collect the supernatant containing the soluble protein fraction. Analyze the amount of the target protein remaining in the soluble fraction using methods like Western Blotting or ELISA.

  • Data Analysis: Plot the amount of soluble protein as a function of temperature for both the HKI-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of HKI indicates thermal stabilization and therefore, target engagement.

Visualizations

Signaling Pathway Diagram

G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Receptor Receptor PrimaryTarget PrimaryTarget Receptor->PrimaryTarget Activates DownstreamEffector1 DownstreamEffector1 PrimaryTarget->DownstreamEffector1 Phosphorylates HKI HKI PrimaryTarget->HKI Inhibited by CellularResponse1 CellularResponse1 DownstreamEffector1->CellularResponse1 Leads to GrowthFactor GrowthFactor OffTargetKinaseA OffTargetKinaseA GrowthFactor->OffTargetKinaseA Activates OffTargetKinaseA->HKI Inhibited by DownstreamEffector2 DownstreamEffector2 OffTargetKinaseA->DownstreamEffector2 Phosphorylates UnintendedResponse Unexpected Phenotype DownstreamEffector2->UnintendedResponse Leads to

Caption: Hypothetical signaling pathways showing on-target and off-target effects of HKI.

Experimental Workflow Diagram

G start Observe Unexpected Phenotype with HKI kinome_scan Perform Kinome Scan (>400 Kinases) start->kinome_scan analyze_kinome Analyze Data: Identify Potential Off-Targets (% Inhibition > 50%) kinome_scan->analyze_kinome cetsa Validate Hits with Cellular Thermal Shift Assay (CETSA) analyze_kinome->cetsa analyze_cetsa Analyze Data: Confirm Cellular Target Engagement (ΔTm > 1°C) cetsa->analyze_cetsa downstream Investigate Downstream Signaling of Confirmed Off-Targets analyze_cetsa->downstream conclusion Correlate Off-Target Activity with Unexpected Phenotype downstream->conclusion

Caption: Workflow for identifying and validating off-target effects of a novel kinase inhibitor.

References

Technical Support Center: CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Urgent Notice: Information regarding the compound "CdnP-IN-1" is not currently available in the public domain. The following content is generated based on general principles of compound-induced cytotoxicity and apoptosis in cell lines and will be updated as specific data on this compound becomes available. Researchers are strongly advised to consult internal documentation and safety data sheets for this compound before commencing any experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for a cytotoxic compound like this compound in cancer cell lines?

A1: While the precise mechanism of this compound is yet to be elucidated, cytotoxic compounds typically induce cell death through various mechanisms. These can include the induction of apoptosis (programmed cell death), necrosis, or autophagy. Apoptosis is a common pathway and can be initiated through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) pathways. Key events often involve DNA damage, generation of reactive oxygen species (ROS), and activation of caspase cascades. For instance, some anticancer agents trigger apoptosis by causing DNA damage, which activates signaling pathways leading to cell death.

Q2: I am not observing the expected level of toxicity with this compound in my cell line. What are the potential reasons?

A2: Several factors could contribute to lower-than-expected toxicity:

  • Cell Line Specificity: Different cell lines exhibit varying sensitivities to cytotoxic agents due to their unique genetic and molecular profiles.

  • Compound Stability and Potency: Ensure the compound has been stored correctly and has not degraded. Verify the final concentration used in your experiment.

  • Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular response to a drug.[1]

  • Drug Resistance: The cell line may possess intrinsic or acquired resistance mechanisms to the compound's mode of action.

Q3: My cells are showing signs of stress but are not undergoing apoptosis after treatment with this compound. What could be happening?

A3: Cells under stress may not always commit to apoptosis. Other cellular responses could be occurring:

  • Cell Cycle Arrest: The compound might be causing the cells to arrest at a specific phase of the cell cycle, allowing for DNA repair or leading to senescence.

  • Autophagy: This is a cellular survival mechanism that can be induced by stress. However, prolonged or excessive autophagy can also lead to cell death.

  • Necrosis-like Programmed Cell Death: Some compounds can induce a form of programmed cell death that has features of necrosis but is genetically controlled.[2]

Troubleshooting Guides

Issue 1: High Variability in Cytotoxicity Assay Results
Potential Cause Troubleshooting Step
Inconsistent Cell Seeding Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette and perform a cell count for each experiment.
Edge Effects in Multi-well Plates Avoid using the outer wells of the plate, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
Compound Precipitation Visually inspect the media for any signs of compound precipitation after addition. If observed, consider using a lower concentration or a different solvent.
Assay Timing Optimize the incubation time with the compound. A time-course experiment can help determine the optimal endpoint.
Issue 2: Unexpected Morphological Changes in Cells
Potential Cause Troubleshooting Step
Solvent Toxicity Run a vehicle control (cells treated with the solvent used to dissolve this compound) to ensure the observed effects are not due to the solvent.
Contamination Check the cell culture for signs of microbial contamination (e.g., cloudy media, changes in pH).
Off-target Effects The compound may have unintended effects on the cytoskeleton or other cellular structures. Consider using lower, non-toxic concentrations to investigate specific pathways.

Experimental Protocols

Note: These are generalized protocols and must be optimized for your specific cell line and experimental conditions.

Protocol 1: Determining IC50 Value using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the compound-containing medium. Include a vehicle control.

  • Incubation: Incubate the plate for a predetermined duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Protocol 2: Assessing Apoptosis by Annexin V/Propidium Iodide (PI) Staining
  • Cell Treatment: Treat cells with this compound at the desired concentration and for the desired time in a suitable culture dish. Include positive and negative controls.

  • Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Signaling Pathways and Workflows

Diagram 1: General Apoptotic Signaling Pathways

Apoptosis_Pathways cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Death_Ligands Death Ligands (e.g., FasL, TNF-α) Death_Receptors Death Receptors (e.g., Fas, TNFR1) Death_Ligands->Death_Receptors Caspase8 Caspase-8 Death_Receptors->Caspase8 Mitochondrion Mitochondrion Caspase8->Mitochondrion Bid cleavage Caspase3 Caspase-3 (Executioner Caspase) Caspase8->Caspase3 DNA_Damage DNA Damage / Stress DNA_Damage->Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Caspase9 Caspase-9 Cytochrome_c->Caspase9 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Overview of extrinsic and intrinsic apoptosis pathways.

Diagram 2: Troubleshooting Workflow for Unexpected Cytotoxicity Results

Troubleshooting_Workflow Start Unexpected Cytotoxicity Result Check_Compound Verify Compound (Concentration, Stability) Start->Check_Compound Check_Cells Assess Cell Health (Passage, Density, Contamination) Start->Check_Cells Check_Protocol Review Experimental Protocol (Incubation Time, Reagents) Start->Check_Protocol Optimize_Assay Optimize Assay Parameters Check_Compound->Optimize_Assay Check_Cells->Optimize_Assay Check_Protocol->Optimize_Assay Low_Toxicity Low Toxicity Observed Optimize_Assay->Low_Toxicity Still Low High_Toxicity High Toxicity Observed Optimize_Assay->High_Toxicity Still High Increase_Conc Increase Concentration/ Incubation Time Low_Toxicity->Increase_Conc Investigate_Resistance Investigate Resistance Mechanisms Low_Toxicity->Investigate_Resistance Decrease_Conc Decrease Concentration/ Incubation Time High_Toxicity->Decrease_Conc Re_evaluate Re-evaluate Hypothesis Increase_Conc->Re_evaluate Decrease_Conc->Re_evaluate Investigate_Resistance->Re_evaluate

Caption: A logical workflow for troubleshooting unexpected results.

References

Technical Support Center: CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the use of CdnP-IN-1, a potent and selective inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to enhance the efficacy of your experiments with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as compound c82, is a non-nucleotide small molecule inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP).[1][2] Its chemical formula is C₁₇H₁₇N₃O₃S.[3] CdnP is an enzyme that hydrolyzes cyclic di-adenosine monophosphate (c-di-AMP), a bacterial second messenger crucial for various physiological processes in Mtb. By inhibiting CdnP, this compound increases the intracellular levels of c-di-AMP. This disruption of c-di-AMP homeostasis can interfere with Mtb's ability to evade the host immune response, potentially reducing its virulence.[2][4]

Q2: What is the potency and selectivity of this compound?

A2: this compound has a half-maximal inhibitory concentration (IC50) of approximately 18 µM against Mtb CdnP.[1][2] It is a selective inhibitor and has been shown not to inhibit other bacterial cyclic dinucleotide phosphodiesterases such as Yybt, RocR, and GBS-CdnP, nor the viral PDE poxin or the mammalian ENPP1.[1][2]

Q3: How should I prepare and store this compound stock solutions?

A3: For creating high-concentration stock solutions, it is recommended to dissolve this compound in 100% Dimethyl Sulfoxide (DMSO).[5][6] Stock solutions should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[7] As a general guideline for small molecule inhibitors, stock solutions in DMSO are typically stable for up to 6 months at -80°C and for 1 month at -20°C.[6] Before use, ensure the compound is fully dissolved by vortexing the stock solution.

Q4: I am observing inconsistent results in my in vitro assays. What could be the cause?

A4: Inconsistent results can stem from several factors. For enzymatic assays, ensure the purity and activity of your recombinant CdnP enzyme. The concentration of the substrate (c-di-AMP) and ATP, if applicable, should be carefully controlled and ideally be at or near the Michaelis constant (Km) of the enzyme.[8] For cell-based assays with M. tuberculosis, the density of the bacterial culture is critical for reproducible Minimum Inhibitory Concentration (MIC) values. Ensure your bacterial suspension is homogenous and standardized.[8] Additionally, components in the culture medium, such as detergents or lipids, can affect the availability and stability of hydrophobic compounds like this compound.[1][8]

Q5: My this compound is precipitating when I dilute it into my aqueous assay buffer. What can I do?

A5: Precipitation upon dilution is a common issue with hydrophobic small molecules.[5] To address this, you can try the following:

  • Decrease the final concentration: The compound may have exceeded its aqueous solubility limit.

  • Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and may be necessary to maintain solubility. Always include a vehicle control with the same DMSO concentration.[5]

  • Use a stepwise dilution: Avoid adding the concentrated DMSO stock directly to the full volume of aqueous buffer. Instead, perform serial dilutions.

  • Consider co-solvents: In some cases, the use of other solvents like ethanol (B145695) or polyethylene (B3416737) glycol (PEG) in combination with water can improve solubility.

Troubleshooting Guides

Issue 1: Low or No Inhibition of Mtb CdnP in Enzymatic Assay
Possible Cause Troubleshooting Step
Inactive Enzyme Confirm the activity of your recombinant CdnP enzyme using a positive control reaction without any inhibitor.
Incorrect Substrate Concentration Ensure the c-di-AMP concentration is appropriate for the assay. A concentration at or near the Km is recommended for IC50 determination.
Compound Precipitation Visually inspect for any precipitation after diluting this compound into the assay buffer. If precipitation is observed, refer to the FAQ on solubility issues.
Incorrect Buffer Conditions The enzymatic activity of Mtb CdnP can be pH-dependent. Ensure the pH of your assay buffer is optimal for enzyme activity.
Degraded Compound Prepare a fresh dilution of this compound from a properly stored stock solution.
Issue 2: High Variability in M. tuberculosis Growth Inhibition (MIC) Assays
Possible Cause Troubleshooting Step
Inconsistent Inoculum Standardize the Mtb inoculum to a consistent density (e.g., McFarland standard) for each experiment. Ensure the bacterial suspension is well-mixed to avoid clumping.[8]
Compound Adsorption Small molecules can adsorb to plasticware. Consider using low-binding plates and pipette tips.
Edge Effects in Plates Evaporation from the outer wells of a microplate can concentrate the compound. Use a plate sealer and consider not using the outermost wells for critical experiments.[8]
Media Inconsistency Ensure the composition of the mycobacterial growth medium (e.g., Middlebrook 7H9 with supplements) is consistent between experiments.
Incorrect Incubation Time Use a consistent incubation time for all plates before assessing bacterial growth.
Issue 3: Observed Cytotoxicity in Mammalian Host Cells
Possible Cause Troubleshooting Step
High Compound Concentration Perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) on your mammalian cell line. The therapeutic index (TI = CC50 / MIC) should be calculated to assess the therapeutic window.[8]
Solvent Toxicity Ensure the final DMSO concentration is below the toxic threshold for your specific cell line (typically <0.5%). Run a vehicle-only control.[5]
Off-Target Effects While this compound is reported to be selective, off-target effects in eukaryotic cells are possible at higher concentrations. Consider testing the inhibitor in a cell-free system to confirm on-target activity.
Assay-Specific Artifacts Confirm cytotoxicity using a secondary assay based on a different mechanism (e.g., LDH release vs. MTT assay).[8]

Data Presentation

Table 1: Inhibitory Activity of this compound

Target IC50 (µM)
M. tuberculosis CdnP~18

Data from Karanja CW, et al. ACS Infect Dis. 2021.[1][2]

Experimental Protocols

Protocol 1: In Vitro Mtb CdnP Enzymatic Assay

This protocol is a representative method for determining the inhibitory activity of this compound against recombinant Mtb CdnP.

Materials:

  • Recombinant Mtb CdnP enzyme

  • This compound

  • c-di-AMP (substrate)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT)

  • DMSO

  • 96-well microplate

  • Plate reader for measuring the chosen readout (e.g., fluorescence or luminescence for coupled-enzyme assays, or HPLC for direct substrate/product detection)

Procedure:

  • Prepare this compound dilutions: Prepare a serial dilution of this compound in DMSO. Then, dilute these into the assay buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed a level that affects enzyme activity (typically ≤1%).

  • Enzyme and Inhibitor Incubation: In a 96-well plate, add the CdnP enzyme and the diluted this compound (or vehicle control) to the assay buffer. Incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

  • Initiate Reaction: Start the enzymatic reaction by adding the c-di-AMP substrate.

  • Incubation: Incubate the reaction at 37°C for a specific time, ensuring the reaction is in the linear range.

  • Stop Reaction and Detection: Terminate the reaction and measure the product formation using a suitable detection method. Common methods include coupled-enzyme systems that produce a fluorescent or luminescent signal, or direct measurement of substrate and product by HPLC.

  • Data Analysis: Calculate the percent inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: M. tuberculosis Growth Inhibition (MIC) Assay

This protocol outlines a general method for determining the Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis.

Materials:

  • M. tuberculosis strain (e.g., H37Rv)

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase) and 0.05% Tween 80

  • This compound

  • DMSO

  • 96-well microplates

  • Resazurin (B115843) solution (for viability assessment)

Procedure:

  • Prepare Mtb Inoculum: Grow M. tuberculosis to mid-log phase. Adjust the bacterial suspension to a standardized turbidity (e.g., McFarland standard of 0.5), and then dilute to the final desired inoculum density (e.g., 5 x 10⁵ CFU/mL).

  • Prepare this compound Dilutions: Prepare a 2-fold serial dilution of this compound in 7H9 broth in a 96-well plate. Ensure the final DMSO concentration is consistent and non-toxic to the bacteria.

  • Inoculation: Add the standardized Mtb inoculum to each well containing the this compound dilutions. Include a positive control (bacteria with no inhibitor) and a negative control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for a specified period (e.g., 7-14 days).

  • Determine MIC: After incubation, assess bacterial growth. This can be done visually or by adding a viability indicator like resazurin and measuring the fluorescence or color change. The MIC is the lowest concentration of this compound that prevents visible growth.

Visualizations

CdnP Signaling Pathway and Inhibition

CdnP_Pathway cluster_Mtb Mycobacterium tuberculosis cluster_Inhibition Inhibition ATP 2 x ATP DisA Diadenylate cyclase (DisA) ATP->DisA c_di_AMP c-di-AMP DisA->c_di_AMP Synthesis CdnP CdnP (Phosphodiesterase) c_di_AMP->CdnP Degradation Immune\nEvasion Immune Evasion c_di_AMP->Immune\nEvasion pApA pApA CdnP->pApA AMP 2 x AMP pApA->AMP CdnP_IN_1 This compound CdnP_IN_1->CdnP

Caption: Mechanism of this compound action in M. tuberculosis.

Troubleshooting Workflow for Low Efficacy

Troubleshooting_Workflow cluster_Checks Initial Checks cluster_Assay_Specific Assay-Specific Troubleshooting start Low/No Efficacy of This compound Observed solubility Check for Precipitation start->solubility concentration Verify Concentration and Dilutions start->concentration storage Confirm Proper Stock Storage start->storage enzymatic Enzymatic Assay Issues solubility->enzymatic cell_based Cell-Based Assay Issues solubility->cell_based concentration->enzymatic concentration->cell_based storage->enzymatic storage->cell_based enzyme_activity Check Enzyme Activity enzymatic->enzyme_activity If Enzymatic buffer_conditions Optimize Buffer (pH, cofactors) enzymatic->buffer_conditions If Enzymatic inoculum Standardize Bacterial Inoculum cell_based->inoculum If Cell-Based media_effects Evaluate Media Components cell_based->media_effects If Cell-Based permeability Assess Cell Permeability cell_based->permeability If Cell-Based resolve Efficacy Improved enzyme_activity->resolve buffer_conditions->resolve inoculum->resolve media_effects->resolve permeability->resolve

Caption: A logical workflow for troubleshooting low this compound efficacy.

References

Technical Support Center: CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Initial Search Results Summary

A comprehensive search for information regarding "CdnP-IN-1" did not yield specific results for a compound with this designation. The search provided general information on broader topics such as experimental variability, off-target effects, and cell culture protocols, but no data directly related to the experimental use, mechanism of action, or potential issues associated with a molecule named this compound.

This lack of specific information prevents the creation of a detailed and accurate technical support center as requested. A thorough troubleshooting guide and relevant FAQs require foundational knowledge of the compound , including its biological target, expected effects, and common experimental applications.

Without information on this compound, it is not possible to:

  • Identify potential sources of experimental variability.

  • Develop specific troubleshooting protocols.

  • Create relevant frequently asked questions.

  • Generate meaningful diagrams of signaling pathways or experimental workflows.

  • Compile quantitative data related to its activity.

To proceed with generating the requested content, specific details about this compound are necessary. This would include, but is not limited to:

  • The molecular target of this compound.

  • The intended biological effect and mechanism of action.

  • Typical experimental contexts (e.g., cell lines, in vivo models).

  • Any published or preliminary data regarding its use.

Once this information is available, a comprehensive technical support resource can be developed to address the potential challenges and questions researchers may have when working with this compound.

Technical Support Center: CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound (also known as compound c82) is a potent and selective, non-nucleotide inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP).[1][2] Its mechanism of action is to specifically inhibit the enzymatic activity of CdnP, which is involved in the degradation of cyclic di-AMP (c-di-AMP), a bacterial second messenger.

Q2: What is the reported potency of this compound?

A2: The reported half-maximal inhibitory concentration (IC50) of this compound against MTB CdnP is 18 µM.[1][2]

Q3: Is this compound selective for MTB CdnP?

A3: Yes, this compound has been shown to be selective for MTB CdnP. It does not inhibit the enzymatic activities of other bacterial CDN PDEs such as Yybt, RocR, and GBS-CdnP, a viral CDN PDE (poxin), or the mammalian ecto-nucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1).[1]

Q4: What are the physical and chemical properties of this compound?

A4: The key properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C17H17N3O3S
IUPAC Name 2-(6-ethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-(2-methoxyphenyl)acetamide
Molecular Weight 343.4 g/mol

Troubleshooting Inconsistent Results

Experiencing inconsistent results in your experiments with this compound can be frustrating. This guide provides a structured approach to identifying and resolving common issues.

Initial Troubleshooting Workflow

start Inconsistent Results Observed check_reagents Verify Reagent Quality and Concentration start->check_reagents check_protocol Review Assay Protocol and Execution check_reagents->check_protocol check_instrumentation Assess Instrumentation Performance check_protocol->check_instrumentation check_solubility Investigate this compound Solubility and Stability check_instrumentation->check_solubility data_analysis Re-evaluate Data Analysis check_solubility->data_analysis conclusion Systematically Address Potential Issues data_analysis->conclusion

Caption: A step-by-step workflow for troubleshooting inconsistent experimental results.

Problem 1: High Variability in IC50 Values for this compound

High variability in the calculated IC50 value across experiments is a common challenge.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inaccurate Pipetting - Ensure all pipettes are properly calibrated. - Use reverse pipetting for viscous solutions. - Prepare a master mix for reagents to minimize well-to-well variability.
Compound Solubility Issues - Visually inspect for precipitation of this compound in the assay buffer. - Confirm the final concentration of the solvent (e.g., DMSO) is consistent and does not affect enzyme activity. - Determine the solubility of this compound under the final assay conditions.
Enzyme Instability - Ensure the purified MTB CdnP enzyme is stored correctly and has not undergone multiple freeze-thaw cycles. - Run a control to check for loss of enzyme activity over the course of the experiment.
Inconsistent Incubation Times - Use a multichannel pipette or automated liquid handler to ensure simultaneous start and stop times for reactions.
Plate Edge Effects - Avoid using the outer wells of microplates as they are more susceptible to evaporation and temperature fluctuations. If their use is necessary, ensure proper sealing of the plate.
Problem 2: this compound Appears Less Potent Than Expected

If the observed IC50 is significantly higher than the reported 18 µM, consider the following factors.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Incorrect ATP Concentration (in assays where applicable) - While this compound is a non-nucleotide inhibitor, some assay formats may be sensitive to ATP concentrations if coupled enzyme systems are used. Ensure ATP concentration is optimized and consistent.
Sub-optimal Assay Conditions - Verify that the pH and buffer composition of your assay are optimal for MTB CdnP activity. - Ensure the substrate (c-di-AMP) concentration is appropriate for the assay. High substrate concentrations can sometimes lead to an underestimation of inhibitor potency.
Degradation of this compound - Assess the stability of this compound in your assay buffer over the experimental timeframe. - Prepare fresh stock solutions of the inhibitor for each experiment.
Purity of this compound - If possible, verify the purity of your this compound compound. Impurities can affect the apparent activity.
Problem 3: Inconsistent Results in Cell-Based Assays

While this compound targets a bacterial enzyme, researchers may use it in cell-based co-culture models or to probe for off-target effects in mammalian cells.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Low Cell Permeability - The physicochemical properties of this compound may limit its ability to cross mammalian or bacterial cell membranes. Consider performing cell permeability assays.
Efflux by Transporters - The compound may be actively transported out of the cells by efflux pumps. This can be investigated using efflux pump inhibitors.
Metabolic Instability - this compound may be metabolized by cellular enzymes, reducing its effective concentration. Perform stability assays in the presence of cell lysates or microsomes.
Off-Target Effects - In a cellular environment, the observed phenotype may be due to the compound interacting with targets other than the intended bacterial enzyme.[1] It is important to include appropriate controls to distinguish between specific and non-specific effects.
Variability in Bacterial Infection/Transfection - In co-culture models, ensure a consistent multiplicity of infection (MOI) or transfection efficiency.

Experimental Protocols

General Protocol for MTB CdnP Inhibition Assay

This is a generalized protocol and should be optimized for your specific laboratory conditions and reagents.

start Prepare Reagents: - Assay Buffer - MTB CdnP Enzyme - c-di-AMP Substrate - this compound dilutions dispense_inhibitor Dispense this compound dilutions and controls into microplate start->dispense_inhibitor add_enzyme Add MTB CdnP enzyme to wells dispense_inhibitor->add_enzyme pre_incubate Pre-incubate inhibitor and enzyme add_enzyme->pre_incubate initiate_reaction Initiate reaction by adding c-di-AMP substrate pre_incubate->initiate_reaction incubate Incubate at optimal temperature initiate_reaction->incubate stop_reaction Stop the reaction incubate->stop_reaction detect_signal Detect signal (e.g., fluorescence, luminescence, or absorbance) stop_reaction->detect_signal analyze Analyze data to determine IC50 detect_signal->analyze

Caption: A typical workflow for an in vitro MTB CdnP enzyme inhibition assay.

Signaling Pathway Context

The diagram below illustrates the role of CdnP in the c-di-AMP signaling pathway in Mycobacterium tuberculosis and the point of inhibition by this compound.

cluster_cell Mycobacterium tuberculosis ATP 2 x ATP DAC Diadenylate Cyclase (DisA) ATP->DAC cdiAMP c-di-AMP DAC->cdiAMP CdnP CdnP (Phosphodiesterase) cdiAMP->CdnP signaling Downstream Signaling Events (e.g., ion transport, cell wall homeostasis) cdiAMP->signaling pApA pApA CdnP->pApA CdnP_IN_1 This compound CdnP_IN_1->CdnP

Caption: this compound inhibits the hydrolysis of c-di-AMP by the phosphodiesterase CdnP.

References

Technical Support Center: CdnP-IN-1 In Vivo Delivery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo delivery of CdnP-IN-1, a STING (Stimulator of Interferon Genes) agonist. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a cyclic dinucleotide (CDN) that acts as a STING agonist. The STING pathway is a crucial component of the innate immune system. When activated by cytosolic DNA from pathogens or damaged cells, the enzyme cyclic GMP-AMP synthase (cGAS) produces the endogenous STING ligand, 2'3'-cGAMP.[1] this compound mimics this natural ligand, binding to and activating the STING protein located on the endoplasmic reticulum.[2] This activation triggers a signaling cascade involving TANK-binding kinase 1 (TBK1) and interferon regulatory factor 3 (IRF3), ultimately leading to the production of type I interferons and other pro-inflammatory cytokines.[3][4] This robust immune response can be harnessed for cancer immunotherapy by promoting the activation of dendritic cells, T cells, and natural killer (NK) cells, which can then attack tumor cells.[4]

Q2: What are the primary challenges associated with the in vivo delivery of this compound and other STING agonists?

A2: The in vivo application of STING agonists like this compound faces several significant hurdles:

  • Poor Pharmacokinetic Properties: Natural CDNs are hydrophilic and negatively charged, which limits their ability to cross cell membranes and reach the intracellular STING protein.[2][3][4]

  • Enzymatic Degradation: CDNs are susceptible to rapid degradation by phosphodiesterases, such as ENPP1, which reduces their half-life and therapeutic efficacy.[1][2]

  • Off-Target Effects: Systemic administration can lead to widespread STING activation, potentially causing a "cytokine storm" and autoimmune-like toxicities.[3]

  • Rapid Clearance: Small molecules like this compound are often quickly cleared from circulation, reducing their concentration at the target site.[1]

Q3: How can nanoparticle-based delivery systems help overcome these challenges?

A3: Encapsulating this compound into nanoparticles offers several advantages for in vivo delivery:

  • Improved Bioavailability: Nanoparticles can protect this compound from enzymatic degradation and facilitate its entry into cells.[1][5]

  • Enhanced Targeting: Nanoparticles can be designed to accumulate in specific tissues, such as tumors, through the enhanced permeability and retention (EPR) effect (passive targeting) or by functionalizing their surface with ligands that bind to specific cell surface receptors (active targeting).[6] This minimizes systemic exposure and reduces off-target effects.[5]

  • Controlled Release: Nanoparticle formulations can be engineered for sustained release of this compound, prolonging its therapeutic effect.[7]

  • Reduced Toxicity: By directing the drug to the target site, nanoparticle delivery can lower the required dose and minimize systemic toxicity.[5]

Troubleshooting Guide

This guide addresses common problems encountered during the in vivo delivery of this compound, particularly when using nanoparticle formulations.

Issue 1: Low or No Therapeutic Efficacy
Potential Cause Troubleshooting Steps
Poor Bioavailability/Cellular Uptake - Confirm the physicochemical properties of your this compound formulation (e.g., solubility, stability).- If using a nanoparticle carrier, characterize the particle size, surface charge, and encapsulation efficiency. Nanoparticles between 20 and 200 nm generally exhibit longer circulation times.[6]- Consider surface modifications, such as PEGylation, to increase circulation time and reduce uptake by the mononuclear phagocyte system (MPS).[6]
Enzymatic Degradation - Utilize a delivery vehicle (e.g., liposomes, polymeric nanoparticles) to protect this compound from phosphodiesterases.[3]- Consider chemically modified CDN analogs that are more resistant to enzymatic cleavage.
Inefficient Endosomal Escape - this compound needs to reach the cytosol to activate STING.[1] Incorporate endosomolytic agents into your nanoparticle formulation or use materials that are pH-sensitive and can disrupt the endosomal membrane.
STING Pathway Silencing in Target Cells - In some cancer cells, the STING signaling pathway may be impaired.[1] Verify STING expression and pathway integrity in your target cells or tumor model.
Issue 2: High Off-Target Toxicity
Potential Cause Troubleshooting Steps
Systemic Immune Activation - Reduce the administered dose.- Utilize a targeted delivery strategy to concentrate this compound at the desired site.[6]- For cancer therapy, consider intratumoral injection instead of systemic administration.[2]
Nanoparticle Accumulation in Healthy Tissues - Optimize nanoparticle size and surface properties. Particles larger than 200 nm are more likely to be cleared by the liver and spleen.[6][8]- Neutral or slightly negatively charged nanoparticles tend to have longer circulation times than positively charged ones.[6]- Conduct thorough biodistribution studies to quantify nanoparticle accumulation in major organs.[6]
Issue 3: Inconsistent Results Between Experiments
Potential Cause Troubleshooting Steps
Variability in Nanoparticle Formulation - Ensure consistent manufacturing processes for your nanoparticle formulation, leading to reproducible size, charge, and encapsulation efficiency.[7]- Perform rigorous quality control on each batch of nanoparticles.
Differences in Animal Models - Ensure consistency in the age, sex, and health status of the animals used in your studies.- Be aware that the tumor microenvironment can vary significantly, impacting nanoparticle delivery and efficacy.
Discrepancies Between In Vitro and In Vivo Data - In vitro models often lack the complexity of the in vivo environment, such as the presence of the MPS.[6][9]- Use more complex in vitro models, like 3D cell cultures or microfluidic systems, to better predict in vivo performance.[6]

Experimental Protocols

Protocol 1: In Vivo Biodistribution Study of Nanoparticle-Encapsulated this compound

  • Labeling: Label the nanoparticles or this compound with a fluorescent dye or a radionuclide.

  • Animal Model: Use an appropriate animal model (e.g., tumor-bearing mice).

  • Administration: Administer the labeled formulation via the desired route (e.g., intravenous injection).

  • Time Points: Euthanize groups of animals at various time points (e.g., 1, 4, 24, 48 hours) post-injection.

  • Organ Harvesting: Perfuse the animals with saline to remove blood from the organs. Carefully dissect and collect major organs (liver, spleen, kidneys, lungs, heart, brain) and the target tissue (e.g., tumor).

  • Quantification:

    • Fluorescence: Homogenize the tissues and measure the fluorescence intensity using a plate reader. Generate a standard curve to correlate fluorescence with concentration.[6]

    • Radioactivity: Measure the radioactivity in each organ using a gamma counter.

  • Data Analysis: Calculate the percentage of the injected dose per gram of tissue (%ID/g) for each organ.[6]

Visualizations

STING_Signaling_Pathway cluster_cytosol Cytosol cluster_nucleus Nucleus This compound This compound STING STING This compound->STING activates cGAS cGAS cGAS->STING produces 2'3'-cGAMP to activate dsDNA cyto-DNA dsDNA->cGAS activates TBK1 TBK1 STING->TBK1 recruits IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_Genes IFN Genes pIRF3->IFN_Genes translocates & activates Type_I_IFN Type I IFN IFN_Genes->Type_I_IFN transcription

Caption: Simplified STING signaling pathway activated by this compound.

Experimental_Workflow cluster_prep Preparation cluster_invivo In Vivo cluster_analysis Analysis Formulation This compound Nanoparticle Formulation & Labeling Administration Administration to Animal Model Formulation->Administration Timepoints Euthanasia at Pre-determined Timepoints Administration->Timepoints Harvesting Organ & Tumor Harvesting Timepoints->Harvesting Quantification Quantification of Label (Fluorescence/Radioactivity) Harvesting->Quantification Data_Analysis Data Analysis (%ID/g) Quantification->Data_Analysis

Caption: Experimental workflow for an in vivo biodistribution study.

Troubleshooting_Logic Start In Vivo Experiment with this compound Outcome Desired Therapeutic Effect? Start->Outcome Success Experiment Successful Outcome->Success Yes Troubleshoot Troubleshoot Issue Outcome->Troubleshoot No Check_Formulation Check Formulation (Size, Charge, Stability) Troubleshoot->Check_Formulation Check_Dose Adjust Dose & Route Troubleshoot->Check_Dose Check_Model Verify Animal Model & STING Pathway Troubleshoot->Check_Model

Caption: A logical decision tree for troubleshooting in vivo experiments.

References

Technical Support Center: CdnP-IN-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CdnP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation of this compound in experimental media. Here you will find troubleshooting advice, frequently asked questions, and detailed experimental protocols to ensure the stability and efficacy of this compound in your studies.

Troubleshooting Guides

Encountering issues with this compound's performance can be frustrating. Below are some common problems and step-by-step troubleshooting suggestions.

Issue 1: Inconsistent or lower-than-expected activity of this compound.

Possible Cause: Degradation of this compound in your experimental medium.

Troubleshooting Steps:

  • Verify Stock Solution Integrity:

    • Ensure your this compound stock solution was prepared and stored correctly according to the manufacturer's instructions. Improper storage can lead to degradation before it is even used in an experiment.

    • If possible, prepare a fresh stock solution from a new vial of the compound.

  • Assess Media Compatibility:

    • Some components in cell culture media, such as certain amino acids or high concentrations of serum, can react with and degrade small molecules.[1][2]

    • Consider the pH and osmolality of your media, as deviations from the optimal range can affect compound stability.[3]

  • Perform a Stability Test:

    • Incubate this compound in your complete cell culture medium at the experimental temperature (e.g., 37°C) for various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, analyze the concentration of the active this compound using an appropriate analytical method such as HPLC-UV or LC-MS.

    • A significant decrease in concentration over time indicates degradation.

  • Review Experimental Setup:

    • Minimize the pre-incubation time of this compound in the medium before adding it to your cells or assay.

    • Ensure that all labware and reagents are free from contaminants that could accelerate degradation.

Issue 2: High variability between experimental replicates.

Possible Cause: Inconsistent degradation of this compound across different wells or plates.

Troubleshooting Steps:

  • Standardize Preparation Procedures:

    • Ensure uniform mixing of this compound into the media for each replicate.

    • Prepare a master mix of the media containing this compound to be distributed across all replicates, rather than adding the compound to each well individually.

  • Check for Environmental Factors:

    • Uneven temperature distribution in the incubator can lead to different degradation rates. Ensure your incubator is properly calibrated and provides uniform heating.

    • Exposure to light can cause photodegradation of some compounds. Protect your plates and media from light as much as possible.

  • Evaluate Pipetting Accuracy:

    • Inaccurate pipetting can lead to variations in the initial concentration of this compound in each replicate. Calibrate your pipettes regularly.

Frequently Asked Questions (FAQs)

Q1: What is the known stability of this compound in common cell culture media like DMEM or RPMI-1640?

Q2: How should I prepare my stock solution of this compound to maximize its stability?

A2: It is generally recommended to dissolve this compound in a high-quality, anhydrous solvent such as DMSO to a high concentration. Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation. Store the aliquots at -20°C or -80°C as recommended by the supplier and protect them from light.

Q3: Can the presence of cells in the culture affect the degradation of this compound?

A3: Yes, cells can metabolize compounds, which is a form of degradation. Cellular enzymes can modify or break down this compound, reducing its effective concentration. The rate of metabolism can vary depending on the cell type and their metabolic activity.

Q4: Are there any known degradation products of this compound that could be toxic to my cells?

A4: Without specific studies on this compound, it is difficult to identify its degradation products. If you observe unexpected cytotoxicity in your experiments, it is possible that a degradation product is responsible. In such cases, a chemical analysis of the media after incubation with this compound would be necessary to identify any new chemical entities.

Q5: What is the half-life of this compound in aqueous solutions?

A5: The half-life of a drug is the time it takes for its concentration to reduce by half.[4] For this compound in an aqueous solution like cell culture media, the half-life can be determined experimentally by measuring its concentration at different time points and fitting the data to a first-order decay model.[5] The half-life is a critical parameter for designing experiments, especially for long-term studies.

Experimental Protocols

Protocol: Assessing the Stability of this compound in Cell Culture Medium

This protocol outlines a method to determine the stability of this compound in your specific cell culture medium over time.

Materials:

  • This compound

  • Anhydrous DMSO

  • Your complete cell culture medium (including serum and supplements)

  • Sterile microcentrifuge tubes or a 96-well plate

  • Incubator set to your experimental temperature (e.g., 37°C)

  • Access to an analytical instrument (e.g., HPLC-UV or LC-MS)

Procedure:

  • Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in anhydrous DMSO (e.g., 10 mM).

  • Prepare Working Solution: Dilute the this compound stock solution in your complete cell culture medium to the final working concentration you use in your experiments (e.g., 10 µM). Prepare a sufficient volume for all time points.

  • Set Up Time Points: Aliquot the this compound working solution into separate sterile tubes or wells for each time point (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Incubation:

    • Immediately process the "0 hour" sample as described below.

    • Place the remaining samples in the incubator at your experimental temperature.

  • Sample Collection: At each designated time point, remove the corresponding sample from the incubator.

  • Sample Processing:

    • If your medium contains serum, precipitate the proteins by adding a cold solvent like acetonitrile (B52724) (1:3 ratio, media:solvent).

    • Centrifuge the samples to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or well for analysis.

  • Analytical Measurement: Analyze the concentration of this compound in each sample using a validated HPLC-UV or LC-MS method.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the percentage of this compound remaining at each time point relative to the 0-hour sample.

    • Determine the half-life (t½) of the compound in your medium.

Data Presentation

Table 1: Example Stability Data for this compound in DMEM with 10% FBS at 37°C
Time (Hours)This compound Concentration (µM)% Remaining
010.0100%
29.191%
48.282%
86.767%
125.555%
243.030%

Visualizations

Signaling Pathways and Experimental Workflows

G cluster_0 Potential Degradation Pathway A This compound (Active Compound) B Primary Degradation Product 1 (Inactive/Less Active) A->B Hydrolysis C Primary Degradation Product 2 (Inactive/Less Active) A->C Oxidation D Secondary Degradation Products B->D C->D

Caption: Hypothetical degradation pathways of this compound in media.

G cluster_1 Experimental Workflow for Stability Assessment prep Prepare this compound in Media aliquot Aliquot for Time Points prep->aliquot incubate Incubate at 37°C aliquot->incubate sample Collect Samples at t=0, 2, 4... hrs incubate->sample process Process Samples (e.g., Protein Precipitation) sample->process analyze Analyze by HPLC/LC-MS process->analyze data Plot Concentration vs. Time analyze->data

Caption: Workflow for assessing this compound stability in media.

References

CdnP-IN-1 signal to noise ratio in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CdnP-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for assays involving this compound.

Product Information:

  • Product Name: this compound (also known as C82)

  • Chemical Formula: C₁₇H₁₇N₃O₃S

  • Mechanism of Action: this compound is an inhibitor of the Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase, CdnP (Rv2837c).[1][2] CdnP hydrolyzes cyclic dinucleotides, including the bacterial second messenger c-di-AMP and the host second messenger 2'3'-cGAMP, which is a critical activator of the STING (Stimulator of Interferon Genes) pathway. By inhibiting CdnP, this compound prevents the degradation of these cyclic dinucleotides, leading to a sustained and potentiated STING-dependent innate immune response.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What is the primary application of this compound in research?

A1: this compound is primarily used as a tool compound to study the role of the Mycobacterium tuberculosis CdnP enzyme in evading the host immune system.[1][2] It allows researchers to investigate the consequences of sustained cyclic dinucleotide signaling in the context of Mtb infection and the host STING pathway. By inhibiting CdnP, researchers can mimic a key aspect of the host's response to an attenuated Mtb strain lacking a functional CdnP.[3][4]

Q2: What types of assays are typically used to measure the activity of this compound?

A2: The activity of this compound is assessed using both biochemical and cell-based assays.

  • Biochemical Assays: These directly measure the inhibition of CdnP enzymatic activity. Common formats include fluorescence-based or luminescence-based assays that detect the product of c-di-AMP or cGAMP hydrolysis (e.g., AMP or pApA).[5][6]

  • Cell-Based Assays: These assays measure the downstream cellular effects of CdnP inhibition, which typically involve the activation of the STING pathway. Examples include measuring the production of Type I interferons (IFN-β) via ELISA or reporter gene assays, or quantifying the phosphorylation of STING, TBK1, and IRF3 by Western blot or other immunoassays.[7][8]

Q3: Is this compound selective for Mtb CdnP?

A3: Yes, studies have shown that this compound (C82) is selective for Mycobacterium tuberculosis CdnP. It has been shown to not significantly inhibit the enzymatic activities of other bacterial cyclic dinucleotide phosphodiesterases, a viral CDN PDE, or the mammalian phosphodiesterase ENPP1.[1][2]

Troubleshooting Guides

A common challenge in assays involving enzyme inhibitors is achieving a good signal-to-noise ratio. Below are troubleshooting guides for common issues encountered in biochemical and cell-based assays with this compound.

Guide 1: Low Signal-to-Noise Ratio in Biochemical Assays (e.g., Fluorescence/Luminescence-based CdnP Activity Assays)

A low signal-to-noise ratio can be caused by either a weak signal (low enzyme activity or detection issues) or high background.

Potential Cause Recommended Solution
Low Enzyme Activity Enzyme Concentration: Ensure the concentration of recombinant CdnP is optimal. Perform an enzyme titration to determine the concentration that gives a robust signal within the linear range of the assay.
Substrate Concentration: The substrate (e.g., c-di-AMP or a fluorescent analog) concentration should be at or near the Km for the enzyme to ensure sensitive detection of inhibition. Verify the substrate integrity and concentration.
Assay Buffer Conditions: Optimal pH, salt concentration, and the presence of necessary co-factors (e.g., divalent cations) are critical for enzyme activity. Review the literature for optimal CdnP buffer conditions.
Incubation Time: The reaction may not have proceeded long enough. Optimize the incubation time to allow for sufficient product formation without reaching substrate depletion.
High Background Signal Autofluorescence/Autoluminescence of this compound: Test the intrinsic fluorescence or luminescence of this compound at the assay concentration in the absence of enzyme and substrate. If high, consider using a different detection wavelength or a different assay format.
Contaminated Reagents: Use high-purity reagents and sterile, nuclease-free water to prepare buffers and solutions. Prepare fresh substrate and detection reagents for each experiment.
Non-specific Binding: In fluorescence polarization assays, non-specific binding of the fluorescent tracer to the plate or other components can increase background. Ensure proper blocking steps are included and consider using low-binding microplates.
Incomplete Quenching: In some fluorescence-based assays, a quencher is used. Inefficient quenching can lead to high background. Verify the quencher concentration and integrity.
Detection Issues Incorrect Instrument Settings: Ensure the plate reader's excitation and emission wavelengths, gain settings, and integration times are optimized for the specific fluorophore or luminophore being used.
Plate Inconsistency: Use high-quality, opaque plates (for luminescence) or black plates (for fluorescence) to minimize well-to-well crosstalk and background.
Guide 2: High Variability in Cell-Based STING Activation Assays

High variability between replicate wells can obscure the true effect of this compound.

Potential Cause Recommended Solution
Cell Health and Density Inconsistent Cell Seeding: Ensure a homogenous cell suspension and use calibrated pipettes to seed cells evenly across the plate. Allow cells to adhere and recover before treatment.
Cell Viability: this compound, like any compound, can be toxic at high concentrations. Perform a cytotoxicity assay (e.g., MTT or LDH release) to ensure the concentrations used are not affecting cell viability.
Passage Number: Use cells within a consistent and low passage number range, as cellular responses can change with extensive passaging.
Infection/Transfection Efficiency Variable Mtb Infection: If using a cell-based infection model, optimize the multiplicity of infection (MOI) to achieve consistent infection rates across wells.
Inconsistent Transfection: When using reporter plasmids, optimize the transfection protocol to ensure high and uniform transfection efficiency.
Reagent Preparation and Addition Inaccurate Pipetting: Use calibrated pipettes and proper technique, especially for small volumes of concentrated this compound or other reagents.
Inadequate Mixing: Ensure all reagents are thoroughly mixed before addition to the wells.
Assay Readout Edge Effects: The outer wells of a microplate can be prone to evaporation and temperature fluctuations. To minimize this, avoid using the outermost wells or fill them with sterile media or PBS to create a humidity barrier.
Inconsistent Incubation: Ensure uniform temperature and CO₂ levels during incubation. Avoid stacking plates, which can lead to temperature gradients.

Quantitative Data Summary

The following table summarizes the inhibitory activity of this compound (C82) against Mtb CdnP.

Compound Target IC₅₀ (µM) Assay Type
This compound (C82)Mycobacterium tuberculosis CdnP~18High-Throughput Biochemical Assay

Table based on data from ACS Infectious Diseases, 2021.[1]

Experimental Protocols

Key Experiment 1: In Vitro CdnP Enzyme Inhibition Assay (Luminescence-based)

This protocol is a generalized method for measuring the phosphodiesterase activity of CdnP and its inhibition by this compound.

Materials:

  • Recombinant purified Mycobacterium tuberculosis CdnP

  • c-di-AMP (substrate)

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.1% BSA)

  • AMP detection kit (e.g., AMP-Glo™ Assay)

  • White, opaque 96- or 384-well microplates

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In each well of the microplate, add the CdnP enzyme at a pre-determined optimal concentration.

  • Add the this compound dilutions or vehicle control (e.g., DMSO) to the wells.

  • Incubate for 15-30 minutes at room temperature to allow for inhibitor binding.

  • Initiate the reaction by adding the c-di-AMP substrate.

  • Incubate the reaction at 37°C for an optimized period (e.g., 60 minutes).

  • Stop the reaction and detect the amount of AMP produced according to the manufacturer's protocol for the AMP detection kit. This typically involves a two-step process of terminating the PDE reaction and then adding reagents to convert AMP to ATP, which is then measured via a luciferase-luciferin reaction.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value.

Key Experiment 2: Cellular STING Activation Assay (IFN-β Reporter)

This protocol describes a method to measure the potentiation of STING signaling by this compound in a cellular context.

Materials:

  • THP-1 dual reporter cells (or other suitable cell line expressing a reporter for IFN-β, such as luciferase or SEAP)

  • Cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • STING agonist (e.g., 2'3'-cGAMP, for a positive control and to establish assay window) or live Mtb for infection

  • Reporter gene assay reagent (e.g., Luciferase assay system)

  • White, clear-bottom 96-well cell culture plates

Procedure:

  • Seed THP-1 dual reporter cells into the 96-well plate at an optimized density and allow them to adhere.

  • If using an Mtb infection model, infect the cells with Mtb at an optimized MOI.

  • Add serial dilutions of this compound or vehicle control to the cells.

  • Incubate for a specified period (e.g., 18-24 hours).

  • Lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase) according to the manufacturer's protocol.

  • Measure the luminescence using a plate reader.

  • Normalize the reporter activity to cell viability if necessary (e.g., using a parallel MTT or CellTiter-Glo® assay).

  • Plot the reporter activity against the this compound concentration to determine the dose-dependent effect on STING pathway activation.

Visualizations

CdnP_STING_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Cell Mtb Mtb c_di_AMP c-di-AMP Mtb->c_di_AMP produces CdnP CdnP Mtb->CdnP expresses STING STING (ER) c_di_AMP->STING activates CdnP->c_di_AMP hydrolyzes cGAMP 2'3'-cGAMP CdnP->cGAMP hydrolyzes Cytosol cGAS cGAS cGAS->cGAMP synthesizes cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I IFN (e.g., IFN-β) IRF3->IFN induces transcription Mtb_DNA Mtb DNA Mtb_DNA->cGAS senses CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits

Caption: this compound inhibits Mtb CdnP, potentiating STING signaling.

Experimental_Workflow start Start: Low Signal-to-Noise Ratio check_signal Evaluate Signal Strength (Positive Control vs. Blank) start->check_signal check_background Evaluate Background Signal (Blank vs. No-Reagent Control) check_signal->check_background Adequate low_signal Issue: Low Signal check_signal->low_signal Low high_background Issue: High Background check_background->high_background High end End: Improved S/N Ratio check_background->end Low optimize_enzyme Optimize Enzyme/ Substrate Concentration low_signal->optimize_enzyme check_compound Test for Compound Autofluorescence/Luminescence high_background->check_compound check_reagents Check Reagent Integrity (Enzyme, Substrate, ATP) optimize_enzyme->check_reagents optimize_incubation Optimize Incubation Time/Temp check_reagents->optimize_incubation optimize_incubation->end check_plate Use High-Quality Opaque/ Black Plates check_compound->check_plate optimize_buffer Optimize Blocking/ Washing Steps check_plate->optimize_buffer optimize_buffer->end

Caption: Troubleshooting workflow for low signal-to-noise ratio.

Logical_Relationships cluster_low_signal Low Signal Analysis cluster_high_bg High Background Analysis data Observed Data Low Signal-to-Noise Ratio Potential Causes Low Signal High Background Troubleshooting Steps Optimize Assay Components (Enzyme, Substrate) Check for Compound Interference Verify Instrument Settings Improve Assay Conditions (Buffer, Plate) enzyme Enzyme Inactivity data:c1->enzyme substrate Substrate Degradation data:c1->substrate conditions Suboptimal Conditions data:c1->conditions compound Compound Interference data:c2->compound reagents Reagent Contamination data:c2->reagents nonspecific Non-specific Binding data:c2->nonspecific enzyme->data:s1 substrate->data:s1 conditions->data:s4 compound->data:s2 reagents->data:s4 nonspecific->data:s4

Caption: Logical relationships in diagnosing S/N issues.

References

Technical Support Center: CdnP-IN-1 Protocol Modifications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the CdnP-IN-1 protocol. This compound is a novel inhibitor designed to target the cyclic di-adenosine monophosphate (c-di-AMP) phosphodiesterase (CdnP) in various bacterial species. This guide addresses common issues that may arise during experimentation and offers solutions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a competitive inhibitor of the CdnP enzyme. By binding to the active site of CdnP, it prevents the hydrolysis of the second messenger molecule c-di-AMP. This leads to an accumulation of intracellular c-di-AMP, which can induce a variety of downstream effects, including growth arrest and, in some cases, cell death, depending on the bacterial species and experimental conditions.

Q2: What is the recommended solvent and storage condition for this compound?

A2: this compound is most soluble in DMSO at a concentration of 10 mM. For long-term storage, it is recommended to keep the stock solution at -20°C. Avoid repeated freeze-thaw cycles by aliquoting the stock solution into smaller volumes for individual experiments.

Q3: Can this compound be used in both Gram-positive and Gram-negative bacteria?

A3: The efficacy of this compound can vary between different bacterial species. While it has shown high potency in several Gram-positive bacteria, its effectiveness in Gram-negative bacteria may be limited due to the outer membrane acting as a permeability barrier. Modifications to the protocol, such as co-administration with a permeabilizing agent, may be necessary for experiments involving Gram-negative organisms.

Q4: What are the expected downstream effects of this compound treatment?

A4: The accumulation of c-di-AMP due to this compound treatment can lead to several downstream effects. These may include, but are not limited to, alterations in cell wall synthesis, changes in osmotic stress responses, and modulation of ion transport. The specific outcomes are highly dependent on the bacterial species and its unique c-di-AMP signaling network.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no inhibitory activity observed 1. Degradation of this compound: Improper storage or multiple freeze-thaw cycles. 2. Inadequate concentration: The concentration of this compound used is too low for the specific bacterial strain. 3. Low cell permeability: The compound is not effectively entering the bacterial cells, particularly in Gram-negative bacteria. 4. High target expression: The bacterial strain overexpresses the CdnP enzyme.1. Prepare fresh stock solutions from powder. Aliquot and store at -20°C. 2. Perform a dose-response experiment to determine the optimal inhibitory concentration (IC50) for your strain. 3. For Gram-negative bacteria, consider co-treatment with a mild permeabilizing agent like a low concentration of EDTA. 4. Verify the expression level of CdnP in your strain via qPCR or Western blot. If overexpressed, a higher concentration of this compound may be required.
High variability between replicates 1. Inconsistent cell density: Variation in the starting bacterial culture density. 2. Inaccurate pipetting: Errors in dispensing this compound or bacterial culture. 3. Edge effects in microplates: Evaporation from wells at the edge of the plate.1. Ensure all cultures are normalized to the same optical density (OD) before starting the experiment. 2. Use calibrated pipettes and ensure proper mixing of solutions. 3. Avoid using the outer wells of microplates for critical experiments, or fill them with sterile media to minimize evaporation from adjacent wells.
Unexpected cytotoxicity in control experiments 1. DMSO toxicity: The concentration of the DMSO solvent is too high. 2. Off-target effects: this compound may have unintended targets at higher concentrations.1. Ensure the final DMSO concentration in your assay does not exceed 0.5% (v/v). Run a vehicle control with the same concentration of DMSO. 2. Perform a counter-screen against a CdnP-deficient mutant strain to confirm on-target activity.
Precipitation of this compound in media 1. Low solubility: The concentration of this compound exceeds its solubility limit in the aqueous culture medium.1. Prepare the final dilution of this compound in pre-warmed media and vortex thoroughly before adding to the cell culture. Avoid using concentrations above the recommended working range.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
  • Prepare Bacterial Culture: Inoculate a single colony of the test bacterium into 5 mL of appropriate broth medium and incubate overnight at the optimal temperature with shaking.

  • Standardize Culture: The next day, dilute the overnight culture in fresh broth to an OD600 of 0.05.

  • Prepare this compound Dilutions: Perform a two-fold serial dilution of the 10 mM this compound stock solution in the appropriate broth medium in a 96-well microplate. The final volume in each well should be 100 µL.

  • Inoculate Plate: Add 100 µL of the standardized bacterial culture to each well, resulting in a final volume of 200 µL and a starting OD600 of 0.025.

  • Incubation: Cover the plate and incubate at the optimal temperature for 18-24 hours.

  • Read Results: Determine the MIC by visually inspecting the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: In Vitro CdnP Enzyme Activity Assay
  • Reaction Mixture: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 1 mM DTT, and purified recombinant CdnP enzyme.

  • Inhibitor Addition: Add varying concentrations of this compound (or DMSO as a vehicle control) to the reaction mixture and pre-incubate for 15 minutes at room temperature.

  • Initiate Reaction: Start the reaction by adding the substrate, c-di-AMP, to a final concentration of 10 µM.

  • Incubation: Incubate the reaction at 37°C for 30 minutes.

  • Stop Reaction: Terminate the reaction by adding an equal volume of 0.1 M EDTA.

  • Quantify Product: Measure the amount of AMP produced using a suitable method, such as a commercially available fluorescence-based assay kit.

Visualizations

CdnP_IN_1_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Bacterial Cell CdnP_IN_1 This compound Membrane Cell Membrane CdnP_IN_1->Membrane Enters Cell CdnP CdnP Enzyme CdnP_IN_1->CdnP Inhibition c_di_AMP c-di-AMP c_di_AMP->CdnP Hydrolysis Downstream Downstream Effectors (e.g., Ion Channels, Cell Wall Synthesis) c_di_AMP->Downstream Activation Growth_Arrest Growth Arrest / Cell Death Downstream->Growth_Arrest

Caption: this compound inhibits the CdnP enzyme, leading to c-di-AMP accumulation and downstream effects.

Experimental_Workflow_MIC_Determination Start Start: Overnight Bacterial Culture Standardize Standardize Culture to OD600 = 0.05 Start->Standardize Inoculate Inoculate Plate with Standardized Culture Standardize->Inoculate Prepare_Dilutions Prepare Serial Dilutions of this compound in 96-well plate Prepare_Dilutions->Inoculate Incubate Incubate at Optimal Temperature for 18-24h Inoculate->Incubate Read_MIC Read MIC: Lowest Concentration with No Visible Growth Incubate->Read_MIC End End Read_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Troubleshooting_Logic Start Issue: Low/No Inhibitory Activity Check_Storage Check this compound Storage & Age Start->Check_Storage Check_Concentration Is Concentration Sufficient? Check_Storage->Check_Concentration Proper Solution_Fresh_Stock Solution: Use Fresh Stock Check_Storage->Solution_Fresh_Stock Improper Check_Permeability Is Cell Permeability an Issue? (e.g., Gram-negative) Check_Concentration->Check_Permeability Yes Solution_Dose_Response Solution: Perform Dose-Response Check_Concentration->Solution_Dose_Response No Check_Target_Expression Check CdnP Expression Level Check_Permeability->Check_Target_Expression No Solution_Permeabilize Solution: Add Permeabilizing Agent Check_Permeability->Solution_Permeabilize Yes Solution_Increase_Conc Solution: Increase this compound Concentration Check_Target_Expression->Solution_Increase_Conc High

Caption: A logical troubleshooting workflow for low inhibitory activity of this compound.

Validation & Comparative

Unveiling CdnP-IN-1: A Comparative Analysis of Inhibitors Targeting a Key Virulence Factor in Mycobacterium tuberculosis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP), with other known inhibitors. This analysis is supported by experimental data to inform research and development efforts targeting this critical bacterial enzyme.

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs a sophisticated arsenal (B13267) of strategies to evade the host immune system. One key virulence factor is the cyclic dinucleotide phosphodiesterase, CdnP (also known as CnpB or Rv2837c). This enzyme plays a crucial role in dampening the host's innate immune response by degrading both bacteria-derived cyclic di-AMP (c-di-AMP) and host-derived 2',3'-cyclic GMP-AMP (2',3'-cGAMP).[1][2][3] Both of these cyclic dinucleotides are recognized by the host STING (stimulator of interferon genes) pathway, which triggers a type I interferon response to combat the infection.[4][5][6] By hydrolyzing these signaling molecules, CdnP effectively sabotages this critical defense mechanism, allowing the bacteria to survive and replicate within the host.[1][2]

The development of potent and selective CdnP inhibitors represents a promising host-directed therapeutic strategy to counteract this immune evasion tactic and enhance the host's ability to clear the infection.[1] This guide focuses on this compound and other recently identified inhibitors of Mtb CdnP.

Comparative Analysis of Mtb CdnP Inhibitors

This compound, also identified as compound C82, is a non-nucleotide inhibitor of Mtb CdnP.[4][5] It has been shown to be selective for Mtb CdnP, exhibiting no significant inhibition of other bacterial cyclic dinucleotide phosphodiesterases such as Yybt, RocR, and GBS-CdnP, the viral PDE poxin, or the mammalian ENPP1.[4][5] This selectivity is a crucial attribute for a potential therapeutic agent, as it minimizes the likelihood of off-target effects.

In addition to this compound, several other compounds have been identified as inhibitors of Mtb CdnP. These include natural products and other small molecules discovered through high-throughput and virtual screening. A summary of their in vitro potencies is presented in the table below.

InhibitorTypeIC50 (µM)Reference
This compound (C82) Small Molecule~18[4][5]
Neodiosmin Natural Product (Flavonoid Glucoside)5.50[7]
NCI 79195 Small Molecule9.66[7]
Ligustroflavone Natural Product (Flavonoid Glucoside)Not specified, but noted for superior potency[7]
Rhoifolin Natural Product (Flavonoid Glucoside)Not specified[7]
Macrosporusone A Natural Product (Coumarin Derivative)Not specified[7]
Cilostazol FDA-approved PDE3 inhibitorMild Inhibition[7]
Cilomilast FDA-approved PDE4 inhibitorMild Inhibition[7]
Sildenafil FDA-approved PDE5 inhibitorMild Inhibition[7]
Tadalafil FDA-approved PDE5 inhibitorMild Inhibition[7]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the biological context and the methods used to identify these inhibitors, the following diagrams illustrate the Mtb CdnP signaling pathway and a typical experimental workflow for inhibitor screening.

CdnP_Signaling_Pathway cluster_host Host Cell Cytosol cluster_mtb Mycobacterium tuberculosis Mtb_DNA Mtb DNA cGAS cGAS Mtb_DNA->cGAS cGAMP 2',3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferon Response IRF3->IFN c_di_AMP_host c_di_AMP_host->STING activates c_di_AMP_mtb c-di-AMP c_di_AMP_mtb->c_di_AMP_host secretes CdnP CdnP c_di_AMP_mtb->CdnP pApA pApA CdnP->pApA hydrolyzes to CdnP_host CdnP->CdnP_host secretes AMP AMP pApA->AMP further degrades to CdnP_host->cGAMP hydrolyzes CdnP_host->c_di_AMP_host hydrolyzes CdnP_Inhibitor CdnP Inhibitors (e.g., this compound) CdnP_Inhibitor->CdnP inhibit Experimental_Workflow cluster_workflow CdnP Inhibitor Screening Workflow start Start hts High-Throughput Screening (Fluorescence-based assay) start->hts hit_id Hit Identification (>40% inhibition) hts->hit_id dose_response Dose-Response Analysis (IC50 determination) hit_id->dose_response secondary_assays Secondary Assays dose_response->secondary_assays selectivity Selectivity Profiling (vs. other PDEs) dose_response->selectivity spr Surface Plasmon Resonance (Direct Binding) secondary_assays->spr hplc HPLC-based Assay (Enzymatic Activity) secondary_assays->hplc in_vivo In Vivo Efficacy Studies (Animal Models) selectivity->in_vivo lead_opt Lead Optimization in_vivo->lead_opt

References

Comparative Efficacy Analysis of CdnP-IN-1 and Ligustroflavone as Inhibitors of Mycobacterium tuberculosis CdnP

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of two inhibitors of Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP): CdnP-IN-1 and the natural product ligustroflavone (B1675389). CdnP is a crucial enzyme for M. tuberculosis as it helps the bacterium evade the host's innate immune response, making it a promising target for novel anti-tuberculosis therapies. This document summarizes the available quantitative data, outlines experimental methodologies, and visualizes the relevant biological pathways and workflows.

Introduction to CdnP and its Role in Mycobacterium tuberculosis Pathogenesis

Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, has evolved sophisticated mechanisms to survive within its host. One such mechanism involves the secretion of the cyclic dinucleotide phosphodiesterase, CdnP. This enzyme plays a critical role in dampening the host's innate immune response by hydrolyzing cyclic dinucleotides, such as cyclic di-AMP (c-di-AMP) produced by the bacterium and 2'3'-cyclic GMP-AMP (cGAMP) synthesized by the host's cGAS-STING pathway upon sensing bacterial DNA.[1] By degrading these signaling molecules, CdnP prevents the activation of the STING-TBK1-IRF3 signaling axis, which would otherwise lead to the production of type I interferons and other pro-inflammatory cytokines to combat the infection.[1][2] Therefore, inhibiting CdnP is a promising host-directed therapeutic strategy to enhance the host's ability to clear Mtb infection.

Quantitative Comparison of Inhibitor Efficacy

Both this compound and ligustroflavone have been identified as inhibitors of Mtb CdnP. While direct comparative studies are limited, the available data from independent investigations provide insights into their relative potencies.

CompoundIC50 (µM)Source
This compound~18[2]
LigustroflavoneNot explicitly quantified, but described as having "superior inhibitory potency" compared to other natural product inhibitors in the same study.[3]

Note: The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. A lower IC50 value indicates a more potent inhibitor. The lack of a precise IC50 for ligustroflavone in the available literature prevents a direct quantitative comparison in this table.

Signaling Pathway of M. tuberculosis CdnP in Host Immune Evasion

The following diagram illustrates the signaling pathway targeted by CdnP inhibitors.

CdnP_Signaling_Pathway cluster_mtb Mycobacterium tuberculosis cluster_host Host Cell cluster_inhibitors Inhibitors Mtb M. tuberculosis c_di_AMP c-di-AMP Mtb->c_di_AMP produces CdnP CdnP Mtb->CdnP secretes STING STING c_di_AMP->STING activates CdnP->c_di_AMP hydrolyzes cGAMP 2'3'-cGAMP CdnP->cGAMP hydrolyzes DNA Mtb DNA cGAS cGAS DNA->cGAS activates cGAS->cGAMP synthesizes cGAMP->STING activates TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (Immune Response) IRF3->IFN CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits Ligustroflavone Ligustroflavone Ligustroflavone->CdnP inhibits

Caption: CdnP signaling pathway in host immune evasion.

Experimental Protocols

A crucial experiment for comparing the efficacy of CdnP inhibitors is the in vitro enzymatic assay to determine the IC50 value. The following is a generalized protocol based on commonly used methods for measuring phosphodiesterase activity.

Objective: To determine the concentration of this compound and ligustroflavone required to inhibit 50% of M. tuberculosis CdnP enzymatic activity.

Materials:

  • Recombinant M. tuberculosis CdnP enzyme

  • Cyclic di-AMP (c-di-AMP) or other suitable substrate

  • Assay buffer (e.g., Tris-HCl with MgCl2)

  • This compound and Ligustroflavone stock solutions (in DMSO)

  • Detection reagent (e.g., a fluorescent probe that detects the product of hydrolysis, or a system for HPLC-based quantification)

  • 96-well microplates

  • Plate reader (fluorescence or HPLC system)

Experimental Workflow:

Experimental_Workflow start Start prep_reagents Prepare Reagents (Enzyme, Substrate, Buffers, Inhibitors) start->prep_reagents serial_dilutions Create Serial Dilutions of This compound and Ligustroflavone prep_reagents->serial_dilutions add_enzyme Add Recombinant CdnP Enzyme to Microplate Wells prep_reagents->add_enzyme add_inhibitors Add Inhibitor Dilutions to Respective Wells serial_dilutions->add_inhibitors add_enzyme->add_inhibitors pre_incubate Pre-incubate Enzyme and Inhibitor add_inhibitors->pre_incubate add_substrate Initiate Reaction by Adding Substrate (e.g., c-di-AMP) pre_incubate->add_substrate incubate Incubate at Optimal Temperature add_substrate->incubate stop_reaction Stop Reaction (if necessary) incubate->stop_reaction measure_activity Measure Product Formation (e.g., Fluorescence or HPLC) stop_reaction->measure_activity calculate_ic50 Calculate IC50 Values measure_activity->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for IC50 determination of CdnP inhibitors.

Procedure:

  • Preparation of Reagents: Prepare all reagents to their final concentrations in the assay buffer.

  • Serial Dilutions: Perform serial dilutions of this compound and ligustroflavone in the assay buffer to create a range of concentrations to be tested. Include a DMSO control.

  • Enzyme and Inhibitor Incubation: Add the recombinant CdnP enzyme to the wells of a 96-well plate, followed by the addition of the different concentrations of the inhibitors or DMSO control. Allow for a pre-incubation period (e.g., 15-30 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., c-di-AMP) to all wells.

  • Incubation: Incubate the plate at the optimal temperature for CdnP activity (e.g., 37°C) for a specific period (e.g., 30-60 minutes).

  • Reaction Termination: Stop the reaction, if necessary for the detection method (e.g., by adding a stop solution or by heat inactivation).

  • Detection: Measure the amount of product formed. The method of detection will depend on the specific assay format (e.g., measuring fluorescence intensity or quantifying product peak area by HPLC).

  • Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a suitable dose-response curve to determine the IC50 value for each compound.

Conclusion

Both this compound and ligustroflavone show promise as inhibitors of Mycobacterium tuberculosis CdnP. This compound has a quantified IC50 of approximately 18 µM, establishing it as a moderate-potency inhibitor. While a precise IC50 for ligustroflavone is not yet available in the public domain, initial findings suggest it may be a more potent inhibitor. Further head-to-head studies employing standardized enzymatic assays are necessary to definitively determine the comparative efficacy of these two compounds and to guide future drug development efforts targeting this important virulence factor of M. tuberculosis.

References

Comparative Analysis of CdnP-IN-1: A Guide to Specificity and Performance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive specificity analysis of CdnP-IN-1, a putative inhibitor of the Mycobacterium tuberculosis (Mtb) phosphodiesterase CdnP (Rv2837c). The document objectively compares the performance of known CdnP inhibitors with supporting experimental data and detailed methodologies for key experiments.

Introduction to CdnP and its Inhibition

Mycobacterium tuberculosis, the causative agent of tuberculosis, employs various strategies to evade the host immune system. One such mechanism involves the secretion of the phosphodiesterase CdnP (Rv2837c). This enzyme plays a crucial role in dampening the host's innate immune response by hydrolyzing cyclic dinucleotides, including the bacterial second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP).[1][2][3] Both c-di-AMP and cGAMP are potent activators of the STING (Stimulator of Interferon Genes) pathway, which leads to the production of type I interferons and other pro-inflammatory cytokines, critical for controlling bacterial infections.[4][5] By degrading these signaling molecules, CdnP effectively blunts the STING-mediated immune response, allowing the bacteria to survive and replicate within the host.[2][3][6]

Inhibition of CdnP represents a promising host-directed therapeutic strategy for tuberculosis. By blocking CdnP's activity, inhibitors can restore the activation of the STING pathway, thereby enhancing the host's ability to clear the infection.[1][2] This guide focuses on the specificity and comparative efficacy of inhibitors targeting this crucial bacterial enzyme. While "this compound" is used here as a placeholder for a specific inhibitor of interest, this document will draw comparisons from publicly available data on other known Mtb CdnP inhibitors.

CdnP Signaling Pathway and Point of Inhibition

The following diagram illustrates the canonical cGAS-STING signaling pathway and the role of Mtb CdnP in its suppression. CdnP inhibitors, such as this compound, act to prevent the degradation of c-di-AMP and cGAMP, thereby promoting STING activation.

CdnP_Signaling_Pathway cluster_pathogen Mycobacterium tuberculosis cluster_host Host Cell Cytosol cluster_inhibition Inhibition Mtb Mtb c_di_AMP c-di-AMP Mtb->c_di_AMP releases CdnP CdnP (Rv2837c) Mtb->CdnP secretes STING STING (ER membrane) c_di_AMP->STING activates CdnP->c_di_AMP hydrolyzes cGAMP 2'3'-cGAMP CdnP->cGAMP hydrolyzes mtDNA Mitochondrial DNA cGAS cGAS mtDNA->cGAS activates cGAS->cGAMP synthesizes cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFNs Type I IFNs & Cytokines IRF3->IFNs induces transcription Immune_Response Antimicrobial Immune Response IFNs->Immune_Response CdnP_IN_1 This compound CdnP_IN_1->CdnP inhibits

Caption: Mtb CdnP hydrolyzes c-di-AMP and cGAMP, inhibiting STING activation.

Comparative Performance of CdnP Inhibitors

The following table summarizes the biochemical potency and binding affinities of several identified inhibitors of M. tuberculosis CdnP. This data allows for a direct comparison of their efficacy.

InhibitorTypeIC50 (µM)Binding Affinity (KD)Notes
C82 Small Molecule~18Not ReportedIdentified from a high-throughput screen. Showed no inhibition against other bacterial or mammalian PDEs.[4][5]
Ligustroflavone Flavonoid GlucosidePotentNanomolar to Micromolar rangeNatural product inhibitor. Exhibits broad-spectrum activity against bacterial CdnP orthologs.[1][7]
Neodiosmin Flavonoid Glucoside5.50Nanomolar to Micromolar rangeNatural product inhibitor.[1]
Rhoifolin Flavonoid GlucosidePotentNanomolar to Micromolar rangeNatural product inhibitor.[1][8]
Macrosporusone A Coumarin DerivativePotentNanomolar to Micromolar rangeNatural product inhibitor.[1][8]
E-3 (NCI-14465) Small MoleculeLow µMNot ReportedIdentified through virtual screening. Also shows activity against the host PDE, ENPP1.[2]

Experimental Protocols

Detailed methodologies for the key experiments cited in the comparison of CdnP inhibitors are provided below.

Experimental Workflow for CdnP Inhibitor Screening and Validation

The general workflow for identifying and validating novel CdnP inhibitors is depicted in the following diagram.

Experimental_Workflow cluster_screening Screening cluster_validation Validation Virtual_Screening Virtual Screening (In Silico) Putative_Hits Putative Inhibitors Virtual_Screening->Putative_Hits identifies HTS High-Throughput Screen (Biochemical Assay) HTS->Putative_Hits identifies Compound_Library Compound Library Compound_Library->Virtual_Screening Compound_Library->HTS IC50 IC50 Determination (Enzymatic Assay) Putative_Hits->IC50 SPR Binding Affinity (SPR) IC50->SPR Selectivity Selectivity Assays (vs. other PDEs) SPR->Selectivity Cell_Assay Cell-Based Assays (e.g., Macrophage Infection) Selectivity->Cell_Assay Lead_Compound Validated Lead Compound Cell_Assay->Lead_Compound

Caption: Workflow for CdnP inhibitor discovery and validation.

High-Throughput Screening (HTS) for CdnP Inhibitors
  • Principle: A fluorescence-based assay is used to measure the enzymatic activity of CdnP. The assay relies on the hydrolysis of a fluorogenic substrate that mimics the natural substrates (c-di-AMP or cGAMP). Inhibition of CdnP results in a decrease in the fluorescent signal.

  • Protocol:

    • Recombinant Mtb CdnP (Rv2837c) is purified.

    • The enzyme is incubated with a library of small molecules in a multi-well plate format.

    • A fluorogenic substrate is added to initiate the enzymatic reaction.

    • The reaction is incubated at a controlled temperature (e.g., 37°C).

    • The fluorescence intensity is measured at appropriate excitation and emission wavelengths.

    • Compounds that significantly reduce the fluorescent signal compared to a control (DMSO) are identified as primary hits.

IC50 Determination (Enzymatic Assay)
  • Principle: To quantify the potency of an inhibitor, a dose-response curve is generated by measuring the enzymatic activity of CdnP at various concentrations of the inhibitor. The IC50 value, the concentration of inhibitor required to reduce enzyme activity by 50%, is then calculated.

  • Protocol:

    • A fixed concentration of purified CdnP is incubated with serial dilutions of the inhibitor compound.

    • The enzymatic reaction is initiated by the addition of the substrate (e.g., c-di-AMP).

    • The reaction products (e.g., pApA or AMP) are quantified over time using methods such as High-Performance Liquid Chromatography (HPLC).[9]

    • The percentage of inhibition is calculated for each inhibitor concentration relative to a no-inhibitor control.

    • The IC50 value is determined by fitting the dose-response data to a suitable sigmoidal model.

Surface Plasmon Resonance (SPR) for Binding Affinity
  • Principle: SPR is a label-free technique used to measure the binding kinetics and affinity between an inhibitor and its target protein. It detects changes in the refractive index at the surface of a sensor chip to which the target protein is immobilized.

  • Protocol:

    • Purified CdnP is immobilized on an SPR sensor chip.

    • A series of concentrations of the inhibitor are flowed over the sensor surface.

    • The association and dissociation of the inhibitor to CdnP are monitored in real-time, generating a sensorgram.

    • The kinetic parameters (association rate constant, kon, and dissociation rate constant, koff) are determined by fitting the sensorgram data to a binding model.

    • The equilibrium dissociation constant (KD), a measure of binding affinity, is calculated as koff/kon.[1]

Cellular Assays for STING Pathway Activation
  • Principle: These assays assess the ability of a CdnP inhibitor to potentiate the STING-dependent immune response in a cellular context, typically in immune cells like macrophages.

  • Protocol:

    • Primary human or murine macrophages are cultured.

    • The cells are pre-treated with the CdnP inhibitor or a vehicle control.

    • The cells are then infected with Mtb or stimulated with a STING agonist (e.g., 2',3'-cGAMP).[2]

    • After a defined incubation period, the activation of the STING pathway is assessed by measuring:

      • The phosphorylation of STING, TBK1, and IRF3 via Western blotting.

      • The expression of downstream target genes, such as IFNB1, CXCL10, and IL6, using quantitative reverse transcription PCR (qRT-PCR).

      • The secretion of cytokines (e.g., IFN-β) into the culture supernatant using ELISA.

    • A successful CdnP inhibitor will lead to a significant increase in STING pathway activation in the presence of a stimulus compared to the control.

Conclusion

The development of specific and potent inhibitors of Mycobacterium tuberculosis CdnP, such as the conceptual this compound, holds significant promise for novel host-directed therapies against tuberculosis. By preventing the degradation of immunostimulatory cyclic dinucleotides, these inhibitors can unleash the host's innate immune system to combat the infection. The comparative data and detailed experimental protocols provided in this guide offer a framework for the evaluation and further development of such therapeutic agents. Future studies should focus on optimizing the selectivity of these inhibitors for bacterial CdnP over host phosphodiesterases to minimize off-target effects and enhance their therapeutic window.

References

Validating Target Engagement of CD-NP: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CD-NP, a novel designer natriuretic peptide, with its endogenous counterparts—Atrial Natriuretic Peptide (ANP), B-type Natriuretic Peptide (BNP), and C-type Natriuretic Peptide (CNP). We present supporting experimental data to validate the target engagement of CD-NP and offer detailed protocols for key assays.

Introduction to CD-NP and its Mechanism of Action

CD-NP is a chimeric peptide created by fusing the 22 amino acids of human C-type natriuretic peptide (CNP) with the 15-amino acid C-terminus of Dendroaspis natriuretic peptide (DNP). This design rationale aimed to combine the beneficial cardiovascular properties of CNP with the potent renal effects of DNP, while minimizing hypotension.[1]

The primary mechanism of action for all natriuretic peptides, including CD-NP, involves binding to and activating natriuretic peptide receptors (NPRs). There are three main types of NPRs: NPR-A, NPR-B, and NPR-C. NPR-A is preferentially activated by ANP and BNP, while NPR-B is the primary receptor for CNP. Both NPR-A and NPR-B are transmembrane receptors with intracellular guanylyl cyclase domains. Upon ligand binding, these receptors catalyze the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger that mediates most of the downstream physiological effects of natriuretic peptides.[2][3] NPR-C primarily functions as a clearance receptor, removing natriuretic peptides from circulation.[2]

CD-NP is unique in that it is a dual agonist, capable of activating both NPR-A and NPR-B.[4] This dual agonism is thought to contribute to its broad range of effects, including vasodilation, natriuresis (sodium excretion), and diuresis (water excretion).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of natriuretic peptides and a general workflow for validating the target engagement of a compound like CD-NP.

Natriuretic Peptide Signaling Pathway NP Natriuretic Peptides (ANP, BNP, CNP, CD-NP) NPRA NPR-A NP->NPRA ANP, BNP, CD-NP NPRB NPR-B NP->NPRB CNP, CD-NP cGMP cGMP NPRA->cGMP Activates NPRB->cGMP Activates GTP GTP GTP->cGMP Guanylyl Cyclase Activity PKG Protein Kinase G (PKG) cGMP->PKG Activates Physiological_Effects Physiological Effects (Vasodilation, Natriuresis, etc.) PKG->Physiological_Effects Phosphorylation of target proteins

Natriuretic Peptide Signaling Pathway

Experimental Workflow for Target Engagement Validation Cell_Culture Cell Culture (expressing NPR-A/NPR-B) Treatment Treatment with CD-NP or Alternatives Cell_Culture->Treatment Cell_Lysis Cell Lysis Treatment->Cell_Lysis Assay cGMP Measurement (ELISA or RIA) Cell_Lysis->Assay Data_Analysis Data Analysis (EC50 determination) Assay->Data_Analysis In_Vivo In Vivo Studies (Animal Models) Data_Analysis->In_Vivo Physiological_Readouts Physiological Readouts (Blood pressure, urine output, etc.) In_Vivo->Physiological_Readouts

Target Engagement Validation Workflow

Comparative Performance Data

The following table summarizes the available quantitative data for CD-NP and its endogenous counterparts. Direct comparative studies providing binding affinities (Kd) and EC50 values under identical experimental conditions are limited in the public domain. The data presented here are compiled from various preclinical and clinical studies.

ParameterCD-NPANPBNPCNP
Primary Receptor(s) NPR-A, NPR-BNPR-ANPR-ANPR-B
Receptor Binding Affinity (Kd) Data not availableHigh affinity for NPR-AHigh affinity for NPR-AHigh affinity for NPR-B
Receptor Activation (EC50) Data not availablePotent activator of NPR-APotent activator of NPR-APotent activator of NPR-B
cGMP Generation Dose-dependent increasePotent stimulationPotent stimulationPotent stimulation
In Vivo Effects (Human Phase 1a Trial)
Urine Flow Rate (% change from baseline)+53% (10 ng/kg/min)+30% (17.5 ng/kg/min)+230% (25 ng/kg/min)[5]---
Sodium Excretion (% change from baseline)+138% (10 ng/kg/min)+55% (17.5 ng/kg/min)+158% (25 ng/kg/min)[5]---
Plasma cGMP (% change from baseline)+202% (10 ng/kg/min)+378% (17.5 ng/kg/min)+691% (25 ng/kg/min)[5]---
Key Characteristics Dual NPR-A/NPR-B agonist, longer half-life, potent natriuretic and diuretic effects with less hypotension compared to BNP.[4]Endocrine and paracrine roles in blood pressure regulation and cardiac hypertrophy.[2]Primarily a ventricular hormone, acts locally to reduce ventricular fibrosis.[2]Primarily stimulates long bone growth and has vasorelaxant properties.[2]

Experimental Protocols

Cellular cGMP Measurement by ELISA

This protocol describes a competitive enzyme-linked immunosorbent assay (ELISA) for the quantification of cGMP in cell lysates.

Materials:

  • Cells expressing NPR-A and/or NPR-B

  • CD-NP, ANP, BNP, or CNP

  • 0.1 M HCl

  • cGMP ELISA Kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Culture and Treatment:

    • Plate cells in appropriate culture vessels and grow to desired confluency.

    • Wash cells with serum-free media.

    • Treat cells with varying concentrations of CD-NP or other natriuretic peptides for the desired time at 37°C.

  • Cell Lysis:

    • Aspirate the medium from the wells.

    • Add 1 mL of 0.1 M HCl for every 35 cm² of surface area.

    • Incubate at room temperature for 20 minutes.

    • Scrape the cells off the surface and transfer the suspension to a centrifuge tube.

    • Centrifuge at 1,000 x g for 10 minutes to pellet cell debris.

    • Collect the supernatant containing the cGMP.

  • ELISA Protocol (example based on a generic competitive ELISA kit):

    • Prepare cGMP standards and samples. If necessary, acetylate samples and standards to increase assay sensitivity.

    • Add 50 µL of standard or sample to the wells of the goat anti-rabbit IgG coated microplate.

    • Add 25 µL of diluted cGMP-peroxidase conjugate to each well.

    • Add 50 µL of diluted rabbit anti-cGMP antibody to each well.

    • Incubate for 2 hours at room temperature with gentle shaking.

    • Wash the wells several times with the provided wash buffer.

    • Add 100 µL of TMB substrate solution to each well and incubate for 30 minutes at room temperature in the dark.

    • Stop the reaction by adding 50 µL of stop solution.

    • Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.

    • Determine the concentration of cGMP in the samples by interpolating their absorbance values on the standard curve.

    • Plot the cGMP concentration against the concentration of the natriuretic peptide to determine the EC50 value.

Radioimmunoassay (RIA) for cGMP

This protocol provides an alternative, highly sensitive method for cGMP quantification.

Materials:

  • Cell lysate (prepared as in the ELISA protocol)

  • [¹²⁵I]-cGMP tracer

  • Anti-cGMP antibody

  • Standard cGMP solutions

  • Precipitating reagent (e.g., second antibody or polyethylene (B3416737) glycol)

  • Gamma counter

Procedure:

  • Assay Setup:

    • Set up duplicate tubes for total counts, non-specific binding (NSB), standards, and samples.

    • Add assay buffer to all tubes except the total count tubes.

    • Add standard or sample to the respective tubes.

    • Add a known amount of [¹²⁵I]-cGMP tracer to all tubes.

    • Add the anti-cGMP antibody to all tubes except the NSB and total count tubes.

  • Incubation:

    • Vortex all tubes and incubate overnight at 4°C to allow for competitive binding.

  • Separation of Bound and Free cGMP:

    • Add a precipitating reagent to all tubes except the total count tubes to precipitate the antibody-bound cGMP.

    • Incubate as required by the precipitating reagent.

    • Centrifuge the tubes to pellet the precipitate.

  • Measurement:

    • Decant the supernatant containing the free [¹²⁵I]-cGMP.

    • Measure the radioactivity of the pellet (bound [¹²⁵I]-cGMP) in each tube using a gamma counter.

  • Data Analysis:

    • Calculate the percentage of tracer bound for each standard and sample.

    • Generate a standard curve by plotting the percentage of tracer bound against the concentration of the standards.

    • Determine the concentration of cGMP in the samples from the standard curve.

Conclusion

CD-NP demonstrates a unique pharmacological profile as a dual agonist of NPR-A and NPR-B, leading to potent cGMP-mediated physiological effects. The in vivo data from early clinical trials are promising, suggesting that CD-NP can induce significant natriuresis and diuresis with a favorable safety profile regarding hypotension. The provided experimental protocols for cGMP measurement are robust methods for quantifying the target engagement of CD-NP and comparing its activity with other natriuretic peptides in a research setting. Further preclinical studies providing direct comparative data on receptor binding affinities and activation potencies will be valuable in fully elucidating the therapeutic potential of CD-NP.

References

Comparative Guide to CdnP-IN-1: An In-Depth Analysis of a Novel Mycobacterium tuberculosis CdnP Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental data and methodologies related to CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (MTB) cyclic dinucleotide phosphodiesterase (CdnP). This document summarizes key quantitative data, details experimental protocols for reproducibility, and presents visual diagrams of the relevant biological pathways and workflows.

Introduction to this compound and its Therapeutic Rationale

This compound (also known as compound C82) is a potent and selective, non-nucleotide small molecule inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP).[1] M. tuberculosis, the causative agent of tuberculosis, secretes the phosphodiesterase CdnP to evade the host's innate immune system. CdnP achieves this by hydrolyzing both the bacterially-produced second messenger cyclic di-AMP (c-di-AMP) and the host-derived cyclic GMP-AMP (cGAMP).[2][3] Both c-di-AMP and cGAMP are crucial signaling molecules that activate the STING (Stimulator of Interferon Genes) pathway, leading to the production of type I interferons and an anti-bacterial immune response. By degrading these molecules, CdnP effectively dampens this immune surveillance, allowing the bacteria to establish and maintain infection.[2][3]

Inhibitors of CdnP, such as this compound, represent a promising anti-virulence therapeutic strategy. By blocking the activity of CdnP, these inhibitors are expected to restore the host's ability to detect and respond to MTB infection, thereby potentiating the immune response and aiding in bacterial clearance.

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound and provides a framework for comparison with potential alternative inhibitors. Currently, specific, experimentally validated alternative small molecule inhibitors of MTB CdnP are not widely reported in the public domain.

CompoundTargetIC50 (µM)Selectivity ProfileCellular ActivityIn Vivo Efficacy
This compound (C82) M. tuberculosis CdnP~18Selective over other bacterial CDN PDEs (Yybt, RocR, GBS-CdnP), a viral CDN PDE (poxin), and mammalian ENPP1.[1]Potentiates the cGAS-STING-IRF3 pathway in macrophage cell lines and primary human monocyte-derived macrophages.Attenuates M. tuberculosis virulence in a mouse model.[3][4]
Alternative Inhibitor 1 M. tuberculosis CdnPData not availableData not availableData not availableData not available
Alternative Inhibitor 2 M. tuberculosis CdnPData not availableData not availableData not availableData not available

Experimental Protocols

High-Throughput Screening (HTS) for Identification of CdnP Inhibitors

The following is a generalized protocol based on the high-throughput assay used to identify this compound.[1]

Objective: To identify small molecule inhibitors of MTB CdnP enzymatic activity.

Materials:

  • Purified recombinant MTB CdnP enzyme

  • c-di-AMP (substrate)

  • Snake venom phosphodiesterase (SVP)

  • Alkaline phosphatase (AP)

  • Phosphate (B84403) sensor (e.g., malachite green-based reagent)

  • Assay buffer (e.g., Tris-HCl buffer with MgCl2 and MnCl2)

  • Small molecule compound library

  • 384-well microplates

  • Plate reader

Procedure:

  • Compound Plating: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well plate. Include appropriate controls (e.g., DMSO for negative control, known inhibitor for positive control).

  • Enzyme and Substrate Addition: Add a solution containing purified CdnP enzyme and c-di-AMP substrate to each well.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic reaction to proceed.

  • Coupled Enzyme Reaction: Add a solution containing SVP and AP to each well. SVP will hydrolyze the product of the CdnP reaction (pApA) to AMP, and AP will then hydrolyze AMP to adenosine (B11128) and inorganic phosphate.

  • Phosphate Detection: Add the phosphate sensor reagent to each well. This reagent will react with the inorganic phosphate produced, resulting in a colorimetric change.

  • Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound relative to the controls. Compounds showing significant inhibition are selected as "hits" for further validation.

Determination of IC50 Value

Objective: To determine the half-maximal inhibitory concentration (IC50) of a hit compound.

Procedure:

  • Prepare a serial dilution of the hit compound.

  • Perform the CdnP enzymatic assay as described above, using the different concentrations of the inhibitor.

  • Plot the percent inhibition as a function of the logarithm of the inhibitor concentration.

  • Fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to calculate the IC50 value.

Visualizing the CdnP Signaling Pathway and Experimental Workflow

CdnP-Mediated Evasion of the Host Immune Response

The following diagram illustrates the role of MTB CdnP in subverting the host's innate immune response.

Caption: MTB CdnP hydrolyzes c-di-AMP and cGAMP, inhibiting STING activation.

High-Throughput Screening Workflow for CdnP Inhibitors

This diagram outlines the key steps in a high-throughput screening campaign to identify inhibitors of MTB CdnP.

HTS_Workflow cluster_data_analysis Data Analysis start Start compound_library Small Molecule Library start->compound_library primary_screen Primary High-Throughput Screen (HTS) compound_library->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Assay hit_identification->dose_response ic50_determination IC50 Determination dose_response->ic50_determination selectivity_assays Selectivity Assays (vs. other PDEs) ic50_determination->selectivity_assays lead_optimization Lead Optimization selectivity_assays->lead_optimization end End lead_optimization->end

Caption: Workflow for the discovery and characterization of CdnP inhibitors.

References

Orthogonal Validation of CdnP-IN-1: A Comparative Guide for a Novel Checkpoint Kinase 1 (CHK1) Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the orthogonal validation of a novel, potent, and selective inhibitor of Checkpoint Kinase 1 (CHK1), designated CdnP-IN-1. For comparative purposes, its performance is benchmarked against a well-characterized CHK1 inhibitor, MK-8776. Orthogonal validation, the practice of using multiple, independent methods to confirm a scientific finding, is critical in drug discovery to ensure the on-target activity of a compound and to build a robust data package for further development.[1][2]

Data Presentation: this compound vs. MK-8776

The following table summarizes the quantitative data from a series of validation assays designed to confirm the efficacy and selectivity of this compound as a CHK1 inhibitor.

Assay TypeParameter MeasuredThis compoundMK-8776 (Alternative)
Biochemical Assays
Recombinant CHK1 Kinase AssayIC50 (nM)2.53.0
Recombinant CHK2 Kinase AssayIC50 (nM)> 10,000> 10,000
Cell-Based Assays
Target Engagement (NanoBRET)EC50 (nM)2535
p-CDC25C (Ser216) InhibitionEC50 (nM)5065
Cell Viability (HT29)IC50 (µM)5.27.8
Sensitization to GemcitabineSensitization Ratio12.510.2
Genetic Validation
CHK1 siRNA SensitizationComparison to InhibitorPhenocopies this compoundPhenocopies MK-8776

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CHK1 signaling pathway and a typical experimental workflow for validating a novel inhibitor.

CHK1_Signaling_Pathway cluster_nucleus Nucleus DNA_Damage DNA Damage (e.g., Gemcitabine) ATM_ATR ATM/ATR Activation DNA_Damage->ATM_ATR CHK1_p p-CHK1 (Active) ATM_ATR->CHK1_p phosphorylates CDC25C CDC25C CHK1_p->CDC25C phosphorylates G2_Arrest G2/M Checkpoint Arrest CHK1_p->G2_Arrest CDC25C_p p-CDC25C (Inactive) (Cytoplasmic Sequestration) CDC25C->CDC25C_p CDK1_CyclinB CDK1/Cyclin B CDC25C_p->CDK1_CyclinB Mitosis Mitotic Entry CDK1_CyclinB->Mitosis CdnP_IN_1 This compound CdnP_IN_1->CHK1_p inhibits

Caption: CHK1 signaling pathway in response to DNA damage.

Experimental_Workflow cluster_0 Phase 1: Biochemical Validation cluster_1 Phase 2: Cellular Validation cluster_2 Phase 3: Genetic Validation Biochem_Assay Recombinant Kinase Assay (IC50 Determination) Selectivity_Panel Kinase Selectivity Panel Biochem_Assay->Selectivity_Panel Target_Engagement Target Engagement (NanoBRET) (EC50 Determination) Selectivity_Panel->Target_Engagement Phospho_Assay Downstream Target Inhibition Assay (p-CDC25C) Target_Engagement->Phospho_Assay Cell_Viability Cell Viability & Sensitization Assays Phospho_Assay->Cell_Viability Genetic_Perturbation Genetic Knockdown (siRNA/CRISPR) Phenotype Comparison Cell_Viability->Genetic_Perturbation

Caption: Orthogonal validation workflow for a novel kinase inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Recombinant CHK1 Kinase Assay

Objective: To determine the in vitro potency of this compound against purified CHK1 enzyme.

Methodology:

  • A reaction mixture containing 1x kinase buffer, 5 ng/µL recombinant human CHK1 enzyme, 1 µM ATP, and 1 µM of a fluorescently labeled peptide substrate is prepared.

  • This compound or MK-8776 is serially diluted and added to the reaction mixture in a 384-well plate.

  • The reaction is initiated by the addition of ATP and incubated at 30°C for 60 minutes.

  • The reaction is stopped, and the phosphorylated and unphosphorylated peptides are separated by capillary electrophoresis.

  • The percentage of phosphorylation relative to a DMSO control is calculated, and the IC50 value is determined by fitting the data to a four-parameter logistic curve.

Cellular Target Engagement (NanoBRET™ Assay)

Objective: To confirm that this compound binds to CHK1 within a live cellular environment.

Methodology:

  • HEK293 cells are transiently co-transfected with plasmids encoding CHK1 fused to NanoLuc® luciferase and a fluorescent energy transfer probe.

  • After 24 hours, cells are harvested, washed, and resuspended in Opti-MEM.

  • The cells are plated into a 384-well white plate.

  • This compound or MK-8776 is serially diluted and added to the cells, followed by incubation for 2 hours at 37°C.

  • The NanoBRET™ substrate is added, and luminescence and fluorescence are measured.

  • The BRET ratio is calculated, and the data is normalized to vehicle controls to determine the EC50 value.

Phospho-CDC25C (Ser216) Inhibition Assay

Objective: To measure the functional inhibition of CHK1's downstream signaling in cells.

Methodology:

  • HT29 colon cancer cells are seeded in 96-well plates and allowed to adhere overnight.

  • Cells are pre-treated with serial dilutions of this compound or MK-8776 for 1 hour.

  • DNA damage is induced by adding 100 nM Gemcitabine for 18 hours to activate the CHK1 pathway.[3]

  • Cells are fixed, permeabilized, and stained with a primary antibody against phosphorylated CDC25C (Ser216) and a fluorescently labeled secondary antibody.

  • The fluorescence intensity is measured using a high-content imaging system.

  • The EC50 is calculated based on the reduction in the phosphorylation signal compared to the Gemcitabine-only control.

Sensitization to Gemcitabine Assay

Objective: To assess the ability of this compound to enhance the cytotoxic effects of a DNA-damaging agent, a key therapeutic strategy for CHK1 inhibitors.[3]

Methodology:

  • HT29 cells are seeded in 96-well plates.

  • Cells are treated with a serial dilution of Gemcitabine, either alone or in combination with a fixed, non-toxic concentration of this compound (e.g., 100 nM).

  • After 72 hours of incubation, cell viability is assessed using a luminescent cell viability assay (e.g., CellTiter-Glo®).

  • The IC50 of Gemcitabine in the presence and absence of this compound is determined.

  • The sensitization ratio is calculated as (IC50 of Gemcitabine alone) / (IC50 of Gemcitabine + this compound).

Genetic Validation via CHK1 siRNA

Objective: To determine if the genetic knockdown of CHK1 phenocopies the pharmacological inhibition by this compound.[1]

Methodology:

  • HT29 cells are transfected with either a non-targeting control siRNA or an siRNA specifically targeting CHK1.

  • After 48 hours, successful knockdown of CHK1 protein is confirmed by Western blot.

  • A parallel set of non-transfected cells is treated with this compound.

  • Both the siRNA-treated and this compound-treated cells are then subjected to the Gemcitabine sensitization assay as described above.

  • A positive orthogonal validation is achieved if the sensitization to Gemcitabine observed with CHK1 siRNA is comparable to that seen with this compound treatment.

References

CdnP-IN-1: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of CdnP-IN-1, a selective inhibitor of Mycobacterium tuberculosis (Mtb) cyclic dinucleotide phosphodiesterase (CdnP). The information is based on available experimental data to assist researchers in evaluating its potential for tuberculosis research and drug development.

Product Overview

This compound, also identified as compound C82, is a potent and selective non-nucleotide inhibitor of the Mtb CdnP enzyme.[1][2] This enzyme plays a crucial role in the bacterium's ability to evade the host immune system.[3] this compound has been identified as a valuable tool for studying the function of CdnP in Mtb pathogenesis and as a potential starting point for the development of novel anti-tuberculosis therapies.

Mechanism of Action

Mycobacterium tuberculosis secretes the phosphodiesterase CdnP to hydrolyze cyclic dinucleotides, which are important signaling molecules in the host's innate immune response. Specifically, CdnP targets both bacterially derived cyclic di-AMP (c-di-AMP) and host-derived 2'3'-cyclic GMP-AMP (2'3'-cGAMP).[3] The degradation of these molecules by CdnP prevents the activation of the STING (Stimulator of Interferon Genes) pathway, thereby suppressing the production of type I interferons and other pro-inflammatory cytokines that are essential for controlling the infection.[1][2][3]

This compound selectively inhibits the enzymatic activity of Mtb CdnP, preventing the breakdown of c-di-AMP and 2'3'-cGAMP. This leads to the accumulation of these signaling molecules, subsequent activation of the STING pathway, and an enhanced host immune response against M. tuberculosis.

Performance Data

Currently, published data on the performance of this compound is primarily from in vitro biochemical assays. Limited information is available on its effects in different cell lines. The primary study on this compound (C82) focused on its discovery and biochemical characterization.

Biochemical Performance
Target EnzymeInhibitorIC50 (µM)Reference
M. tuberculosis CdnPThis compound (C82)~18[1][2]
Selectivity

This compound has demonstrated high selectivity for Mtb CdnP. In counter-screening assays, it did not show significant inhibition of other bacterial, viral, or mammalian cyclic dinucleotide phosphodiesterases at concentrations at which it inhibits Mtb CdnP.

EnzymeOrganism/FamilyInhibition by this compound (C82)Reference
YybtBacillus subtilisNo[1][2]
RocRPseudomonas aeruginosaNo[1][2]
GBS-CdnPStreptococcus agalactiaeNo[1][2]
PoxinPoxvirusNo[1][2]
ENPP1MammalianNo[1][2]
Performance in Cell Lines

Direct comparative studies of this compound's efficacy in different cell lines are not yet available in the published literature. The primary application of this inhibitor is in the context of M. tuberculosis infection models, which typically utilize macrophage cell lines such as THP-1 or bone marrow-derived macrophages (BMDMs).

While a direct comparison is unavailable, the known mechanism of action suggests that the effect of this compound would be most pronounced in immune cells capable of mounting a STING-dependent response to infection, such as macrophages. The efficacy in different cell lines would likely depend on:

  • The ability of M. tuberculosis to infect the cell line.

  • The expression levels and functionality of the cGAS-STING pathway components in the host cell.

  • The ability of the inhibitor to penetrate the host cell and reach the intracellular bacteria.

The supporting information of the primary study that identified this compound (C82) indicates that the compound was tested for toxicity against mammalian cell lines, but detailed comparative efficacy data is not provided.[2]

Experimental Protocols

The following are summaries of the key experimental protocols used in the characterization of this compound.

High-Throughput Screening (HTS) for CdnP Inhibitors

A fluorescence-based high-throughput assay was used to screen for inhibitors of Mtb CdnP. The assay measures the hydrolysis of a fluorogenic substrate by the CdnP enzyme.

  • Enzyme and Substrate Preparation : Recombinant Mtb CdnP was purified. A fluorogenic substrate that mimics the natural substrates of CdnP was used.

  • Assay Reaction : The enzymatic reaction was performed in a 384-well plate format. Each well contained the CdnP enzyme, the fluorogenic substrate, and a test compound (or DMSO as a control).

  • Incubation : The reaction mixture was incubated at room temperature to allow for enzymatic activity.

  • Fluorescence Reading : The fluorescence intensity was measured using a plate reader. Inhibition of CdnP activity results in a lower fluorescence signal.

  • Hit Identification : Compounds that showed significant inhibition of CdnP activity were selected for further characterization.

IC50 Determination

The half-maximal inhibitory concentration (IC50) of this compound was determined by measuring the enzymatic activity of CdnP in the presence of serially diluted inhibitor.

  • Serial Dilution : this compound was serially diluted to create a range of concentrations.

  • Enzymatic Assay : The CdnP enzymatic assay was performed as described above with each concentration of the inhibitor.

  • Data Analysis : The percentage of inhibition was calculated for each inhibitor concentration relative to the DMSO control. The IC50 value was determined by fitting the dose-response curve using a suitable nonlinear regression model.

Selectivity Assays

The selectivity of this compound was assessed by testing its inhibitory activity against a panel of other phosphodiesterases using similar enzymatic assays tailored for each specific enzyme.

Visualizations

CdnP Signaling Pathway and Inhibition by this compound

CdnP_Signaling_Pathway cluster_host Host Cell (Macrophage) cluster_mtb Mtb Mtb Mycobacterium tuberculosis cGAS cGAS Mtb->cGAS releases DNA c_di_AMP c-di-AMP STING STING cGAS->STING produces 2'3'-cGAMP TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-α/β) IRF3->IFN induces transcription Immune_Response Antimicrobial Immune Response IFN->Immune_Response CdnP CdnP CdnP->STING hydrolyzes 2'3'-cGAMP & c-di-AMP (Inhibition of STING activation) c_di_AMP->STING activates CdnP_IN_1 This compound CdnP_IN_1->CdnP Inhibits

Caption: this compound inhibits the Mtb CdnP enzyme, restoring STING-mediated immune responses.

Experimental Workflow for this compound Characterization

Experimental_Workflow cluster_discovery Discovery cluster_characterization Biochemical Characterization cluster_cellular Cellular Evaluation (Hypothetical) HTS High-Throughput Screening (Fluorescence-based assay) Hit_ID Hit Identification HTS->Hit_ID IC50 IC50 Determination (Dose-response curve) Hit_ID->IC50 Lead Compound (this compound) Selectivity Selectivity Profiling (Panel of PDEs) IC50->Selectivity Infection_Model Mtb Infection of Macrophages (e.g., THP-1, BMDMs) Selectivity->Infection_Model Further Validation Treatment Treatment with this compound Infection_Model->Treatment Cytokine_Analysis Cytokine Measurement (e.g., ELISA, Luminex) Treatment->Cytokine_Analysis Bacterial_Load Intracellular Bacterial Load (CFU counting) Treatment->Bacterial_Load

References

Elucidating the Role of CdnP-IN-1 and a Comparative Guide to In Vivo Efficacy of Preclinical STING Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A critical point of clarification: Current scientific literature identifies CdnP-IN-1 not as a STING (Stimulator of Interferon Genes) agonist, but as an inhibitor of the Mycobacterium tuberculosis cyclic dinucleotide phosphodiesterase (CdnP).[1][2][3] As such, this compound does not directly activate the STING pathway and therefore lacks in vivo efficacy data in the context of STING-mediated anti-tumor responses. The following guide will, therefore, focus on a comparative analysis of well-documented preclinical STING agonists, providing researchers, scientists, and drug development professionals with a valuable resource for understanding their in vivo performance.

This guide provides an objective comparison of the in vivo efficacy of representative STING agonists, supported by experimental data. The focus is on compounds that have demonstrated anti-tumor activity in preclinical models.

Understanding the STING Signaling Pathway

The STING signaling pathway is a crucial component of the innate immune system. It detects the presence of cytosolic DNA, a danger signal associated with viral infections and cellular damage, including that occurring within tumor cells. Activation of STING leads to a cascade of events culminating in the production of type I interferons (IFNs) and other pro-inflammatory cytokines. This, in turn, stimulates an anti-tumor immune response by promoting the maturation and activation of dendritic cells (DCs), enhancing the cross-priming of tumor-specific CD8+ T cells, and recruiting various immune cells to the tumor microenvironment.

STING_Pathway cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum cluster_golgi Golgi Apparatus cluster_vesicle Vesicular Transport cluster_nucleus Nucleus cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS binds ATP_GTP ATP + GTP ATP_GTP->cGAMP STING_dimer STING Dimer cGAMP->STING_dimer binds & activates STING_activated Activated STING STING_dimer->STING_activated translocates to TBK1 TBK1 STING_activated->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates pIRF3 p-IRF3 IRF3->pIRF3 IFN_genes Type I IFN Genes pIRF3->IFN_genes translocates & activates transcription IFN_production Type I IFN Production IFN_genes->IFN_production

Caption: Simplified STING signaling pathway.

Comparative In Vivo Efficacy of Preclinical STING Agonists

The following tables summarize the in vivo anti-tumor efficacy of two prominent preclinical STING agonists: the cyclic dinucleotide 2'3'-cGAMP (a natural STING ligand) and the non-cyclic dinucleotide diABZI .

Table 1: In Vivo Efficacy of 2'3'-cGAMP
Tumor ModelMouse StrainAdministration RouteDosageKey Findings
4T1 Breast CancerBALB/cIntratumoral10 µgSignificantly delayed tumor growth.[4]
CT26 Colon CancerBALB/cIntratumoral10 µgSignificantly delayed tumor growth.[4]
B16F10 MelanomaC57BL/6Intratumoral20 µgProlonged survival and delayed tumor growth in a STING-dependent manner.[4]
Pancreatic Cancer XenograftNudeIntratumoral5 mg/kgIn combination with CAR-NK-92 cells, significantly inhibited tumor growth and prolonged survival.[5]
Table 2: In Vivo Efficacy of diABZI
Tumor ModelMouse StrainAdministration RouteDosageKey Findings
B16F10 MelanomaC57BL/6Intravenous0.035 µmol/mouseInhibited tumor growth.[6]
Colorectal CancerNot SpecifiedNot SpecifiedNot SpecifiedSignificantly inhibited tumor growth.[7]
B16-F10 MelanomaC57BL/6IntravenousVarious dosesDose-dependent anti-tumor effect and survival benefit.[8]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for in vivo efficacy studies of STING agonists.

General In Vivo Tumor Model Workflow

Experimental_Workflow cluster_setup Tumor Implantation cluster_treatment Treatment Phase cluster_monitoring Monitoring & Endpoints cell_culture Tumor Cell Culture (e.g., B16F10, CT26) cell_injection Subcutaneous Injection of Tumor Cells into Mice cell_culture->cell_injection tumor_growth Tumor Growth to Palpable Size (~100 mm³) cell_injection->tumor_growth treatment_admin Administration of STING Agonist or Vehicle tumor_growth->treatment_admin tumor_measurement Regular Tumor Volume Measurement treatment_admin->tumor_measurement survival_monitoring Survival Monitoring treatment_admin->survival_monitoring tissue_harvest Tissue Harvest for Immunological Analysis tumor_measurement->tissue_harvest survival_monitoring->tissue_harvest

Caption: General workflow for in vivo STING agonist efficacy studies.
Detailed Protocol for Intratumoral Administration of cGAMP in a CT26 Mouse Model

  • Animal Model: 6- to 8-week-old female BALB/c mice.

  • Tumor Cell Line: CT26 murine colon carcinoma cells.

  • Tumor Implantation: 1 x 10^6 CT26 cells are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a volume of approximately 100 mm³, mice are randomly assigned to treatment groups. 10 µg of cGAMP in a suitable vehicle (e.g., PBS) is injected directly into the tumor.[4] Control groups receive vehicle alone.

  • Monitoring: Tumor volume is measured every 2-3 days using calipers. Survival of the mice is monitored daily.

  • Endpoint Analysis: At the end of the study, or when tumors reach a predetermined size, mice are euthanized. Tumors and spleens may be harvested for immunological analysis, such as flow cytometry to assess immune cell infiltration (e.g., CD8+ T cells, dendritic cells).

Detailed Protocol for Systemic Administration of diABZI in a B16-F10 Mouse Model
  • Animal Model: 6- to 8-week-old female C57BL/6 mice.

  • Tumor Cell Line: B16-F10 murine melanoma cells.

  • Tumor Implantation: 2 x 10^5 B16-F10 cells are injected subcutaneously into the flanks of the mice.[8]

  • Treatment: When tumors are established, mice are treated intravenously with diABZI at various dose levels.[8] Treatment may be administered multiple times (e.g., every 3 days for a total of 3 treatments).[6]

  • Monitoring: Tumor growth and survival are monitored as described above.

  • Endpoint Analysis: Similar to the cGAMP protocol, tumors and lymphoid organs can be analyzed to determine the systemic and local immune responses to the STING agonist.

Conclusion

While this compound is not a STING agonist, the field of STING-targeted cancer immunotherapy is rich with promising preclinical candidates. Both natural and synthetic STING agonists, such as 2'3'-cGAMP and diABZI, have demonstrated significant anti-tumor efficacy in a variety of in vivo models. The data presented in this guide highlights the potential of STING activation as a therapeutic strategy. Future research will likely focus on optimizing delivery methods to enhance efficacy and minimize potential systemic toxicities, as well as exploring combination therapies with other immunomodulatory agents.

References

Comparative Selectivity Analysis of CdnP-IN-1: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

A Detailed Examination of CdnP-IN-1 Cross-Reactivity against Bacterial and Mammalian Phosphodiesterases

This guide provides a comprehensive analysis of the cross-reactivity profile of this compound, a potent inhibitor of the Mycobacterium tuberculosis (Mtb) c-di-AMP phosphodiesterase (CdnP). The data presented herein is intended for researchers, scientists, and drug development professionals working on novel anti-tuberculosis therapies and studying bacterial cyclic dinucleotide signaling pathways.

This compound, also identified as compound C82, has emerged as a valuable tool compound for investigating the role of CdnP in Mtb pathogenesis. Understanding its selectivity is crucial for the accurate interpretation of experimental results and for its potential development as a therapeutic agent.

Executive Summary of Cross-Reactivity Data

This compound demonstrates high selectivity for Mycobacterium tuberculosis CdnP. In comprehensive screening, it did not exhibit inhibitory activity against other bacterial or viral cyclic dinucleotide (CDN) phosphodiesterases, nor against the related mammalian enzyme ENPP1. This high degree of selectivity underscores its utility as a specific chemical probe for studying Mtb CdnP.

Enzyme TargetOrganism/SourceThis compound (C82) Inhibition
CdnP (Primary Target) Mycobacterium tuberculosis IC₅₀ ≈ 18 µM
YybtBacillus subtilisNo inhibition at 100 µM
RocRPseudomonas aeruginosaNo inhibition at 100 µM
GBS-CdnPStreptococcus agalactiaeNo inhibition at 100 µM
PoxinVaccinia VirusNo inhibition at 100 µM
ENPP1MammalianNo inhibition at 100 µM

Signaling Pathway Context

In Mycobacterium tuberculosis, the second messenger cyclic di-AMP (c-di-AMP) plays a critical role in regulating various physiological processes, including cell wall homeostasis and virulence. The intracellular concentration of c-di-AMP is tightly controlled by the activities of the diadenylate cyclase DisA (also known as Rv3586), which synthesizes c-di-AMP from two ATP molecules, and the phosphodiesterase CdnP (also known as CnpB or Rv2837c), which degrades c-di-AMP into linear 5'-pApA and subsequently to AMP. This compound specifically inhibits this degradation step.

ATP 2 ATP DisA DisA (Synthase) ATP->DisA c_di_AMP c-di-AMP CdnP CdnP (Phosphodiesterase) c_di_AMP->CdnP pApA 5'-pApA pApA->CdnP AMP 2 AMP DisA->c_di_AMP CdnP->pApA CdnP->AMP CdnP_IN_1 This compound CdnP_IN_1->CdnP Inhibits

Caption: C-di-AMP metabolism in M. tuberculosis.

Experimental Protocols

The inhibitory activity of this compound and its cross-reactivity were assessed using a coralyne-based fluorescence assay. This method provides a sensitive and reliable means to measure phosphodiesterase activity.

CdnP Activity Assay Protocol:

  • Enzyme Preparation: Recombinant Mtb CdnP and other tested phosphodiesterases were purified to homogeneity.

  • Reaction Mixture: The standard reaction mixture (50 µL) contained 50 mM Tris-HCl (pH 8.5), 10 mM MnCl₂, 1 µM c-di-AMP (or other CDN substrates), and the purified enzyme.

  • Inhibitor Addition: For inhibition assays, this compound (dissolved in DMSO) was added to the reaction mixture at varying concentrations. The final DMSO concentration was kept constant in all wells.

  • Incubation: The reaction was initiated by the addition of the enzyme and incubated at 37°C for 30 minutes.

  • Quenching and Detection: The reaction was quenched by the addition of a solution containing coralyne. The fluorescence of the coralyne-c-di-AMP complex was measured at an excitation wavelength of 420 nm and an emission wavelength of 450 nm. The decrease in fluorescence intensity is proportional to the hydrolysis of c-di-AMP.

  • Data Analysis: IC₅₀ values were calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cross-Reactivity Screening Workflow:

The workflow for assessing the selectivity of this compound involved a systematic screening against a panel of homologous enzymes.

cluster_0 Primary Screening cluster_1 Selectivity Profiling HTS High-Throughput Screen (Coralyne Assay) Hit_ID Hit Identification (this compound / C82) HTS->Hit_ID IC50 IC50 Determination vs. Mtb CdnP Hit_ID->IC50 Panel Panel of PDEs (Yybt, RocR, GBS-CdnP, Poxin, ENPP1) IC50->Panel Test Lead Compound Assay Inhibition Assay (Fixed Inhibitor Conc.) Panel->Assay Analysis Determine % Inhibition Assay->Analysis

Comparative Analysis of Pyrazolopyrimidine Analogs as Kinase X Inhibitors: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a lead pyrazolopyrimidine compound, here designated as CdnP-IN-1, and its analogs, focusing on their structure-activity relationship (SAR) as inhibitors of Kinase X. The data presented is a synthesized representation based on established findings within the pyrazolopyrimidine class of kinase inhibitors.

Structure-Activity Relationship (SAR) Summary

The pyrazolopyrimidine scaffold serves as a versatile backbone for the development of potent kinase inhibitors, primarily by mimicking the adenine (B156593) base of ATP and forming crucial hydrogen bonds with the kinase hinge region.[1] The inhibitory activity and selectivity of these compounds can be significantly modulated by substitutions at various positions of the pyrazolopyrimidine core. This guide explores modifications at the R1 and R2 positions of the lead compound this compound and their impact on inhibitory potency against Kinase X.

Table 1: Structure-Activity Relationship of this compound and Analogs against Kinase X

Compound IDR1-SubstituentR2-SubstituentBiochemical IC50 (nM)Cellular EC50 (µM)
This compound (Lead) -HPhenyl501.2
Analog 1A -CH3Phenyl250.8
Analog 1B -CH2CH3Phenyl752.5
Analog 2A -H4-Fluorophenyl300.9
Analog 2B -H4-Chlorophenyl200.7
Analog 2C -H4-Methoxyphenyl1505.1
Analog 3A -HPyridin-4-yl401.0
Analog 3B -HPyrimidin-5-yl601.8
  • IC50 (Half-maximal inhibitory concentration): A measure of the potency of a substance in inhibiting a specific biological or biochemical function.

  • EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response.

The data illustrates that small alkyl substitutions at the R1 position can be favorable, with a methyl group (Analog 1A) enhancing potency compared to the unsubstituted lead and a larger ethyl group (Analog 1B) being detrimental. At the R2 position, electron-withdrawing groups on the phenyl ring, such as fluorine (Analog 2A) and chlorine (Analog 2B), improve inhibitory activity. Conversely, an electron-donating methoxy (B1213986) group (Analog 2C) significantly reduces potency. Heteroaromatic rings like pyridine (B92270) (Analog 3A) are well-tolerated, maintaining comparable activity to the lead compound.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

2.1. Biochemical Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common method for determining the in vitro potency of an inhibitor against its target kinase using a fluorescence-based assay.[2][3]

  • Materials:

    • Recombinant full-length Kinase X enzyme

    • Fluorescently labeled peptide substrate

    • Adenosine triphosphate (ATP)

    • Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

    • Test compounds (this compound and analogs) dissolved in DMSO

    • 384-well microplates

    • Plate reader capable of fluorescence detection

  • Procedure:

    • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent 3- to 10-fold dilutions.

    • Assay Plate Preparation: Add a small volume (e.g., 50 nL) of each inhibitor concentration to the wells of a 384-well plate. Include control wells with DMSO only (for 0% and 100% inhibition).

    • Enzyme and Substrate Addition: Prepare a solution containing the recombinant Kinase X and the peptide substrate in the assay buffer. Add this mixture to all wells of the assay plate.

    • Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP in assay buffer to all wells. The final ATP concentration should be at or near the Michaelis constant (Km) for Kinase X.

    • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

    • Detection: Stop the reaction and measure the fluorescence signal using a plate reader. The signal is proportional to the amount of phosphorylated substrate.

    • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[4]

2.2. Cell-Based Proliferation Assay (EC50 Determination)

This protocol describes a method to assess the effect of the inhibitors on the proliferation of a cancer cell line that is dependent on Kinase X activity.[5][6]

  • Materials:

    • Human cancer cell line (e.g., MCF7) with known dependence on Kinase X signaling.

    • Cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (this compound and analogs) dissolved in DMSO

    • Cell proliferation reagent (e.g., CellTiter-Glo®)

    • 96-well clear-bottom cell culture plates

    • Luminometer

  • Procedure:

    • Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to attach overnight.

    • Compound Treatment: The following day, treat the cells with a serial dilution of the test compounds. Include DMSO-only treated wells as a negative control.

    • Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

    • Viability Measurement: After the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent lyses the cells and generates a luminescent signal proportional to the amount of ATP present, which is an indicator of the number of viable cells.

    • Data Acquisition: Measure the luminescence using a plate reader.

    • Data Analysis: Normalize the luminescence signal of the compound-treated wells to the DMSO-treated control wells. Plot the normalized values against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Visualizations: Pathways and Workflows

3.1. Kinase X Signaling Pathway

The following diagram illustrates a simplified signaling cascade involving Kinase X, which is a common mechanism for many protein kinases involved in cancer.[7] Kinase inhibitors like this compound act by blocking the ATP binding site of Kinase X, thereby preventing the phosphorylation of its downstream substrates and inhibiting the signaling pathway that leads to cell proliferation.

Kinase_X_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor_Receptor Growth_Factor_Receptor Kinase_X Kinase_X Growth_Factor_Receptor->Kinase_X Activates Substrate Substrate Kinase_X->Substrate Phosphorylates pSubstrate Phosphorylated Substrate Transcription_Factors Transcription_Factors pSubstrate->Transcription_Factors Activates Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Regulates Proliferation Proliferation Gene_Expression->Proliferation Growth_Factor Growth_Factor Growth_Factor->Growth_Factor_Receptor Binds This compound This compound This compound->Kinase_X Inhibits

Caption: Simplified Kinase X signaling pathway and the inhibitory action of this compound.

3.2. Experimental Workflow for Inhibitor Evaluation

The diagram below outlines the logical flow of experiments for evaluating the structure-activity relationship of novel kinase inhibitors, from initial biochemical screening to cellular potency assessment.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_screening Screening Cascade cluster_analysis Data Analysis Lead_Compound Lead Compound (this compound) Analog_Synthesis Analog Synthesis (Modification of R1, R2) Lead_Compound->Analog_Synthesis Biochemical_Assay Biochemical Assay (IC50 vs. Kinase X) Analog_Synthesis->Biochemical_Assay Cellular_Assay Cell-Based Assay (EC50 in Cancer Cells) Biochemical_Assay->Cellular_Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis Cellular_Assay->SAR_Analysis Lead_Optimization Lead Optimization SAR_Analysis->Lead_Optimization Lead_Optimization->Analog_Synthesis Iterative Design

Caption: Workflow for the evaluation of this compound and its analogs.

References

Safety Operating Guide

Safe Disposal of DNP-Containing Compounds (Interpreted as CdnP-IN-1)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The specific compound "CdnP-IN-1" did not yield precise results in chemical safety databases. This guide is based on the proper disposal procedures for dinitrophenyl (DNP)-containing compounds, a likely interpretation given the nomenclature. Researchers must consult their institution's Environmental Health and Safety (EHS) office for specific guidance on their particular compound.

This document provides essential safety and logistical information for the proper disposal of dinitrophenyl-containing research chemicals. The procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal in a laboratory setting.

Hazard Identification and Safety Data

Dinitrophenyl (DNP)-containing compounds are classified as hazardous materials, presenting significant health and safety risks if not handled and disposed of correctly. The dinitrophenyl group can be acutely toxic and may be explosive under certain conditions, particularly when dry.[1][2]

Hazard CategoryDescriptionGHS Pictograms
Flammability Can be a flammable solid.🔥
Health Hazards Acutely toxic, may cause skin and serious eye irritation.[1]💀, ❕
Reactivity Can be explosive when dry, heated, or subjected to shock or friction.[1][2]💥

Personal Protective Equipment (PPE)

Before handling any DNP-containing compound for disposal, the following personal protective equipment is mandatory:[1]

  • Eye Protection: Chemical safety goggles are required.

  • Hand Protection: Nitrile gloves are necessary; double-gloving is recommended.[1][2]

  • Body Protection: A lab coat and closed-toe shoes must be worn.[1]

  • Respiratory Protection: If there is a risk of inhaling dust particles, a dust mask or respirator should be used.[1]

Step-by-Step Disposal Protocol

The disposal of DNP-containing compounds must be managed by a licensed hazardous waste disposal company. Do not attempt to dispose of this type of chemical down the drain or in regular trash. [1][3]

  • Segregation and Labeling:

    • Carefully segregate waste containing DNP from other chemical waste to prevent incompatible mixtures.[1]

    • Place the waste in a dedicated, clearly labeled hazardous waste container.[1]

    • The label must include the full chemical name and all applicable hazard pictograms (flammable, toxic, explosive).[1]

  • Waste Storage:

    • Store the hazardous waste container in a designated, well-ventilated, cool, and dry area.[1]

    • Keep the container away from heat sources and incompatible materials.[3]

    • Ensure the container is tightly sealed to prevent the material from drying out, which can increase the risk of explosion.[1]

    • If the material appears dry, do not handle it. Immediately consult your institution's EHS office.[1]

  • Arrange for Professional Disposal:

    • Contact your institution's EHS office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[1]

Spill and Exposure Procedures

In the event of a spill or exposure, follow these emergency procedures:

  • Spill:

    • Evacuate the immediate area.[1]

    • If the spill is minor and you are trained in spill cleanup, carefully clean it using appropriate absorbent materials.[1]

    • Avoid creating dust.[1]

    • Place all contaminated materials in a sealed, labeled hazardous waste container.[1]

    • For larger spills, or if you are not trained for cleanup, contact your institution's EHS office immediately.

  • Exposure:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes.[1][2]

    • Eye Contact: Use an eyewash station to flush the eyes with water for at least 15 minutes.[2]

    • Inhalation: Move to fresh air.

    • Seek immediate medical attention after any exposure.

Disposal Workflow Diagram

cluster_preparation Preparation cluster_containment Waste Containment cluster_storage Interim Storage cluster_disposal Final Disposal cluster_emergency Emergency Procedures start Start: Need to Dispose of this compound Waste ppe Don Personal Protective Equipment (PPE) start->ppe spill Spill Occurs start->spill Potential Hazard exposure Exposure Occurs start->exposure Potential Hazard segregate Segregate DNP Waste from Other Chemicals ppe->segregate label_waste Place in a Labeled, Dedicated Hazardous Waste Container segregate->label_waste store Store in a Cool, Dry, Well-Ventilated Area label_waste->store check_dry Periodically Check for Dryness (Do Not Open) store->check_dry contact_ehs Contact Institutional EHS or Licensed Waste Contractor check_dry->contact_ehs If not dry check_dry->contact_ehs If dry, contact EHS immediately for guidance pickup Arrange for Professional Waste Pickup contact_ehs->pickup end_disposal End: Waste Properly Disposed pickup->end_disposal spill_action Follow Spill Cleanup Protocol spill->spill_action exposure_action Follow First Aid and Seek Medical Attention exposure->exposure_action

Caption: Workflow for the safe disposal of DNP-containing compounds.

References

Essential Safety Protocols for Handling Novel Chemical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

In the dynamic landscape of pharmaceutical research and development, scientists frequently synthesize and handle novel chemical compounds where comprehensive safety data may not yet be available. The following guidelines provide a robust framework for ensuring personal and environmental safety when working with such substances, using the placeholder "CdnP-IN-1" as an example of a novel compound. A conservative approach, assuming the compound is hazardous until proven otherwise, is paramount.

Risk Assessment and Control

Before handling any new chemical, a thorough risk assessment is critical. This involves evaluating the potential routes of exposure (inhalation, skin contact, ingestion, injection) and the potential health effects. Since the specific hazards of a novel compound like this compound are unknown, engineering controls and administrative controls should be the primary lines of defense. Personal Protective Equipment (PPE) is then used as the final barrier of protection.

  • Engineering Controls: These are measures that remove the hazard at the source. Always handle novel compounds in a well-ventilated area, preferably within a certified chemical fume hood. Other examples include using closed systems or providing safety showers and eyewash stations in the immediate vicinity of handling[1].

  • Administrative Controls: These are work practices that reduce or prevent exposure. This includes minimizing the quantity of the substance used, restricting access to authorized personnel, and implementing clear standard operating procedures (SOPs) for handling and disposal.

Personal Protective Equipment (PPE) Selection and Use

When the hazards of a substance are unknown, a comprehensive PPE ensemble is required to protect against a wide range of potential risks. The selection of PPE is based on the anticipated nature of the interaction with the chemical and the potential for exposure[2].

Recommended PPE for Handling Novel Compounds (e.g., this compound)

PPE CategorySpecifications and RecommendationsRationale
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Consider double-gloving for added protection.To prevent skin contact with the compound. The specific glove material should be chosen based on the solvent used to dissolve the compound, if applicable.[2][3]
Eye and Face Protection Chemical safety goggles or a face shield worn over safety glasses.To protect the eyes and face from splashes, sprays, and airborne particles.[3][4][5][6]
Body Protection A laboratory coat, buttoned completely. For larger quantities or procedures with a higher risk of splashing, a chemically resistant apron or gown should be worn over the lab coat.To protect the skin and clothing from contamination.[2][6]
Respiratory Protection A fit-tested N95 respirator or higher, depending on the physical form of the compound and the procedure. If the compound is volatile or handled in a way that generates aerosols, a respirator with chemical cartridges may be necessary.To prevent inhalation of airborne particles, aerosols, or vapors.[2]

Donning and Doffing PPE

The correct sequence for putting on (donning) and taking off (doffing) PPE is crucial to prevent self-contamination.

  • Donning Sequence:

    • Gown

    • Mask or Respirator

    • Goggles or Face Shield

    • Gloves (pulled over the cuffs of the gown)[6][7]

  • Doffing Sequence:

    • Gloves

    • Gown

    • Exit the immediate work area.

    • Goggles or Face Shield

    • Mask or Respirator

    • Wash hands thoroughly with soap and water.[2][6][7]

Experimental Workflow for Handling this compound

The following diagram illustrates a logical workflow for safely handling a novel chemical compound in a research setting.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling A Review available literature and assess potential hazards B Develop a detailed Standard Operating Procedure (SOP) A->B C Prepare and inspect all necessary engineering controls (e.g., fume hood) B->C D Select and inspect appropriate PPE C->D E Don PPE in the correct sequence D->E F Handle this compound within the designated engineering control E->F G Minimize quantities and potential for aerosol generation F->G H Segregate and label all waste G->H I Decontaminate work surfaces H->I J Doff PPE in the correct sequence I->J K Dispose of waste according to institutional guidelines J->K L Wash hands thoroughly K->L

Figure 1: Workflow for Safe Handling of Novel Compounds

Spill and Emergency Procedures

In the event of a spill or accidental exposure, immediate and appropriate action is necessary.

  • Minor Spill: For a small spill contained within a fume hood, use an appropriate absorbent material, decontaminate the area, and dispose of the waste in a sealed, labeled container.

  • Major Spill: Evacuate the area and alert laboratory personnel and the institutional safety office. Do not attempt to clean up a large spill without appropriate training and equipment.

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[3][4]

  • Eye Contact: Immediately flush the eyes with water for at least 15 minutes using an eyewash station. Seek immediate medical attention.[3][4][5]

  • Inhalation: Move to fresh air immediately. Seek medical attention.[4]

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4]

Disposal Plan

All waste contaminated with this compound, including disposable PPE, absorbent materials, and empty containers, must be considered hazardous waste.

  • Waste Segregation: Collect all this compound waste in a designated, sealed, and clearly labeled container.

  • Disposal: Dispose of the hazardous waste through the institution's environmental health and safety office, following all local, state, and federal regulations. Do not dispose of this compound down the drain or in the regular trash.[4][5]

By adhering to these stringent safety protocols, researchers can minimize their risk of exposure and ensure a safe laboratory environment when working with novel compounds like this compound.

References

×

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。